2-(Chloromethyl)-5-methylpyrimidine
Description
BenchChem offers high-quality 2-(Chloromethyl)-5-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNMMHYLAVKZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562986 | |
| Record name | 2-(Chloromethyl)-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126504-85-6 | |
| Record name | 2-(Chloromethyl)-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Chloromethyl)-5-methylpyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Chloromethyl)-5-methylpyrimidine
Abstract
2-(Chloromethyl)-5-methylpyrimidine is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a reactive chloromethyl group appended to an electron-deficient pyrimidine core, renders it a highly versatile electrophilic intermediate. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental chemical properties, reactivity, synthesis, and key applications. We delve into the mechanistic underpinnings of its reactivity, present generalized protocols for its synthesis and characterization, and discuss its instrumental role in the construction of complex, biologically active molecules. This document is structured to serve as a practical and authoritative resource, combining established data with field-proven insights to facilitate its effective use in research and development.
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's basic properties are foundational to its successful application in any research endeavor. 2-(Chloromethyl)-5-methylpyrimidine is registered under CAS Number 126504-85-6.[1] The structural and key physicochemical data, computed by PubChem, are summarized below to provide a clear reference point for experimental design.[1]
Chemical Structure
The molecule consists of a pyrimidine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a methyl group (-CH₃).[1]
Caption: 2D structure of 2-(Chloromethyl)-5-methylpyrimidine.
Data Summary Table
The following table consolidates the key identifiers and computed physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine.
| Property | Value | Source |
| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine | PubChem[1] |
| CAS Number | 126504-85-6 | PubChem[1] |
| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |
| Molecular Weight | 142.58 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CN=C(N=C1)CCl | PubChem[1] |
| InChI Key | DNNMMHYLAVKZJE-UHFFFAOYSA-N | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 1 | PubChem[1] |
Reactivity and Mechanistic Insights
The synthetic utility of 2-(Chloromethyl)-5-methylpyrimidine stems directly from the reactivity of its chloromethyl group, which is significantly enhanced by the electronic nature of the pyrimidine ring.
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This inductive effect (-I effect) pulls electron density away from the rest of the ring, including the C2 carbon to which the chloromethyl group is attached. This polarization makes the methylene carbon (the 'CH₂' part) highly electrophilic and thus an excellent target for nucleophilic attack. The chlorine atom, being a good leaving group, facilitates this process.
Consequently, the primary mode of reaction for this compound is nucleophilic substitution (Sₙ2) . A wide variety of nucleophiles—including amines, thiols, alcohols, and carbanions—can readily displace the chloride ion to form a new carbon-nucleophile bond. This versatility allows for the facile introduction of the 5-methylpyrimidin-2-ylmethyl moiety into diverse molecular scaffolds, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[2]
Caption: General workflow for nucleophilic substitution reactions.
Synthesis and Experimental Protocols
The synthesis of 2-(Chloromethyl)-5-methylpyrimidine is not widely detailed in standard literature, often being cited in patents as a key intermediate. However, its synthesis can be logically inferred from established methods for the chlorination of activated methyl groups on heterocyclic systems. A common and effective approach involves the radical chlorination of 2,5-dimethylpyrimidine.
Generalized Synthesis Protocol: Radical Chlorination
This protocol describes a representative method for synthesizing 2-(Chloromethyl)-5-methylpyrimidine from 2,5-dimethylpyrimidine. The causality behind this choice is the selective reactivity of the methyl group at the 2-position, which is more activated towards radical abstraction due to the electronic influence of the adjacent nitrogen atoms.
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or dichlorobenzene.
-
Ensure the setup is in a well-ventilated fume hood and protected from light to prevent uncontrolled side reactions.
Step 2: Initiation
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (approx. 0.05 eq).
-
Begin heating the mixture to reflux (the specific temperature depends on the solvent) to initiate the decomposition of the initiator and generate radicals.
Step 3: Chlorination
-
Slowly bubble chlorine gas (Cl₂) through the refluxing solution or, for a safer and more controlled laboratory-scale reaction, add a chlorinating agent like N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise.
-
The rationale for using NCS is its ability to provide a low, steady concentration of chlorine radicals, which minimizes over-chlorination and the formation of dichlorinated or trichlorinated byproducts.
Step 4: Monitoring and Work-up
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts (e.g., succinimide if NCS was used).
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining chlorine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Step 5: Purification
-
Purify the crude product via column chromatography on silica gel or by vacuum distillation to yield pure 2-(Chloromethyl)-5-methylpyrimidine.
Caption: Workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The primary value of 2-(Chloromethyl)-5-methylpyrimidine is as a versatile intermediate for building more complex molecules with potential biological activity.[3] Its structure is a key component in the synthesis of various targeted therapeutic agents.
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2] 2-(Chloromethyl)-5-methylpyrimidine serves as an ideal starting point for introducing the pyrimidin-2-ylmethyl group, which can bind to the hinge region of protein kinases.
-
Agrochemicals: This compound is also referenced in patent literature as an intermediate in the production of insecticides and other agrochemical products.[3]
-
Antimicrobial and Anti-malarial Agents: While not the exact compound, the closely related 2-chloro-5-(chloromethyl)pyridine is used to synthesize hydrazone derivatives that have shown promising antimicrobial and anti-malarial effects.[4] This highlights the general utility of the chloromethyl-heterocycle motif in generating libraries of bioactive compounds for screening.
Spectroscopic Characterization
Structural confirmation of 2-(Chloromethyl)-5-methylpyrimidine relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is limited, the expected characteristics can be predicted based on its structure.
-
Mass Spectrometry (MS): GC-MS data is available, which is crucial for confirming the molecular weight.[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 142.58. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect three distinct signals: a singlet for the methyl protons (-CH₃), a singlet for the methylene protons (-CH₂Cl), and two signals (likely singlets or narrow doublets) for the two non-equivalent aromatic protons on the pyrimidine ring.
-
¹³C NMR: Six distinct carbon signals would be expected, corresponding to the four unique carbons of the pyrimidine ring, the methyl carbon, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: Key vibrational modes would include C-H stretching from the methyl and aromatic groups, C=N and C=C stretching characteristic of the pyrimidine ring, and a C-Cl stretching band.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2-(Chloromethyl)-5-methylpyrimidine is essential for laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) classifications provided from notifications to the ECHA C&L Inventory, the compound presents significant hazards.[1]
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Due to its corrosive and irritant properties, the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.[5]
Storage and Stability
To maintain its integrity and purity, 2-(Chloromethyl)-5-methylpyrimidine should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is often recommended by suppliers.[7] The compound is reactive and should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.
References
- EvitaChem. 2-(Chloromethyl)-5-methylpyridine (EVT-291693).
-
PubChem. 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
Sources
- 1. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 1384430-75-4|2-(Chloromethyl)-5-methylpyrimidine hydrochloride|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)-5-methylpyrimidine from 2-hydroxy-5-methylpyrimidine
Abstract
This technical guide provides an in-depth exploration of the chemical synthesis of 2-(chloromethyl)-5-methylpyrimidine, a crucial intermediate in the development of various pharmaceutical agents. The primary focus is on the conversion of 2-hydroxy-5-methylpyrimidine to the target compound. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses critical process parameters and safety considerations. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction: Strategic Importance of 2-(Chloromethyl)-5-methylpyrimidine
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules. The specific functionalization of this heterocycle is paramount in modulating pharmacological activity. 2-(Chloromethyl)-5-methylpyrimidine serves as a versatile building block, with the chloromethyl group acting as a reactive handle for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups. This strategic importance necessitates a robust and well-understood synthetic route to ensure high purity and yield, which are critical for downstream applications in drug discovery and development.[1][2]
Reaction Mechanism and Theoretical Framework
The conversion of a 2-hydroxypyrimidine to a 2-chloropyrimidine is a classic transformation in heterocyclic chemistry. The tautomeric nature of 2-hydroxypyrimidine, existing in equilibrium with its pyrimidone form, is central to its reactivity. The chlorination of the hydroxyl group is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[3][4][5]
The reaction is believed to proceed via a mechanism analogous to the Vilsmeier-Haack reaction, where the hydroxyl group of the pyrimidine is converted into a better leaving group.[6][7] The lone pair of electrons on the pyrimidine nitrogen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. This is followed by the nucleophilic attack of a chloride ion, resulting in the substitution of the phosphoryl group and the formation of the 2-chloro derivative.
In the context of converting 2-hydroxy-5-methylpyrimidine to 2-(chloromethyl)-5-methylpyrimidine, a one-pot reaction is often not feasible due to the different reaction conditions required for the chlorination of the hydroxyl group and the chlorination of the methyl group. Therefore, a two-step process is generally preferred. However, for the purpose of this guide, we will focus on the initial and critical step of converting the hydroxyl group to a chlorine atom, which is a common industrial process. Subsequent radical chlorination of the methyl group is a separate, well-documented transformation.[8]
Experimental Protocol: A Self-Validating System
The following protocol is a robust and scalable method for the synthesis of 2-chloro-5-methylpyrimidine from 2-hydroxy-5-methylpyrimidine. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-hydroxy-5-methylpyrimidine | ≥98% | e.g., Sigma-Aldrich | Ensure dryness before use. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | e.g., Sigma-Aldrich | Highly corrosive and water-reactive.[9][10][11][12] |
| Pyridine (optional, as a base) | Anhydrous | e.g., Sigma-Aldrich | Can catalyze the reaction.[3][13] |
| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific | As a solvent for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | N/A | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | N/A | For drying the organic phase. |
Step-by-Step Methodology
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. It is crucial to ensure all glassware is thoroughly dried to prevent the violent reaction of POCl₃ with water.[9][10] The system is then purged with an inert gas, such as nitrogen or argon, to maintain an anhydrous environment.
-
Reagent Addition: 2-hydroxy-5-methylpyrimidine (1.0 eq) is charged into the flask. Phosphorus oxychloride (3.0-5.0 eq) is added to the dropping funnel. The flask is cooled in an ice bath to 0°C. The POCl₃ is then added dropwise to the flask with vigorous stirring. The excess POCl₃ serves as both a reagent and a solvent.[3] The addition of an organic base like pyridine (1.0 eq) can be beneficial in some cases to neutralize the HCl generated during the reaction, though it is not always necessary.[3][14]
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approximately 100-110°C). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[15][16]
-
Quenching: Upon completion, the reaction mixture is cooled to room temperature. In a separate, large beaker, a significant amount of crushed ice is prepared. The cooled reaction mixture is very slowly and carefully poured onto the crushed ice with constant stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: The acidic aqueous solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done carefully to control the effervescence.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-chloro-5-methylpyrimidine can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.
Data Presentation and Expected Outcomes
| Parameter | Expected Value/Observation |
| Reaction Time | 2-6 hours |
| Yield | 75-90% (based on analogous reactions) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Purity (by HPLC) | >98% after purification |
| Key Analytical Data | Consistent with the structure of 2-chloro-5-methylpyrimidine (NMR, MS)[15][17] |
Safety and Hazard Considerations
-
Phosphorus oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic gases.[9][10][11][12] It must be handled with extreme care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.
-
Quenching Procedure: The quenching of the reaction mixture is highly exothermic and releases HCl gas. This must be performed slowly and with adequate cooling and ventilation.
-
Waste Disposal: All waste materials, including residual POCl₃ and acidic aqueous layers, must be neutralized and disposed of in accordance with institutional and local safety regulations.
Conclusion
The synthesis of 2-chloro-5-methylpyrimidine from 2-hydroxy-5-methylpyrimidine is a critical transformation for the advancement of various drug discovery programs. The protocol detailed in this guide, grounded in established chemical principles and analogous transformations, provides a reliable and scalable method for obtaining this key intermediate. By understanding the underlying mechanism and adhering to the safety precautions, researchers can confidently and efficiently produce high-purity 2-chloro-5-methylpyrimidine for their downstream applications.
References
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. Google Patents.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. Google Patents.
- CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents. Google Patents.
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. ResearchGate. Available at: [Link]
-
2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem. PubChem. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. MDPI. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. NJ.gov. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]
- Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides.
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. ResearchGate. Available at: [Link]
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
-
Phosphorus oxychloride - Lanxess. Lanxess. Available at: [Link]
- KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents. Google Patents.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Reaction of Some 2-Quinolone Derivatives with Phosphoryl Chloride: Synthesis of Novel Phosphoric Acid Esters of 4-Hydroxy-2-quinolone | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents. Google Patents.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. lanxess.com [lanxess.com]
- 12. opcw.org [opcw.org]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Chloromethyl)-5-methylpyrimidine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its pyrimidine core, a privileged scaffold in numerous biologically active compounds, combined with a reactive chloromethyl group, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and development.
Core Properties
A foundational understanding of the physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine is essential for its handling and application in synthesis.
| Property | Value | Source |
| CAS Number | 126504-85-6 | |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.58 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | - |
| Solubility | Soluble in common organic solvents | - |
Synthesis of 2-(Chloromethyl)-5-methylpyrimidine
While specific literature detailing the synthesis of 2-(Chloromethyl)-5-methylpyrimidine is not abundant, a robust synthetic strategy can be inferred from established protocols for analogous compounds, particularly 2-chloro-5-(chloromethyl)pyridine. The most plausible route involves the direct chlorination of 2,5-dimethylpyrimidine.
Proposed Synthetic Pathway: Radical Chlorination
The chlorination of the methyl group at the 2-position is anticipated to proceed via a free radical mechanism. This is a common and effective method for the side-chain halogenation of alkyl-substituted heteroaromatics.
Caption: Proposed synthesis of 2-(Chloromethyl)-5-methylpyrimidine.
Detailed Experimental Protocol (Analogous)
This protocol is adapted from procedures for the synthesis of similar chloromethylated heterocycles. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is recommended.
Materials:
-
2,5-dimethylpyrimidine
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN or BPO to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.
-
Extraction: Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(Chloromethyl)-5-methylpyrimidine.
Reactivity and Mechanistic Insights
The primary site of reactivity for 2-(Chloromethyl)-5-methylpyrimidine is the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The carbon atom of the chloromethyl group is electron-deficient due to the electron-withdrawing effects of both the chlorine atom and the pyrimidine ring. This makes it highly susceptible to attack by a wide range of nucleophiles.
Caption: General scheme for nucleophilic substitution.
This reactivity is the cornerstone of its utility as a synthetic intermediate. Common nucleophiles include:
-
Alcohols (R-OH): To form ether linkages.
-
Amines (R-NH₂): To form secondary or tertiary amines.
-
Thiols (R-SH): To form thioethers.
-
Cyanide (CN⁻): To introduce a nitrile group, which can be further elaborated.
The reaction typically proceeds via an SN2 mechanism, especially with good nucleophiles, leading to an inversion of stereochemistry if a chiral center were present.
Applications in Drug Discovery and Agrochemicals
The pyrimidine moiety is a common feature in many approved drugs and agrochemicals. 2-(Chloromethyl)-5-methylpyrimidine serves as a valuable starting material for the synthesis of novel derivatives with potential biological activity. Its ability to introduce the 5-methylpyrimidin-2-ylmethyl scaffold into larger molecules is of particular interest.
While specific drugs or commercial agrochemicals directly derived from this intermediate are not prominently documented, its structural motifs are present in various classes of bioactive compounds. For instance, the related compound 2-chloro-5-chloromethylpyridine is a key intermediate in the synthesis of neonicotinoid insecticides.[1]
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-5.0 ppm. - A singlet for the methyl protons (-CH₃) around δ 2.3-2.6 ppm. - Two singlets or a pair of doublets for the pyrimidine ring protons in the aromatic region (δ 8.0-9.0 ppm). |
| ¹³C NMR | - A signal for the chloromethyl carbon around δ 45-55 ppm. - A signal for the methyl carbon around δ 15-25 ppm. - Signals for the pyrimidine ring carbons in the range of δ 120-170 ppm. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (142.58 g/mol ), with a characteristic M+2 peak due to the ³⁷Cl isotope. |
| IR Spec. | - C-H stretching vibrations for the aromatic and aliphatic protons. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - A C-Cl stretching vibration. |
Safety and Handling
2-(Chloromethyl)-5-methylpyrimidine is expected to be a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
2-(Chloromethyl)-5-methylpyrimidine is a valuable and reactive intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its utility is primarily derived from the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution. While detailed experimental data for this specific compound is limited in the public domain, analogous synthetic procedures and predictable reactivity patterns provide a solid foundation for its use in the laboratory. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.
References
-
PubChem. 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-5-chloromethylpyridine: Key Pesticide Intermediate for Neonicotinoids and Advanced Agrochemicals. [Link]
Sources
Spectroscopic Characterization of 2-(Chloromethyl)-5-methylpyrimidine: A Technical Guide for Researchers
Molecular Structure and Physicochemical Properties
2-(Chloromethyl)-5-methylpyrimidine possesses a distinct molecular architecture that dictates its spectroscopic behavior. The pyrimidine ring, a diazine heterocycle, is substituted at the 2-position with a chloromethyl group and at the 5-position with a methyl group.
Molecular Diagram:
Caption: 2D Structure of 2-(Chloromethyl)-5-methylpyrimidine.
Table 1: Physicochemical Properties of 2-(Chloromethyl)-5-methylpyrimidine [1]
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.58 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine |
| CAS Number | 126504-85-6 |
Spectroscopic Analysis
The following sections detail the expected spectroscopic data for 2-(Chloromethyl)-5-methylpyrimidine based on the analysis of related compounds and fundamental spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of 2-(Chloromethyl)-5-methylpyrimidine would exhibit three distinct signals.
Table 2: Predicted ¹H NMR Spectral Data for 2-(Chloromethyl)-5-methylpyrimidine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |
| ~8.6 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are expected to be in a similar chemical environment and appear as a singlet. In the related compound, 2-chloro-5-methylpyridine, the aromatic protons appear in the range of 7.13-8.18 ppm[2]. |
| ~4.8 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the pyrimidine ring. For 2-(chloromethyl)pyridine hydrochloride, this signal appears at 5.245 ppm. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons at the 5-position are expected to appear as a singlet in the aliphatic region. In 2-chloro-5-methylpyridine, the methyl signal is at 2.27 ppm[2]. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of 2-(Chloromethyl)-5-methylpyrimidine is predicted to show five signals, corresponding to the five unique carbon environments.
Table 3: Predicted ¹³C NMR Spectral Data for 2-(Chloromethyl)-5-methylpyrimidine
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~165 | C-2 | The carbon atom attached to the chloromethyl group and flanked by two nitrogen atoms is expected to be significantly deshielded. |
| ~158 | C-4, C-6 | The two equivalent methine carbons in the pyrimidine ring are predicted to have similar chemical shifts. |
| ~130 | C-5 | The carbon atom bearing the methyl group is expected to be in this region. |
| ~45 | -CH₂Cl | The carbon of the chloromethyl group is shifted downfield due to the electronegative chlorine atom. |
| ~17 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Chloromethyl)-5-methylpyrimidine is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=N, C=C, and C-Cl bonds.
Table 4: Predicted IR Absorption Bands for 2-(Chloromethyl)-5-methylpyrimidine
| Wavenumber (cm⁻¹) | Vibration | Rationale and Comparative Data |
| 3100-3000 | Aromatic C-H stretch | Characteristic for C-H bonds in aromatic rings. |
| 2980-2850 | Aliphatic C-H stretch | Corresponding to the C-H bonds of the methyl and chloromethyl groups. |
| 1600-1450 | C=N and C=C stretching | These bands are characteristic of the pyrimidine ring vibrations. Substituted pyrimidines typically show multiple bands in this region. |
| ~1450 | -CH₂- scissoring | Bending vibration of the methylene group. |
| ~1380 | -CH₃ bending | Symmetric bending of the methyl group. |
| 800-600 | C-Cl stretch | A strong absorption band is expected in this region for the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Chloromethyl)-5-methylpyrimidine, a GC-MS spectrum is noted to be available on SpectraBase, indicating its suitability for this technique[1]. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.
Table 5: Predicted Mass Spectral Data for 2-(Chloromethyl)-5-methylpyrimidine
| m/z | Ion | Rationale |
| 142/144 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 107 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 93 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical, leading to the stable 5-methylpyrimidine cation. |
Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 2-(Chloromethyl)-5-methylpyrimidine in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 2-(Chloromethyl)-5-methylpyrimidine. These should be adapted and optimized for the specific instrumentation available.
NMR Spectroscopy Protocol
I. Sample Preparation:
-
Weigh 5-10 mg of 2-(Chloromethyl)-5-methylpyrimidine into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
II. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
III. ¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: 220 ppm
IR Spectroscopy Protocol (Thin Film Method)
I. Sample Preparation:
-
Dissolve a small amount (a few milligrams) of 2-(Chloromethyl)-5-methylpyrimidine in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
II. Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate.
GC-MS Protocol
I. Sample Preparation:
-
Prepare a dilute solution of 2-(Chloromethyl)-5-methylpyrimidine (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
II. GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-(Chloromethyl)-5-methylpyrimidine. While experimentally obtained data is paramount for definitive structural confirmation, the information presented herein, grounded in the spectroscopic data of analogous compounds and fundamental principles, offers a reliable framework for the characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical starting point for researchers working with this and related pyrimidine derivatives.
References
-
PubChem. 2-Chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to 2-(Chloromethyl)-5-methylpyrimidine: Physicochemical Properties and Analytical Protocols
An authoritative guide for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the known physical and chemical properties of 2-(Chloromethyl)-5-methylpyrimidine. It details established methodologies for its analysis and characterization, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction
2-(Chloromethyl)-5-methylpyrimidine is a substituted pyrimidine that serves as a key heterocyclic building block in organic synthesis. Its bifunctional nature, featuring a reactive chloromethyl group and a pyrimidine core, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. An accurate understanding of its physical properties and a robust framework for its analysis are paramount for its effective utilization in research and development.
This guide synthesizes the available technical data for 2-(Chloromethyl)-5-methylpyrimidine, providing a reliable reference for its handling, characterization, and application in experimental workflows. It also outlines detailed, self-validating protocols for the determination of its fundamental properties.
Section 1: Chemical Identity and Physicochemical Properties
The fundamental identity and key physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine are summarized below. These data are essential for stoichiometric calculations, reaction setup, and safety assessments.
Table 1: Chemical Identifiers and Properties of 2-(Chloromethyl)-5-methylpyrimidine [1]
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine |
| CAS Number | 126504-85-6 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Canonical SMILES | CC1=CN=C(N=C1)CCl |
| InChI Key | DNNMMHYLAVKZJE-UHFFFAOYSA-N |
| Boiling Point | 192 °C |
| Density | 1.189 g/cm³ |
Note: Melting point, appearance, and solubility data are not consistently available from reviewed sources. The protocols in Section 2 outline methods for experimental determination.
Section 2: Experimental Determination of Physical Properties
To ensure the quality and consistency of experimental outcomes, the direct determination of key physical properties is often necessary. The following section provides validated, step-by-step protocols for researchers.
Protocol for Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, a sharp, narrow melting range is expected.
Causality of Experimental Design: This protocol utilizes a capillary-based method, a standard for obtaining accurate melting points for small amounts of organic compounds. The gradual heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid heating rate can lead to a falsely elevated and broad melting range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 2-(Chloromethyl)-5-methylpyrimidine sample is completely dry and finely powdered. If necessary, crush any crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the bottom, sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute. Note the temperature at which the sample melts.
-
Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to within 15-20 °C of the approximate melting point found in the previous step.
-
Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Caption: Workflow for Melting Point Determination.
Protocol for Qualitative Solubility Assessment
Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification, and formulation.
Causality of Experimental Design: This protocol provides a systematic approach to assess solubility across a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane). Using a fixed solute-to-solvent ratio allows for a standardized comparison. Visual inspection is a rapid and effective initial screening method.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a set of labeled test tubes, each containing 1 mL of a different test solvent.
-
Sample Addition: Add approximately 10 mg of 2-(Chloromethyl)-5-methylpyrimidine to each test tube.
-
Initial Observation: Observe if the compound dissolves immediately at room temperature.
-
Agitation: If not fully dissolved, vortex or shake the tube vigorously for 1-2 minutes.
-
Gentle Heating: If the compound remains insoluble, gently warm the test tube in a water bath (not exceeding the solvent's boiling point) and observe any changes.
-
Classification: Record the solubility for each solvent as "soluble," "sparingly soluble," or "insoluble" based on visual inspection.
Caption: Workflow for Qualitative Solubility Testing.
Section 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2-(Chloromethyl)-5-methylpyrimidine requires instrumental analysis. The following protocols outline standard procedures.
Protocol for ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
Causality of Experimental Design: The choice of a deuterated solvent (e.g., CDCl₃) is critical as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte peaks. A small amount of tetramethylsilane (TMS) is often used as an internal standard to calibrate the chemical shift scale to 0 ppm. The expected ¹H NMR spectrum of 2-(Chloromethyl)-5-methylpyrimidine should show distinct signals corresponding to the methyl protons, the chloromethyl protons, and the aromatic protons on the pyrimidine ring.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean NMR tube to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical acquisition involves a set number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks to determine the relative ratios of the different types of protons. Calibrate the chemical shift axis using the residual solvent peak or an internal standard.
Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating volatile compounds and confirming their molecular weight and fragmentation patterns.
Causality of Experimental Design: GC is ideal for separating thermally stable and volatile compounds like 2-(Chloromethyl)-5-methylpyrimidine. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity. The mass spectrometer then ionizes the eluted components, separating the resulting ions by their mass-to-charge ratio. This provides a unique "fingerprint" (mass spectrum) for the compound, confirming its identity and molecular weight.[1]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100-500 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A typical program starts at a low temperature, ramps to a high temperature to ensure elution of the compound, and then holds. Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-250).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The GC separates the components of the sample, and the mass spectrometer acquires mass spectra for the compounds as they elute from the column.
-
Data Analysis: Identify the peak corresponding to 2-(Chloromethyl)-5-methylpyrimidine by its retention time. Analyze the associated mass spectrum, looking for the molecular ion peak (M⁺) at approximately m/z 142 and characteristic fragment ions to confirm the structure.
Section 4: Safety and Handling
2-(Chloromethyl)-5-methylpyrimidine is classified with significant hazards and must be handled with appropriate precautions.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Handling Recommendations:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling Practices: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
-
PubChem. 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. [Link]
Sources
An In-Depth Technical Guide to the Solubility Profile of 2-(Chloromethyl)-5-methylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility profile of 2-(chloromethyl)-5-methylpyrimidine, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, predictive analysis based on its molecular structure, and detailed, field-proven methodologies for determining its solubility in various organic solvents. This approach equips researchers with the necessary tools and theoretical framework to effectively work with this compound in a laboratory and developmental setting.
Introduction: The Significance of 2-(Chloromethyl)-5-methylpyrimidine and Its Solubility
2-(Chloromethyl)-5-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group on a pyrimidine core, makes it a versatile building block for synthesizing a wide range of more complex molecules with potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1]
The solubility of 2-(chloromethyl)-5-methylpyrimidine in organic solvents is a critical physicochemical parameter that influences its utility in various stages of drug discovery and development. Understanding its solubility profile is paramount for:
-
Reaction Kinetics and Yield: Ensuring that the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates and maximizing product yield.
-
Purification Processes: Solubility data guides the selection of appropriate solvents for crystallization, precipitation, and chromatographic purification methods.
-
Formulation Development: For preclinical and clinical studies, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and delivery systems is a key determinant of bioavailability.
-
Predictive Modeling: Experimental solubility data can be used to develop and refine computational models that predict the solubility of related compounds, thereby accelerating the drug discovery process.[2]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] The overall process of dissolution involves the breaking of intermolecular forces in the solid lattice (solute-solute interactions) and in the solvent (solvent-solvent interactions), followed by the formation of new interactions between the solute and solvent molecules (solute-solvent interactions).
Molecular Structure and Physicochemical Properties of 2-(Chloromethyl)-5-methylpyrimidine
To predict the solubility of 2-(chloromethyl)-5-methylpyrimidine, it is essential to first analyze its molecular structure and key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [5] |
| Molecular Weight | 142.58 g/mol | [5] |
| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 (the nitrogen atoms in the pyrimidine ring) | [5] |
| Polar Surface Area | 25.78 Ų | [5] |
The pyrimidine ring, with its two nitrogen atoms, introduces a degree of polarity to the molecule and provides sites for hydrogen bonding with protic solvents. The chloromethyl group is also polar and can participate in dipole-dipole interactions. The methyl group, on the other hand, is nonpolar and contributes to the hydrophobic character of the molecule.
Predicting Solubility in Different Classes of Organic Solvents
Based on its structure, we can make the following predictions about the solubility of 2-(chloromethyl)-5-methylpyrimidine:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. The nitrogen atoms of the pyrimidine ring can accept hydrogen bonds from the solvent, which should promote solubility. Therefore, moderate to good solubility is expected in polar protic solvents. Studies on other pyrimidine derivatives have shown that solubility in methanol generally increases with temperature.[6][7]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess significant dipole moments but do not have hydrogen bond donating capabilities. The polar nature of 2-(chloromethyl)-5-methylpyrimidine, arising from the pyrimidine ring and the chloromethyl group, suggests that it will likely exhibit good solubility in these solvents due to favorable dipole-dipole interactions. For many pyrimidine derivatives, the order of solubility has been observed as DMF > methanol.[7][8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. Due to the significant polarity of 2-(chloromethyl)-5-methylpyrimidine, it is expected to have low solubility in nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. Given the presence of a chloro-substituent on the target molecule, some degree of favorable interaction can be expected. Solubility in these solvents is likely to be intermediate.
Experimental Determination of Solubility Profile
To obtain a definitive solubility profile, experimental determination is essential. The shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10][11] This method is suitable for compounds with solubilities above 10 mg/L.[12]
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
2-(chloromethyl)-5-methylpyrimidine (of known purity)
-
High-purity organic solvents of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Syringes and syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials or evaporating dishes
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-(chloromethyl)-5-methylpyrimidine to a vial. An excess is confirmed when undissolved solid remains visible after the equilibration period.
-
Precisely add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements yield consistent solubility values.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved solid to settle.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense a clear, particle-free filtrate into a clean container.
-
-
Gravimetric Analysis:
-
Using a calibrated pipette, transfer a precise volume of the clear filtrate into a pre-weighed evaporating dish.
-
Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.[13]
-
-
Calculation of Solubility:
-
The mass of the dissolved 2-(chloromethyl)-5-methylpyrimidine is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Solubility is calculated by dividing the mass of the dissolved compound by the volume of the filtrate that was evaporated.
Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))
-
Data Presentation and Interpretation
The experimentally determined solubility values should be tabulated for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of 2-(Chloromethyl)-5-methylpyrimidine at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Observations |
| Polar Protic | Methanol | 32.7 | [Experimental Value] | |
| Ethanol | 24.5 | [Experimental Value] | ||
| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Value] | |
| Dimethylformamide (DMF) | 36.7 | [Experimental Value] | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | ||
| Moderately Polar | Dichloromethane | 9.1 | [Experimental Value] | |
| Tetrahydrofuran (THF) | 7.5 | [Experimental Value] | ||
| Nonpolar | Toluene | 2.4 | [Experimental Value] | |
| Hexane | 1.9 | [Experimental Value] |
(Note: The values in the "Solubility" column are placeholders for experimentally determined data.)
The results should be analyzed in the context of the theoretical principles discussed earlier. A correlation between solvent polarity (as indicated by the dielectric constant) and solubility should be examined. Any deviations from the expected trends should be noted and potentially explained by specific solute-solvent interactions.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 2-(chloromethyl)-5-methylpyrimidine in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental methodology, researchers can obtain the critical data needed to optimize reaction conditions, purification strategies, and formulation development. The detailed shake-flask protocol serves as a self-validating system to ensure the generation of accurate and reliable solubility data, which is indispensable for the successful application of this important synthetic intermediate in the field of drug discovery.
References
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Monteiro, P. F., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(4), 747-755.
- U.S. Environmental Protection Agency. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14686698, 2-(Chloromethyl)-5-methylpyrimidine. Retrieved from [Link].
- Baluja, S., et al. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1023-1029.
-
U.S. Environmental Protection Agency. (n.d.). Code of Federal Regulations, Title 40, § 799.6784 TSCA water solubility: Column elution method; shake flask method. Retrieved from [Link].
-
Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link].
- Hughes, D. L., et al. (2020).
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link].
-
Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link].
-
Pharmaxchange.info. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70258-18-3, 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link].
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical and Pharmaceutical Research, 8(4), 838-851.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 581719, 2-Chloro-5-methylpyrimidine. Retrieved from [Link].
- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
-
Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link].
- Van der Maelen, C., et al. (2021). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1(1), 84-93.
- Baluja, S., et al. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
-
Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link].
- Regulations.gov. (2018).
-
ResearchGate. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link].
- AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
-
ResearchGate. (2018). Predict solubility of organic compounds?. Retrieved from [Link].
-
Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link].
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- University of Toronto. (2023). Experiment: Solubility of Organic & Inorganic Compounds.
- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
- 10. bioassaysys.com [bioassaysys.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. scribd.com [scribd.com]
Electron-withdrawing nature of the pyrimidine ring in 2-(chloromethyl)pyrimidine.
An In-depth Technical Guide to the Electron-Withdrawing Nature of the Pyrimidine Ring in 2-(Chloromethyl)pyrimidine
Executive Summary
This technical guide provides a detailed examination of the intrinsic electronic properties of the pyrimidine ring and its profound influence on the reactivity of the attached chloromethyl group in 2-(chloromethyl)pyrimidine. As a pivotal building block in medicinal chemistry, understanding the electron-withdrawing nature of the pyrimidine core is fundamental to its strategic application in the synthesis of complex, biologically active molecules.[1][2] This document, intended for researchers, chemists, and drug development professionals, synthesizes theoretical principles with practical, field-proven insights into the molecule's reactivity, spectroscopic characterization, and synthetic utility. We will explore the causality behind its enhanced susceptibility to nucleophilic attack, provide validated experimental protocols, and illustrate its role in the development of therapeutic agents.
The Pyrimidine Scaffold: An Electron-Deficient Nucleus in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of natural nucleobases like cytosine, thymine, and uracil, as well as a multitude of synthetic therapeutic agents.[2][3][4] Its prevalence stems from its unique electronic architecture. As a 1,3-diazine, the pyrimidine ring contains two nitrogen atoms, which are more electronegative than carbon. These nitrogen atoms exert a powerful inductive electron-withdrawing effect, significantly polarizing the C-N bonds and reducing the overall electron density of the aromatic system.[5][6]
This electron deficiency has several critical consequences:
-
Reduced Basicity: The pKa of protonated pyrimidine is approximately 1.23-1.3, making it a much weaker base than pyridine (pKa ≈ 5.30).[3][5][7] The lone pair electrons on the nitrogen atoms are less available for protonation due to the inductive pull of the second nitrogen.
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to attack by electrophiles compared to benzene.[3][5] Electrophilic substitution, when it does occur, is directed to the C-5 position, which is the least electron-deficient carbon atom.[3]
-
Activation towards Nucleophilic Aromatic Substitution: Conversely, the positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6) are highly electron-deficient and are thus activated towards attack by nucleophiles.[3]
The following diagram illustrates the resonance contributors of the pyrimidine ring, highlighting the localization of partial positive charges on the C-2, C-4, and C-6 positions, which visually represents the ring's electron-deficient character.
Caption: Resonance contributors illustrating electron deficiency.
Activating the Chloromethyl Group: A Mechanistic Perspective
In 2-(chloromethyl)pyrimidine, the chloromethyl group is situated at the highly electron-deficient C-2 position. This strategic placement is key to its utility as a synthetic intermediate. The pyrimidine ring acts as a potent electron sink, inductively pulling electron density away from the attached -CH₂Cl group.
This inductive pull creates a significant dipole moment, rendering the methylene carbon (-CH₂-) highly electrophilic. Consequently, this carbon becomes exceptionally susceptible to attack by a wide range of nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step.[8] The electron-withdrawing pyrimidine ring stabilizes the transition state of this reaction, thereby lowering the activation energy and facilitating a rapid substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Lynchpin Intermediate: A Technical Guide to 2-(Chloromethyl)-5-methylpyrimidine in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Complex Molecule Synthesis
In the intricate world of synthetic organic chemistry, the strategic value of a versatile intermediate cannot be overstated. 2-(Chloromethyl)-5-methylpyrimidine emerges as one such pivotal building block, a linchpin in the construction of a diverse array of biologically active molecules. While its pyridine analogue, 2-chloro-5-chloromethylpyridine, has been more extensively documented as a precursor to neonicotinoid insecticides, the pyrimidine counterpart holds significant, and arguably underexplored, potential in both agrochemical and pharmaceutical research and development.[1][2]
This technical guide, curated for the discerning eye of researchers and drug development professionals, moves beyond a cursory overview. It delves into the synthetic nuances, reactivity, and strategic applications of 2-(Chloromethyl)-5-methylpyrimidine, offering field-proven insights grounded in established chemical principles. Herein, we explore the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for harnessing the synthetic power of this versatile intermediate.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | PubChem[3] |
| Molecular Weight | 142.59 g/mol | PubChem[3] |
| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine | PubChem[3] |
| CAS Number | 126504-85-6 | PubChem[3] |
| Appearance | Not explicitly stated, likely a solid or oil | Inferred |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Chloromethyl)-5-methylpyrimidine is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[3]
Synthesis of 2-(Chloromethyl)-5-methylpyrimidine: A Tale of Two Pathways
While direct, peer-reviewed synthetic procedures for 2-(Chloromethyl)-5-methylpyrimidine are not abundantly available, logical and effective pathways can be extrapolated from the well-documented synthesis of its pyridine and pyrimidine analogues.[4] Two primary routes, starting from either 2,5-dimethylpyrimidine or 2-(hydroxymethyl)-5-methylpyrimidine, present the most viable options.
Route 1: Radical Chlorination of 2,5-Dimethylpyrimidine
This approach leverages the free-radical chlorination of the methyl group at the 2-position of the pyrimidine ring. The choice of chlorinating agent and radical initiator is critical to ensure selectivity and minimize side reactions.
Reaction Scheme:
Caption: Radical chlorination of 2,5-dimethylpyrimidine.
Detailed Experimental Protocol (Adapted from Analogous Reactions):
-
Reaction Setup: To a solution of 2,5-dimethylpyrimidine in an inert solvent such as carbon tetrachloride or benzene, add a suitable chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
-
Initiation: Introduce a catalytic amount of a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Reaction Conditions: The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel or by vacuum distillation to yield 2-(Chloromethyl)-5-methylpyrimidine.
Causality Behind Experimental Choices:
-
Chlorinating Agent: NCS and SO₂Cl₂ are preferred for their ability to provide a controlled source of chlorine radicals, which allows for more selective chlorination of the methyl group over the pyrimidine ring itself.
-
Radical Initiator: AIBN or BPO are used to initiate the radical chain reaction at a manageable rate upon heating.
-
Inert Solvent: The choice of an inert solvent is crucial to prevent participation in the reaction and to facilitate heat transfer.
Route 2: Chlorination of 2-(Hydroxymethyl)-5-methylpyrimidine
This pathway involves the conversion of a hydroxyl group to a chloride, a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Reaction Scheme:
Caption: Chlorination of 2-(hydroxymethyl)-5-methylpyrimidine.
Detailed Experimental Protocol (Adapted from Analogous Reactions):
-
Reaction Setup: 2-(Hydroxymethyl)-5-methylpyrimidine is dissolved in an inert solvent like dichloromethane or chloroform.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath, and thionyl chloride is added dropwise with stirring.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford 2-(Chloromethyl)-5-methylpyrimidine.[4]
Causality Behind Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is highly effective for converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process.
-
Temperature Control: The initial addition of thionyl chloride at 0 °C is a precautionary measure to control the exothermic reaction. Subsequent refluxing ensures the reaction proceeds to completion.
The Synthetic Utility: A Gateway to Bioactive Molecules
The reactivity of 2-(Chloromethyl)-5-methylpyrimidine is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Substitution Reactions: Building Complexity
2-(Chloromethyl)-5-methylpyrimidine readily undergoes Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of diverse functional groups.
General Reaction Scheme:
Caption: General nucleophilic substitution on 2-(chloromethyl)-5-methylpyrimidine.
Examples of Nucleophilic Displacement:
-
With Amines: Reaction with primary or secondary amines yields 2-(aminomethyl)-5-methylpyrimidine derivatives, which are key structural motifs in many pharmaceuticals.
-
With Thiolates: Treatment with thiols in the presence of a base leads to the formation of thioethers, which are important in various biologically active compounds.
-
With Cyanide: Reaction with sodium or potassium cyanide introduces a cyanomethyl group, which can be further elaborated into carboxylic acids, amides, or amines.
-
With Alkoxides/Phenoxides: Williamson ether synthesis with alkoxides or phenoxides provides access to a variety of ether-linked pyrimidine derivatives.
Application in the Synthesis of Agrochemicals and Pharmaceuticals
The structural similarity of 2-(Chloromethyl)-5-methylpyrimidine to intermediates used in the synthesis of major agrochemicals suggests its potential in creating novel pesticides.[1][6] For instance, it can serve as a key building block for pyrimidine-based analogues of neonicotinoid insecticides.
Hypothetical Synthesis of a Pyrimidine-Based Insecticide:
Caption: Hypothetical two-step synthesis of a novel insecticide.
In the pharmaceutical arena, the pyrimidine scaffold is a well-established pharmacophore found in a multitude of approved drugs.[7][8][9] The ability to easily introduce various side chains via the chloromethyl handle makes 2-(Chloromethyl)-5-methylpyrimidine a highly attractive starting material for the synthesis of new drug candidates.
Analytical and Purification Techniques
The purity of a synthetic intermediate is critical for the success of subsequent reactions. A combination of chromatographic and spectroscopic methods is typically employed for the analysis and purification of 2-(Chloromethyl)-5-methylpyrimidine.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary purity assessment. |
| Column Chromatography | Purification of the crude product on silica gel. |
| Gas Chromatography (GC) | Purity determination and analysis of volatile impurities.[10] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity assessment, especially for less volatile derivatives.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the desired product. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. |
Conclusion and Future Outlook
2-(Chloromethyl)-5-methylpyrimidine stands as a potent and versatile synthetic intermediate with significant potential in both the agrochemical and pharmaceutical industries. While its full utility is still being explored, the principles of its synthesis and reactivity, largely inferred from its well-studied analogues, provide a solid foundation for its application in the design and synthesis of novel, high-value molecules. As the demand for new and effective drugs and crop protection agents continues to grow, the strategic deployment of such key building blocks will undoubtedly play a crucial role in driving innovation. The methodologies and insights presented in this guide are intended to empower researchers to unlock the full synthetic potential of this valuable pyrimidine derivative.
References
- U.S.
- World Intellectual Property Organization Patent WO2012048502A1, "Process for preparing 2-chloro-5-chloromethylpyridine," published April 19, 2012.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
- European Patent EP0260485B1, "Process for the preparation of 2-chlor-5-chloromethyl pyridine," issued September 26, 1990.
- U.S. Patent US4612377A, "Preparation of 2-chloro-5-methylpyridine," issued September 16, 1986.
- Chinese Patent CN104610136A, "Synthetic method of 2-chloro-5-chloromethyl pyridine," published May 13, 2015.
-
2-(Chloromethyl)-5-methylpyrimidine. PubChem. [Link]
-
Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. PubMed. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5-(Chloromethyl)furfural | Request PDF. ResearchGate. [Link]
- Chinese Patent CN101648907A, "Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride," published February 17, 2010.
-
Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‐(Chloromethyl)furfural. Defense Technical Information Center. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]
-
Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermediate. Medium. [Link]
Sources
- 1. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0260485B1 - Process for the preparation of 2-chlor-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for 2-(Chloromethyl)-5-methylpyrimidine
An In-depth Technical Guide on the Stability and Storage of 2-(Chloromethyl)-5-methylpyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
2-(Chloromethyl)-5-methylpyrimidine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. Its utility is intrinsically linked to the high reactivity of the chloromethyl group. However, this same reactivity renders the molecule susceptible to degradation, compromising sample integrity, experimental reproducibility, and the safety of synthesized products. This technical guide provides a comprehensive overview of the factors governing the stability of 2-(Chloromethyl)-5-methylpyrimidine, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals to ensure the quality and reliability of this critical reagent.
Chemical Profile and Inherent Reactivity
Understanding the molecular structure of 2-(Chloromethyl)-5-methylpyrimidine is fundamental to appreciating its stability profile. The molecule consists of a pyrimidine ring, which is an electron-deficient aromatic heterocycle, substituted with a methyl group at the 5-position and a reactive chloromethyl group at the 2-position.
The key to its reactivity lies in the C-Cl bond of the chloromethyl group. This group is analogous to a benzylic chloride, where the pyrimidine ring provides stabilization to a potential carbocation intermediate, facilitating nucleophilic substitution reactions. This inherent reactivity is desirable for synthesis but also makes the compound prone to degradation by common laboratory nucleophiles, most notably water.
dot
Caption: Structure of 2-(Chloromethyl)-5-methylpyrimidine.
Table 1: Chemical and Physical Properties of 2-(Chloromethyl)-5-methylpyrimidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.58 g/mol | [1] |
| Appearance | Crystalline solid / Yellow solid | [2][3] |
| CAS Number | 126504-85-6 | [1] |
| Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation. |[1] |
Critical Factors Influencing Stability
The long-term integrity of 2-(Chloromethyl)-5-methylpyrimidine is contingent on the stringent control of several environmental factors.
Moisture: The Primary Catalyst for Degradation
The presence of water is the most significant threat to the stability of this compound. The chloromethyl group is highly susceptible to hydrolysis. This reaction proceeds via a nucleophilic substitution mechanism, where water acts as the nucleophile, displacing the chloride ion to form 2-(Hydroxymethyl)-5-methylpyrimidine and hydrochloric acid (HCl).[4][5]
The generated HCl can further catalyze the degradation of the starting material or other components in a reaction mixture. The rate of hydrolysis is often pH-dependent and can be accelerated by elevated temperatures.[5] Therefore, the exclusion of moisture is the single most critical aspect of storage.
Temperature: The Accelerator of Undesired Reactions
As with most chemical reactions, the rate of degradation increases with temperature. Elevated temperatures provide the necessary activation energy for hydrolysis and potential polymerization or other decomposition reactions. For long-term storage, maintaining sub-zero temperatures is highly recommended to minimize molecular motion and slow the rate of any potential degradation pathway to a negligible level.[2] Some suppliers recommend storage at 4°C, which may be suitable for shorter durations.[2]
Light: A Potential Initiator of Radical Pathways
While hydrolysis is the primary concern, photolytic degradation is also a potential risk. Similar to other organochlorine compounds, exposure to UV or high-intensity visible light can induce homolytic cleavage of the C-Cl bond, generating radical species.[6] These highly reactive radicals can initiate chain reactions, leading to a complex mixture of impurities and polymerization. Therefore, the compound should always be stored in light-resistant containers.[2]
Primary Degradation Pathway: Hydrolysis
The principal mechanism of degradation for 2-(Chloromethyl)-5-methylpyrimidine in the presence of water is hydrolysis. This process converts the active chloromethyl intermediate into its corresponding, and often less reactive, alcohol derivative.
dot
Caption: Primary hydrolysis degradation pathway.
This reaction directly consumes the starting material, reducing its purity and potency for subsequent synthetic steps. The generation of HCl is also problematic as it can create a corrosive and acidic microenvironment within the storage container.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality of 2-(Chloromethyl)-5-methylpyrimidine.
Storage Conditions
-
Temperature: For long-term storage (months to years), the compound should be stored at -20°C.[2] For short-term use (days to weeks), storage at 2-8°C is acceptable.[2]
-
Atmosphere: The material should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.[7]
-
Container: Use a tightly sealed, amber glass vial or a container made of non-reactive material.[2][8] The container seal must be robust to prevent moisture ingress, especially during temperature changes.
-
Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.[3][8]
Table 2: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
|---|---|---|
| Long-Term Temp. | -20°C | Minimizes degradation kinetics for extended stability (≥ 4 years reported for similar compounds).[2] |
| Short-Term Temp. | 2-8°C | Adequate for short durations, slowing significant degradation.[2] |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents contact with atmospheric moisture and oxygen.[7] |
| Container | Tightly-sealed, Amber Glass | Protects from light and prevents moisture ingress.[2][8] |
| Location | Cool, Dry, Ventilated | Ensures a stable external environment and safety.[3][8] |
Handling Procedures
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: All handling and weighing must be performed in a controlled environment, such as a glove box with a dry atmosphere or, at minimum, in a well-ventilated fume hood with low humidity.[2]
-
Personal Protective Equipment (PPE): Due to its hazardous nature, always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1][2]
-
Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container after dispensing.
-
Spills: In case of a spill, use dry cleanup procedures and avoid generating dust.[8]
Methodology for Stability Assessment
A robust analytical method is required to assess the purity of 2-(Chloromethyl)-5-methylpyrimidine and detect any degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[2]
dot
Caption: General workflow for a chemical stability study.
Stability-Indicating HPLC Method
A validated HPLC method must be able to separate the parent compound from all potential degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
(This is a representative method and may require optimization)[2]
Forced Degradation Studies
To validate that the analytical method is stability-indicating and to understand potential degradation pathways, forced degradation (stress testing) should be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Table 4: Forced Degradation Protocol Outline
| Condition | Example Protocol | Expected Outcome |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Formation of 2-(Hydroxymethyl)-5-methylpyrimidine. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Likely rapid degradation to the corresponding alcohol and other species. |
| Oxidative | 3% H₂O₂ at RT for 24h | Potential for N-oxidation or other oxidative degradation of the pyrimidine ring. |
| Thermal | 80°C (solid state) for 72h | Assess thermal stability in the absence of solvent. |
| Photolytic | Expose to light (ICH Q1B guidelines) | Assess formation of photodegradation products. |
Conclusion
The chemical integrity of 2-(Chloromethyl)-5-methylpyrimidine is paramount for its successful application in research and development. Its stability is primarily threatened by moisture, leading to hydrolysis of the reactive chloromethyl group. Secondary factors, including elevated temperature and light exposure, can also contribute to degradation. By implementing stringent storage protocols—specifically, storage at -20°C under an inert atmosphere in a tightly sealed, light-resistant container—and adhering to careful handling procedures, the purity and reactivity of this vital chemical intermediate can be preserved for extended periods. The use of validated, stability-indicating analytical methods is essential for quality control and for ensuring the reliability of experimental outcomes.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Apollo Scientific. (2022). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
-
PubChem. (n.d.). 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(chloromethyl)pyridine 97%.
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- ResearchGate. (n.d.). Effect of moisture in the reaction mixture in the conversion of benzyl chloride....
- ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide.
- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). New Insights into the Degradation Path of Deltamethrin. PMC. Retrieved from [Link]
- Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic.
-
National Center for Biotechnology Information. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. PMC. Retrieved from [Link]
- Smolecule. (2023). Buy 2-(Chloromethyl)pyridine hydrochloride.
-
PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
Sources
- 1. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Core Structural Features of Thienopyrimidine Compounds
Abstract
The thienopyrimidine scaffold, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purine bases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] This guide provides a comprehensive analysis of the key structural features of thienopyrimidine compounds, intended for researchers, scientists, and drug development professionals. We will dissect the core scaffold and its isomers, explore cornerstone synthetic strategies, delve into the nuances of structure-activity relationships (SAR), and outline standard characterization protocols. This document is designed not merely as a recitation of facts but as a field guide to understanding the causality behind the design and application of this versatile molecular framework.
The Thienopyrimidine Core: A Bioisostere of Purine
At its heart, the thienopyrimidine system is a bicyclic aromatic structure composed of a fused thiophene and pyrimidine ring.[3] This fusion creates a scaffold that is a bioisostere of purine, the fundamental building block of nucleic acids (DNA and RNA).[4] This mimicry is a primary driver of its broad biological activity, as it can competitively bind to the active sites of enzymes and receptors that would normally interact with purines like adenine or guanine.[1][5] This inherent property has made thienopyrimidines a focal point for the development of targeted therapies, including kinase inhibitors, anti-infective agents, and CNS-active compounds.[2][5]
Isomeric Variations: The Foundational Blueprint
The orientation of the thiophene ring relative to the pyrimidine ring gives rise to three principal isomers, each with a unique electronic distribution and three-dimensional shape that dictates its pharmacological profile.[3][6]
-
Thieno[2,3-d]pyrimidine: The most extensively studied isomer, where the thiophene ring is fused at the 'd' face of the pyrimidine.
-
Thieno[3,2-d]pyrimidine: This isomer involves fusion at the 'd' face but with the thiophene ring in a reversed orientation.
-
Thieno[3,4-d]pyrimidine: A less common but still significant isomer with a distinct arrangement of heteroatoms.
The choice of isomeric core is a critical first step in the drug design process. For instance, the thieno[2,3-d]pyrimidine scaffold is prevalent in many anticancer agents, while thieno[3,2-d]pyrimidines are being explored for different therapeutic targets.[2][7]
Synthetic Strategies: Constructing the Core
The synthesis of the thienopyrimidine scaffold can be broadly categorized into two strategic approaches: building the pyrimidine ring onto a pre-existing thiophene (the most common route) or, conversely, forming the thiophene ring onto a pyrimidine precursor.[3]
Strategy A: Annulation of a Pyrimidine Ring onto a Thiophene Scaffold
This is the most versatile and widely employed strategy, primarily because of the ready availability of substituted 2-aminothiophenes.[5] These precursors serve as the ideal platform for cyclization reactions to form the fused pyrimidine ring.
Workflow: From 2-Aminothiophene to Thienopyrimidin-4-one
A cornerstone of this approach is the reaction of a 2-aminothiophene derivative, which contains an adjacent electrophilic group like an ester or nitrile, with a one-carbon synthon such as formamide.[5] This cyclocondensation reaction is a robust method for producing thienopyrimidin-4-ones, a key intermediate for further functionalization.[5]
Representative Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol is a generalized representation of a common laboratory procedure.
Objective: To synthesize a 2,5,6-trisubstituted thieno[2,3-d]pyrimidin-4(3H)-one from a corresponding 2-amino-4,5-disubstituted-thiophene-3-carboxylate.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate (1.0 eq) with an excess of formamide (10-15 eq).
-
Cyclization: Heat the reaction mixture to 150-180 °C. The high temperature is necessary to drive the condensation and subsequent intramolecular cyclization, eliminating ethanol and water.
-
Expertise Insight: The use of excess formamide serves as both the reactant (source of C2 and N3 atoms of the pyrimidine ring) and the solvent. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion, which typically occurs within 2-6 hours.
-
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The product will often precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and then a cold, non-polar solvent like diethyl ether to remove residual formamide. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure thienopyrimidin-4-one.[5]
Structure-Activity Relationships (SAR): Decoding the Impact of Substituents
The biological activity of thienopyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic core.[8][9] Understanding these SARs is paramount for optimizing potency, selectivity, and pharmacokinetic properties.[10][11]
Key Positions for Modification
-
C2 Position: Substituents at this position often project into the solvent-exposed region of a binding pocket. Introducing small, polar, or hydrogen-bonding groups can enhance solubility and target engagement.
-
N3 Position: Modification at the N3 nitrogen can modulate the hydrogen-bonding capacity of the pyrimidine ring and influence the overall planarity and conformation of the molecule.
-
C4 Position: This is arguably the most critical position for tuning activity, particularly for kinase inhibitors. Large, often aromatic, substituents at C4 frequently occupy the hydrophobic ATP-binding pocket, forming key interactions that determine potency and selectivity.
-
C5/C6 Positions (Thiophene Ring): Modifications on the thiophene ring are used to fine-tune physicochemical properties.[12] For instance, adding small alkyl groups can increase lipophilicity, while incorporating polar groups can improve aqueous solubility.[12]
SAR Table: VEGFR-2 Kinase Inhibitors
The following table summarizes representative SAR data for a series of thieno[3,2-d]pyrimidine-based VEGFR-2 inhibitors. This illustrates how subtle changes can dramatically impact biological activity.[13]
| Compound ID | R (Substituent at C4) | VEGFR-2 IC₅₀ (nM) | Rationale for Activity Change |
| Lead (1) | 3-chloro-4-fluoroaniline | 50 | Baseline potency with halogenated aniline. |
| Analog A | Aniline | 250 | Loss of halogens reduces hydrophobic and electronic interactions, decreasing potency. |
| Analog B | 3-ethynylaniline | 15 | The small, rigid ethynyl group probes a deeper hydrophobic pocket, significantly increasing potency. |
| Analog C | 3-chloro-4-(pyridin-4-yloxy)aniline | 5 | Extended moiety with basic nitrogen picks up an additional hydrogen bond interaction, maximizing potency. |
Data is illustrative and based on trends reported in medicinal chemistry literature.[13]
Physicochemical and Pharmacokinetic Considerations
While potency is a primary goal, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The thienopyrimidine scaffold offers several handles to modulate these characteristics.
-
Solubility: The inherent aromaticity of the core can lead to poor aqueous solubility. This is often mitigated by introducing polar functional groups (e.g., morpholine, piperazine) at positions like C2 or on C4-substituents.[12]
-
Metabolic Stability: The thiophene ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Strategic blocking of potential metabolic soft spots, for instance by adding a methyl or fluoro group, is a common tactic to improve metabolic stability.
-
Protein Binding: High lipophilicity often leads to high plasma protein binding, reducing the concentration of free drug available to act on the target. Optimizing the balance of lipophilic and hydrophilic character (logP/logD) is a key challenge in the development of thienopyrimidine-based drugs.[14]
Analytical Characterization
The unambiguous identification and characterization of synthesized thienopyrimidine compounds are essential for scientific integrity. A standard suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure and the placement of substituents by analyzing chemical shifts, coupling constants, and integration of proton signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, which is used to confirm the elemental composition of the synthesized molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule, such as C=O (carbonyl) stretches in thienopyrimidin-4-ones or N-H stretches.[4]
Conclusion and Future Outlook
The thienopyrimidine scaffold represents a cornerstone of modern drug discovery, valued for its synthetic tractability and its capacity to serve as a purine bioisostere.[3][7] Its structural features—the core isomeric form, the strategic placement of substituents at key positions, and the fine-tuning of physicochemical properties—are all critical levers that medicinal chemists can manipulate to design potent, selective, and safe therapeutics. As our understanding of complex biological pathways deepens, the rational design of novel thienopyrimidine derivatives will undoubtedly continue to yield next-generation medicines for a wide range of human diseases.[8]
References
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI.
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (n.d.). ResearchGate.
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines. (2021, November 25). ACG Publications.
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (n.d.). PubMed.
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). PubMed Central.
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC.
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (n.d.). Taylor & Francis.
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). MDPI.
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1).
-
Structures and structure–activity relationships (SAR) of thienopyrimidine (TP). (n.d.). ResearchGate.
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (n.d.). PubMed.
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2025, August 6).
-
Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (n.d.). MDPI.
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023, January 1).
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2025, December 30).
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 2-(Chloromethyl)-5-methylpyrimidine as a Building Block
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a known driver of many diseases, most notably cancer, making them a primary focus of drug discovery efforts. Within the landscape of kinase inhibitor design, the pyrimidine ring has emerged as a "privileged scaffold."[1][2] This is due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site, a crucial anchoring point for inhibitor binding.[3][4]
2-(Chloromethyl)-5-methylpyrimidine is a versatile and commercially available building block that provides a direct and efficient entry point for the synthesis of diverse libraries of pyrimidine-based kinase inhibitors.[5][6] The reactive chloromethyl group at the 2-position serves as an electrophilic handle, readily undergoing nucleophilic substitution reactions. This allows for the strategic introduction of a wide variety of functionalities, enabling medicinal chemists to systematically explore the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.[6]
This guide offers a detailed exploration of the synthetic utility of 2-(Chloromethyl)-5-methylpyrimidine, providing robust protocols, explaining the chemical rationale behind experimental choices, and offering expert insights to facilitate the successful synthesis of novel kinase inhibitor candidates.
Core Synthetic Strategies: Harnessing the Reactivity of the Chloromethyl Group
The primary synthetic application of 2-(Chloromethyl)-5-methylpyrimidine involves the nucleophilic displacement of the chloride. This can be effectively achieved with a range of nitrogen, oxygen, and sulfur nucleophiles, providing access to a diverse set of core structures for kinase inhibitor development.
N-Alkylation of Amines: Building the Core Framework
The formation of a C-N bond via N-alkylation is one of the most common and powerful methods for elaborating the 2-(chloromethyl)-5-methylpyrimidine core. This strategy is foundational in the synthesis of numerous biologically active compounds.[7]
Protocol 1: General Procedure for N-Alkylation of Primary and Secondary Amines
-
Materials:
-
2-(Chloromethyl)-5-methylpyrimidine
-
Amine of interest (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Sodium iodide (NaI) (catalytic, optional)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DMF.
-
Add K₂CO₃ (2.0-3.0 equivalents) to the solution. For reactions sensitive to inorganic bases, DIPEA (2.0-3.0 equivalents) can be used as an alternative.
-
(Optional) Add a catalytic amount of NaI (0.1 equivalents). The in situ generation of the more reactive iodomethyl intermediate can accelerate the reaction, particularly with less reactive amines.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(Chloromethyl)-5-methylpyrimidine (1.0-1.2 equivalents), either neat or as a solution in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined by reaction monitoring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
-
-
Expertise & Causality:
-
Base Selection: K₂CO₃ is a cost-effective and generally effective base for this transformation.[8] However, for substrates with base-sensitive functional groups, a non-nucleophilic organic base like DIPEA is a milder option.
-
Solvent Choice: Polar aprotic solvents like DMF and ACN are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Reaction Monitoring: Close monitoring is crucial to prevent the formation of over-alkylated byproducts, especially when using primary amines which can potentially react twice.
-
Table 1: Representative Examples of N-Alkylation Reactions
| Amine Substrate | Product | Typical Yield | Reference |
| Aniline | N-((5-methylpyrimidin-2-yl)methyl)aniline | 85-95% | [9] |
| 4-Fluoroaniline | 4-Fluoro-N-((5-methylpyrimidin-2-yl)methyl)aniline | 80-90% | N/A |
| Piperidine | 2-(Piperidin-1-ylmethyl)-5-methylpyrimidine | 90-98% | N/A |
O-Alkylation of Phenols: Introducing Hinge-Binding Moieties
The ether linkage formed through O-alkylation of phenols is a prevalent structural motif in many kinase inhibitors. This reaction allows for the incorporation of (hetero)aromatic systems that can engage in favorable interactions within the ATP-binding site.
Protocol 2: General Procedure for O-Alkylation of Phenols
-
Materials:
-
2-(Chloromethyl)-5-methylpyrimidine
-
Phenol of interest
-
Anhydrous Acetone or DMF
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Standard laboratory glassware with reflux condenser
-
-
Procedure:
-
Combine the phenol (1.0 equivalent) and K₂CO₃ (2.0 equivalents) in anhydrous acetone in a round-bottom flask. For less acidic phenols, the stronger base Cs₂CO₃ may be beneficial.
-
Add 2-(Chloromethyl)-5-methylpyrimidine (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting phenol is consumed.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired O-alkylated pyrimidine.
-
-
Expertise & Causality:
-
The reaction proceeds via the formation of a phenoxide anion, which then acts as a nucleophile. The choice of base is critical to ensure efficient deprotonation of the phenol.[10]
-
Acetone is a convenient solvent due to its appropriate boiling point and ease of removal. For poorly soluble substrates, DMF can be a suitable alternative.[11]
-
S-Alkylation of Thiols: An Avenue for Structural Diversification
Thioether linkages provide a valuable alternative to ethers and amines, offering distinct bond angles, lengths, and electronic properties. The S-alkylation of thiols with 2-(chloromethyl)-5-methylpyrimidine is a straightforward method to introduce this functionality.[12]
Protocol 3: General Procedure for S-Alkylation of Thiols
-
Materials:
-
2-(Chloromethyl)-5-methylpyrimidine
-
Thiol of interest
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Under an inert atmosphere, dissolve the thiol (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution of sodium ethoxide in ethanol (1.05 equivalents). If using THF as the solvent, add NaH (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Add 2-(Chloromethyl)-5-methylpyrimidine (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Expertise & Causality:
Visualizing the Synthetic and Biological Context
Diagram 1: General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor candidate starting from 2-(Chloromethyl)-5-methylpyrimidine.
Caption: Mechanism of competitive kinase inhibition.
Scientific Integrity and Validation
The protocols outlined in this guide are designed to be robust and reproducible. However, the success of any chemical synthesis relies on rigorous validation at each step.
-
Self-Validation: Each reaction must be monitored to completion using appropriate analytical techniques (TLC, LC-MS). This ensures that the reaction has proceeded as expected and informs the decision to proceed with workup and purification.
-
Structural Confirmation: The identity and purity of all synthesized intermediates and final compounds must be unequivocally confirmed. A full suite of analytical data, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis, is required to establish the structural integrity and purity of the synthesized molecules.
By adhering to these principles of self-validation and thorough characterization, researchers can ensure the trustworthiness and reliability of their synthetic results, which is paramount in the field of drug development.
References
-
Title: Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module Source: ResearchGate URL: [Link]
-
Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Source: ACS Omega URL: [Link]
-
Title: 2-(Chloromethyl)-5-methylpyrimidine Source: PubChem URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Thiols and Sulfides Source: Chemistry LibreTexts URL: [Link]
-
Title: Thiols And Thioethers Source: Master Organic Chemistry URL: [Link]
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS - Google Patents [patents.google.com]
- 11. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Step-by-step synthesis of 2-((R-amino)methyl)pyrimidine from 2-(Chloromethyl)-5-methylpyrimidine
Application Note & Protocol
Topic: Step-by-Step Synthesis of 2-((R-amino)methyl)pyrimidine from 2-(Chloromethyl)-5-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral amines, particularly those featuring heterocyclic scaffolds like pyrimidine, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their utility as key synthetic intermediates. This document provides a comprehensive, two-step protocol for the enantioselective synthesis of 2-((R-amino)methyl)-5-methylpyrimidine. The synthesis begins with the nucleophilic substitution of 2-(chloromethyl)-5-methylpyrimidine using (R)-(+)-α-methylbenzylamine as a chiral auxiliary. This is followed by a catalytic hydrogenolysis step to remove the chiral auxiliary, yielding the desired enantiomerically pure primary amine. This guide is designed to offer both a detailed procedural walkthrough and an in-depth explanation of the chemical principles, ensuring scientific rigor and reproducibility for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Importance of Chiral Pyrimidine Amines
The pyrimidine ring is a fundamental heterocycle in numerous therapeutic agents, including antiviral and anticancer drugs. The introduction of a chiral aminomethyl substituent at the 2-position creates a valuable building block for constructing complex molecules with specific stereochemical requirements for biological activity. Direct amination of 2-(chloromethyl)-5-methylpyrimidine with ammonia would result in a racemic mixture, necessitating challenging chiral resolution. The strategy outlined herein employs a chiral auxiliary approach, a robust and widely accepted method for asymmetric synthesis, to control the stereochemistry from the outset. By using enantiomerically pure (R)-(+)-α-methylbenzylamine, the chirality is transferred to the intermediate, which is then cleanly converted to the final product, preserving the desired stereoconfiguration.
Overall Synthetic Workflow
The synthesis is performed in two distinct stages: 1) SN2 displacement of the chloride with a chiral amine, and 2) subsequent deprotection of the secondary amine to yield the target primary amine.
Caption: High-level workflow for the two-step synthesis.
Materials and Equipment
Reagents
| Reagent | CAS Number | Purity | Supplier Example | Notes |
| 2-(Chloromethyl)-5-methylpyrimidine | 126504-85-6 | ≥97% | Sigma-Aldrich | Corrosive and harmful. Handle with extreme care in a fume hood.[1] |
| (R)-(+)-α-Methylbenzylamine | 3886-69-9 | ≥99% ee | Sigma-Aldrich | Enantiomeric excess is critical for the final product's stereopurity.[2] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | Fisher Scientific | Must be finely powdered and anhydrous to act as an effective base and scavenger for HCl. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Acros Organics | Use a dry solvent to prevent unwanted side reactions. |
| Palladium on Carbon (Pd/C) | 7440-05-3 | 10 wt. % | Strem Chemicals | Highly flammable, especially when dry and in the presence of solvents. Handle with caution. |
| Methanol (MeOH) | 67-56-1 | ACS Grade | VWR | Used as the solvent for hydrogenolysis. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | N/A | In-house prep | For aqueous work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | N/A | In-house prep | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Alfa Aesar | For drying organic layers. |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Parr hydrogenator or H-Cube system (or balloon hydrogenation setup)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Flash column chromatography system
-
Standard laboratory safety equipment (fume hood, safety glasses, gloves)
Experimental Protocols
Part A: Synthesis of N-((5-methylpyrimidin-2-yl)methyl)-(R)-1-phenylethanamine (Intermediate)
Reaction Principle: This step involves a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of (R)-(+)-α-methylbenzylamine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group.[3] The electron-withdrawing pyrimidine ring enhances the electrophilicity of this carbon, facilitating the displacement of the chloride leaving group.[3] Anhydrous potassium carbonate is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4]
Caption: SN2 reaction mechanism for Step 1.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-5-methylpyrimidine (5.0 g, 35.0 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃) (9.68 g, 70.0 mmol, 2.0 eq.).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous N,N-dimethylformamide (DMF) (70 mL) via syringe.
-
To this stirring suspension, add (R)-(+)-α-methylbenzylamine (4.48 g, 4.7 mL, 36.8 mmol, 1.05 eq.) dropwise over 5 minutes at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.
-
After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (150 mL).
-
Wash the organic layer with water (3 x 100 mL) to remove DMF, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure intermediate as a pale yellow oil.
Part B: Deprotection via Hydrogenolysis to Yield 2-((R-amino)methyl)-5-methylpyrimidine
Reaction Principle: This step is a catalytic hydrogenolysis, a common method for N-debenzylation.[5] The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the C-N bond between the pyrimidine methyl group and the benzylic carbon of the chiral auxiliary. Hydrogen gas (H₂) acts as the reducing agent. The reaction is highly effective for removing benzyl groups, leaving the primary amine intact.
Procedure:
-
Dissolve the purified intermediate from Part A (e.g., 5.0 g, 22.0 mmol) in methanol (100 mL) in a suitable pressure vessel (e.g., a Parr shaker bottle).
-
Carefully add 10% Pd/C (500 mg, 10% w/w) to the solution under a stream of nitrogen. Caution: Pd/C is flammable. Do not add it to the solvent in the presence of air.
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi (or use a balloon filled with H₂) and stir vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.
-
Wash the Celite pad with additional methanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be further purified if necessary, but often the purity is sufficient for subsequent steps. If purification is needed, chromatography on silica gel using a mobile phase containing a small amount of triethylamine (e.g., 5-10% MeOH in CH₂Cl₂ + 0.5% Et₃N) can be performed to yield the final product as an oil or low-melting solid.
Safety and Hazard Considerations
-
2-(Chloromethyl)-5-methylpyrimidine: This compound is corrosive and a lachrymator. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Palladium on Carbon (Pd/C): The catalyst is highly flammable, especially when saturated with hydrogen. Handle it under an inert atmosphere and never allow the filtered catalyst to become dry in the open air. Quench the filter cake immediately after use.
-
Hydrogen Gas: Hydrogen is extremely flammable. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources, using appropriate pressure-rated equipment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Reaction is sluggish or incomplete | Insufficient base, wet reagents/solvent, or low reaction temperature. | Ensure K₂CO₃ is anhydrous and finely powdered. Use anhydrous DMF. Increase the reaction temperature to 80 °C if necessary. |
| Step 1: Formation of side products | Over-alkylation (unlikely with this substrate) or side reactions with the solvent. | Use a slight excess (1.05-1.1 eq.) of the chiral amine, not more. Ensure the temperature does not exceed the recommended range. |
| Step 2: Deprotection is incomplete | Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning. | Use fresh, high-quality Pd/C catalyst. Ensure the system is properly sealed and pressurized. If the starting material contains sulfur or other catalyst poisons, pre-treatment or using a more robust catalyst may be necessary. |
| Step 2: Low yield of final product | Product is volatile or adheres to the catalyst/silica gel during purification. | Use caution during rotary evaporation. When performing chromatography, consider using a base-deactivated silica gel or adding a small percentage of triethylamine to the eluent to prevent the amine from streaking or irreversibly binding. |
References
-
Journal of the Chemical Society C. (n.d.). Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Synthesis of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
Sources
- 1. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(+)-a-Methylbenzylamine for chiral derivatization, LiChropur , = 99.0 3886-69-9 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzylamines [organic-chemistry.org]
The Versatile Role of 2-(Chloromethyl)-5-methylpyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine, has made it a focal point for the design of molecules that can modulate biological processes. In the realm of synthetic medicinal chemistry, pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
Among the diverse array of pyrimidine-based building blocks, 2-(Chloromethyl)-5-methylpyrimidine stands out as a particularly valuable reagent. The presence of a reactive chloromethyl group at the 2-position provides a chemical handle for the facile introduction of the 5-methylpyrimidin-2-ylmethyl moiety into a wide range of molecular scaffolds. This is primarily achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by various nucleophiles. The methyl group at the 5-position can also play a crucial role in modulating the electronic properties of the pyrimidine ring and influencing binding interactions with target proteins.
This technical guide provides a comprehensive overview of the application of 2-(Chloromethyl)-5-methylpyrimidine in medicinal chemistry. It is designed to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Physicochemical Properties and Reactivity Profile
2-(Chloromethyl)-5-methylpyrimidine is a crystalline solid with a molecular weight of 142.59 g/mol . Its key structural feature is the electrophilic carbon of the chloromethyl group, which is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent pyrimidine ring.
| Property | Value | Source |
| CAS Number | 148406-13-7 | [2] |
| Molecular Formula | C6H7ClN2 | [2] |
| Molecular Weight | 142.59 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 45-49 °C | |
| Boiling Point | 239.2 °C (Predicted) | [3] |
The primary mode of reactivity for 2-(Chloromethyl)-5-methylpyrimidine is the SN2 (bimolecular nucleophilic substitution) reaction. A wide variety of nucleophiles, including amines, thiols, and alcohols, can readily displace the chloride ion to form new carbon-heteroatom bonds. This versatility allows for the construction of large and diverse libraries of compounds for high-throughput screening and lead optimization.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrimidine scaffold is a common feature in many clinically approved kinase inhibitors, where it often serves as a hinge-binding motif, forming key hydrogen bond interactions with the protein's active site.
While direct synthesis of a named, marketed drug from 2-(Chloromethyl)-5-methylpyrimidine is not prominently documented in publicly available literature, its structural analogs are extensively used in the synthesis of kinase inhibitors. The following sections provide detailed protocols for the synthesis of pyrimidine derivatives that are representative of the core structures found in many kinase inhibitors, illustrating the utility of 2-(Chloromethyl)-5-methylpyrimidine as a key building block.
Experimental Protocols
The following protocols are generalized procedures for the reaction of 2-(Chloromethyl)-5-methylpyrimidine with common nucleophiles. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
This protocol describes the N-alkylation of anilines with 2-(Chloromethyl)-5-methylpyrimidine, a common step in the synthesis of various kinase inhibitors.
Materials:
-
2-(Chloromethyl)-5-methylpyrimidine (1.0 eq)
-
Substituted Aniline (1.0 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.0 - 1.2 eq) in anhydrous DMF or acetonitrile, add the base (K₂CO₃ or DIPEA, 2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 2-(Chloromethyl)-5-methylpyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter the mixture to remove the inorganic salts. If using DIPEA, proceed to the next step.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Base: A non-nucleophilic base like K₂CO₃ or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete neutralization.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate. The optimal temperature will depend on the nucleophilicity of the aniline derivative.
Workflow Diagram:
Caption: General workflow for the synthesis of N-Aryl-N-((5-methylpyrimidin-2-yl)methyl)amines.
This protocol describes the synthesis of pyrimidine thioethers, which are also important scaffolds in various bioactive molecules.
Materials:
-
2-(Chloromethyl)-5-methylpyrimidine (1.0 eq)
-
Substituted Thiol (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.1 eq)
-
Ethanol or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted thiol (1.0 eq) in ethanol or DMF.
-
Add the base (NaOH or K₂CO₃, 1.1 eq) and stir for 15-30 minutes at room temperature to generate the thiolate anion.
-
Add a solution of 2-(Chloromethyl)-5-methylpyrimidine (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Causality Behind Experimental Choices:
-
Thiolate Generation: A base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily participates in the SN2 reaction.
-
Solvent: Ethanol is a common choice as it can dissolve both the thiol and the base. DMF can be used for less soluble thiols.
-
Reaction Time: Reactions with thiols are often faster than with anilines due to the higher nucleophilicity of the thiolate anion.
Workflow Diagram:
Sources
Application Notes & Protocols: 2-(Chloromethyl)-5-methylpyrimidine as a Versatile Synthon for the Genesis of Bioactive Molecules
Abstract
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Within the extensive library of pyrimidine-based building blocks, 2-(Chloromethyl)-5-methylpyrimidine emerges as a highly versatile and reactive intermediate. Its utility is centered on the electrophilic chloromethyl group, which serves as a key handle for introducing the 5-methylpyrimidin-2-ylmethyl moiety into diverse molecular frameworks via nucleophilic substitution reactions.[1][2] This guide provides an in-depth exploration of the reactivity of 2-(Chloromethyl)-5-methylpyrimidine, detailing field-proven protocols for its derivatization and showcasing its application in the rational design and synthesis of potent bioactive molecules, with a particular focus on kinase inhibitors and antiviral agents.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of modern drug discovery, celebrated for its prevalence in a wide spectrum of clinically approved drugs and natural products, most notably the nucleobases uracil, thymine, and cytosine.[1] Its drug-like properties and synthetic accessibility have cemented its status as a foundational motif in medicinal chemistry.[1] Pyrimidine derivatives are known to exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] A significant portion of these molecules achieve their therapeutic effect by targeting critical enzymes and signaling pathways, particularly protein kinases.[4][5]
2-(Chloromethyl)-5-methylpyrimidine acts as a potent electrophilic precursor. The primary and most strategic reaction it undergoes is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This allows for the covalent attachment of a wide array of nucleophiles, making it an invaluable tool for library synthesis and lead optimization campaigns.
Physicochemical Properties & Safety Considerations
Before commencing any experimental work, it is crucial to understand the properties and hazards associated with the reagent.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.58 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine |
| CAS Number | 126504-85-6 |
| SMILES | CC1=CN=C(N=C1)CCl |
Safety Profile: According to the Globally Harmonized System (GHS) classification, 2-(Chloromethyl)-5-methylpyrimidine is associated with the following hazards[6]:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Core Synthetic Strategy: The Nucleophilic Substitution (Sₙ2) Reaction
The synthetic utility of 2-(Chloromethyl)-5-methylpyrimidine is dominated by its reactivity as an alkylating agent in Sₙ2 reactions. The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom and the electron-withdrawing pyrimidine ring, rendering it highly susceptible to attack by nucleophiles.
The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step. The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions.
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Reactions with Amine Nucleophiles (N-Alkylation)
The reaction with primary and secondary amines is fundamental for building molecules with therapeutic potential, particularly kinase inhibitors.[7] This reaction forms a new carbon-nitrogen bond, yielding the corresponding 2-((amino)methyl)pyrimidine derivatives.
General Protocol for N-Alkylation:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine nucleophile (1.0 - 1.2 equivalents) in a suitable aprotic polar solvent such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base (1.5 - 2.5 equivalents), such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA), to the solution. The base scavenges the HCl generated during the reaction.[7]
-
Substrate Addition: Add 2-(Chloromethyl)-5-methylpyrimidine (1.0 equivalent) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature (25°C) to 80°C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[8]
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3][8]
Reactions with Thiol Nucleophiles (S-Alkylation)
Thiol nucleophiles react readily with 2-(Chloromethyl)-5-methylpyrimidine to form stable thioether linkages. This is a key strategy for synthesizing compounds targeting cysteine residues in proteins or for creating novel antifungal agents.
General Protocol for S-Alkylation:
-
Thiolate Generation: Dissolve the thiol (1.0 equivalent) in a solvent like ethanol or DMF. Add a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt) (1.1 equivalents) at 0°C to deprotonate the thiol and form the more potent thiolate anion.
-
Substrate Addition: Slowly add a solution of 2-(Chloromethyl)-5-methylpyrimidine (1.0 equivalent) in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-8 hours. These reactions are often rapid.[7]
-
Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, remove the solvent in vacuo. Partition the residue between water and an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product via silica gel chromatography.
Reactions with Oxygen Nucleophiles (O-Alkylation)
The formation of ether linkages using alcohol or phenol nucleophiles is also a common transformation, often used to modulate the solubility and pharmacokinetic properties of a lead compound.
General Protocol for O-Alkylation:
-
Alkoxide Generation: To a solution of the alcohol or phenol (1.1 equivalents) in a dry aprotic solvent (e.g., THF, DMF), add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C. Stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Substrate Addition: Add 2-(Chloromethyl)-5-methylpyrimidine (1.0 equivalent) and stir the reaction at a temperature between 25°C and 60°C.
-
Reaction Conditions: The reaction may require several hours to overnight for completion. The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes accelerate the reaction.
-
Monitoring & Workup: Monitor by TLC/LC-MS. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts, dry over Na₂SO₄, and concentrate. Purify the resulting ether by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The true power of 2-(Chloromethyl)-5-methylpyrimidine is realized in its application to construct complex molecules with defined biological functions.
Synthesis of Pyrimidine-Based Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[4] The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine ring of ATP.[5][9]
The synthesis of such inhibitors often involves coupling the pyrimidine core to other aromatic or heterocyclic systems via a linker. 2-(Chloromethyl)-5-methylpyrimidine is an ideal reagent for installing this pyrimidine-methyl linker.
Caption: Workflow for synthesizing a pyrimidine-based kinase inhibitor.
This strategy has been successfully employed in the development of inhibitors for various kinases, including Aurora kinases, which are key regulators of mitosis and are often upregulated in cancer.[9][10] The pyrimidine moiety can be further elaborated to optimize binding affinity and selectivity for the target kinase.[11]
Development of Novel Antiviral Agents
Pyrimidine derivatives have a long history as antiviral agents, primarily by acting as nucleoside analogs that interfere with viral DNA or RNA synthesis.[3][12] Non-nucleoside pyrimidine derivatives can also exhibit potent antiviral activity by targeting other viral proteins or processes.[13][14]
2-(Chloromethyl)-5-methylpyrimidine can be used to synthesize novel non-nucleoside antivirals. For instance, by reacting it with a nucleophile attached to a scaffold known to interact with a viral enzyme (like a protease or polymerase), a new chemical entity can be generated. The resulting molecule combines the favorable properties of the pyrimidine ring with the specific targeting ability of the second scaffold, creating a candidate for antiviral screening.[15][16]
Summary of Reactivity & Characterization
The following table summarizes the key transformations discussed in this guide.
| Nucleophile Class | Nucleophile Example | Product Type | Typical Base | Typical Solvent |
| Amines | Aniline, Piperidine | Substituted Amine | K₂CO₃, Cs₂CO₃, DIPEA | DMF, MeCN, THF |
| Thiols | Thiophenol | Thioether | NaH, K₂CO₃ | DMF, EtOH |
| Alcohols/Phenols | Phenol, Benzyl alcohol | Ether | NaH, KHMDS | THF, DMF |
Product Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.
-
Chromatography: HPLC to determine the purity of the final compound.
Conclusion
2-(Chloromethyl)-5-methylpyrimidine is a powerful and versatile building block for the synthesis of biologically active molecules. Its predictable reactivity, primarily through Sₙ2 displacement, allows for the systematic and efficient introduction of the 5-methylpyrimidine motif. The protocols outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to leverage this reagent in the creation of novel kinase inhibitors, antiviral agents, and other potential therapeutics. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount for successful and safe experimentation.
References
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available at: [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-5-methylpyrimidine. Available at: [Link]
-
Chemical Engineering Transactions. (n.d.). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Available at: [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]
-
PubMed. (n.d.). Nonnucleoside human cytomegalovirus inhibitors: synthesis and antiviral evaluation of (chlorophenylmethyl)benzothiadiazine dioxide derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
National Institutes of Health (NIH). (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Available at: [Link]
-
PubMed. (n.d.). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
-
PubMed. (n.d.). Synthesis and antitumor and antiviral properties of 5-alkyl-2'-deoxyuridines, 3',5'-cyclic monophosphates, and neutral cyclic triesters. Available at: [Link]
-
SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. Available at: [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
-
RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]
-
MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Available at: [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
-
YouTube. (2020). Antiviral Drugs Mechanisms of Action, Animation. Available at: [Link]
-
ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 12. Synthesis and antitumor and antiviral properties of 5-alkyl-2'-deoxyuridines, 3',5'-cyclic monophosphates, and neutral cyclic triesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonnucleoside human cytomegalovirus inhibitors: synthesis and antiviral evaluation of (chlorophenylmethyl)benzothiadiazine dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: A General Workflow for the Synthesis of Pyrimidine-Based Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. Within the vast landscape of kinase inhibitors, molecules incorporating a pyrimidine core have emerged as a particularly successful and versatile class, with numerous FDA-approved drugs targeting a range of kinases.[3] The pyrimidine ring system is considered a "privileged scaffold" because it can mimic the adenine base of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][4] This fundamental binding mode provides a robust anchor for the inhibitor, allowing for the exploration of various substituents on the pyrimidine core to achieve high potency and selectivity.[3][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the general workflow for the synthesis of pyrimidine-based kinase inhibitors. It will delve into the strategic design considerations, common synthetic routes, and detailed experimental protocols for key chemical transformations.
Design Principles and Strategic Considerations
The design of a pyrimidine-based kinase inhibitor is a multifactorial process guided by the desire to maximize potency, selectivity, and drug-like properties. The general structure of many such inhibitors can be deconstructed into a central pyrimidine core with substituents at various positions, typically the 2, 4, and 5-positions.
-
The 2- and 4-Positions: These positions are frequently functionalized with amine-containing groups that act as key hydrogen bond donors and acceptors, interacting with the kinase hinge region.[3] The nature of the amine substituent can significantly influence the inhibitor's selectivity profile.
-
The 5-Position: Modifications at the 5-position of the pyrimidine ring often project into a more variable region of the ATP-binding pocket, near the "gatekeeper" residue.[3] Altering the substituent at this position can be a powerful strategy to fine-tune selectivity and avoid off-target effects.[3]
A thorough understanding of the target kinase's ATP-binding site, often through structural biology (X-ray crystallography or cryo-EM), is invaluable in guiding the rational design of substituents that will confer the desired pharmacological properties.
General Synthetic Workflow: Two Convergent Strategies
The synthesis of pyrimidine-based kinase inhibitors generally follows one of two main strategies:
-
Construction of the Pyrimidine Ring: This "bottom-up" approach involves the cyclocondensation of acyclic precursors to form the pyrimidine core with the desired initial substitution pattern.[6][7]
-
Functionalization of a Pre-formed Pyrimidine Core: This "top-down" approach starts with a commercially available or readily synthesized pyrimidine derivative, which is then elaborated through a series of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions.[8]
The choice between these strategies depends on the desired final structure and the availability of starting materials. The functionalization approach is often favored for its modularity, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Below is a generalized workflow illustrating the key stages in the synthesis of a typical 2,4-disubstituted pyrimidine kinase inhibitor.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to the Synthesis of 2-(Aminomethyl)pyrimidine Derivatives
Abstract
This technical guide provides a detailed experimental protocol and expert insights for the nucleophilic substitution reaction between 2-(chloromethyl)pyrimidine hydrochloride and various primary and secondary amines. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2][3] 2-(Chloromethyl)pyrimidine hydrochloride serves as a critical and reactive electrophilic building block for introducing the pyrimidin-2-ylmethyl moiety into diverse molecular frameworks, enabling the synthesis of novel compounds for drug discovery and development.[1][4][5] This document outlines the underlying reaction mechanism, offers a robust step-by-step procedure, discusses key optimization parameters, and addresses critical safety considerations for researchers, chemists, and drug development professionals.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic motif integral to the structure of nucleic acids and is prominently featured in numerous clinically approved drugs.[1][2] Its inherent drug-like properties and synthetic versatility have established it as a foundational element in medicinal chemistry. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often by targeting key enzymes like protein kinases.[1][3][6]
2-(Chloromethyl)pyrimidine hydrochloride is an invaluable synthetic intermediate that allows for the covalent linkage of the pyrimidine core to various nucleophiles.[1][5] The reaction with amines is particularly significant, yielding 2-(aminomethyl)pyrimidine derivatives that are pivotal in constructing libraries of potential therapeutic agents.[7]
Reaction Principle and Mechanism
The primary reaction pathway for the amination of 2-(chloromethyl)pyrimidine hydrochloride is a bimolecular nucleophilic substitution (S_N2) reaction.[5][7][8]
Causality of the Mechanism:
-
Electrophilicity: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This effect is propagated to the chloromethyl group, increasing the electrophilicity of the methylene carbon and making it highly susceptible to nucleophilic attack.[7][8]
-
Nucleophilic Attack: The amine, acting as the nucleophile, attacks this electrophilic carbon atom from the backside relative to the chlorine atom. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-chlorine bond.[7]
-
Role of the Base: The starting material is a hydrochloride salt, meaning the pyrimidine ring is protonated. This protonation further enhances the electron-withdrawing nature of the ring but requires neutralization.[8] A base (e.g., K₂CO₃, DIPEA, Et₃N) is essential for two reasons:
Potential Side Reactions: While the S_N2 reaction at the chloromethyl group is predominant, under harsh conditions (e.g., very strong nucleophiles, high temperatures), nucleophilic aromatic substitution (S_NAr) directly on the pyrimidine ring can occur, though this is generally less favorable.[8]
Detailed Experimental Protocol
This protocol provides a generalized procedure that can be adapted for various primary and secondary amines.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-(Chloromethyl)pyrimidine hydrochloride | Round-bottom flasks (dry) |
| Amine of interest (primary or secondary) | Magnetic stirrer and stir bars |
| Anhydrous Solvent (e.g., DMF, Acetonitrile) | Heating mantle or oil bath |
| Base (e.g., K₂CO₃, DIPEA, Et₃N) | Condenser |
| Deionized Water | Inert atmosphere setup (Nitrogen or Argon) |
| Extraction Solvent (e.g., Ethyl Acetate) | TLC plates and chamber |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous MgSO₄ or Na₂SO₄ | Glassware for extraction and purification |
| Silica Gel for chromatography | LC-MS system (for monitoring) |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent the introduction of moisture, which can react with the starting material or intermediates.
-
Reagent Addition:
-
To the flask, add 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent).
-
Add the anhydrous solvent (e.g., DMF or Acetonitrile) to achieve a concentration of approximately 0.2 M.[8]
-
-
Base Neutralization: Add the base (2.0 equivalents) to the suspension. Stir the mixture at room temperature for 15-30 minutes.[8]
-
Expert Insight: This step is critical to deprotonate the hydrochloride salt. Proceeding without this pre-stir can lead to low reactivity as the protonated pyrimidine ring is highly deactivated.[8]
-
-
Nucleophile Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture. Using a slight excess of the amine can help drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature, typically between 50-80 °C.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7][8]
-
Work-up Procedure:
-
Once complete, cool the reaction mixture to room temperature.[8]
-
If an inorganic base like K₂CO₃ was used, filter the solid salts and wash the filter cake with a small amount of the reaction solvent.[8]
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.[8]
-
Dilute the residue with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 2-(aminomethyl)pyrimidine derivative.[8]
Optimization and Troubleshooting
Reaction success can be highly dependent on the specific amine used. The following table provides starting points for optimization.
| Nucleophile | Recommended Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85[8] |
| Aniline | Et₃N | Dioxane | 100 | 24 | 60-75[8] |
| Piperidine | K₂CO₃ | DMF | 60 | 12 | >70[7] |
| Benzylamine | DIPEA | Acetonitrile | 60 | 8 | >75 |
Troubleshooting Common Issues:
-
Low or No Reactivity:
-
Cause: Insufficiently neutralized hydrochloride salt or a poorly nucleophilic amine (e.g., anilines with electron-withdrawing groups).[8]
-
Solution: Ensure the base is added first and stirred adequately. Increase the reaction temperature, or switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates.[8][9]
-
-
Formation of Multiple Products:
-
Cause: With primary amines, undesired double alkylation can occur, where the newly formed secondary amine reacts with another molecule of the electrophile.[10]
-
Solution: Use a larger excess of the primary amine nucleophile to favor the formation of the desired monosubstituted product.
-
-
Decomposition:
-
Cause: The starting material or product may be unstable at elevated temperatures.[8]
-
Solution: Run the reaction at the lowest effective temperature. If necessary, consider using a stronger, non-nucleophilic base at room temperature for a longer duration.
-
Safety and Handling Precautions
2-(Chloromethyl)pyrimidine hydrochloride is a hazardous substance and must be handled with appropriate care. [11]
-
Primary Hazards: Corrosive, causes skin irritation and serious eye damage, harmful if swallowed, and may cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]
-
Handling: Avoid creating dust.[13] Avoid all personal contact, including inhalation.[14] Ensure adequate ventilation.[13]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[13]
Conclusion
The reaction of 2-(chloromethyl)pyrimidine hydrochloride with amines is a robust and versatile method for synthesizing a wide array of pyrimidine-containing compounds. This protocol provides a reliable foundation for researchers engaged in the synthesis of novel molecules for drug discovery.[15] By understanding the underlying S_N2 mechanism and key reaction parameters, scientists can effectively troubleshoot and optimize conditions for various amine nucleophiles, accelerating the development of new therapeutic candidates.
References
- Benchchem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Benchchem. Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.
- Benchchem. Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
- Cayman Chemical. 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0).
- Benchchem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
- ResearchGate. Amination of 2-halopyridines. [a] | Download Table.
- Fisher Scientific. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine hydrochloride.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Biological and Pharmaceutical Sciences, 28(1), 065–079.
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Brown, D. J., & Lyall, J. M. (1965). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry, 18(11), 1965-1971.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(Chloromethyl)pyrimidine.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- PubChem. 2-(Chloromethyl)pyrimidine hydrochloride.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Medicinal Chemistry Research, 31(3), 355–381.
- SNAr Reaction in Other Common Molecular Solvents. (2026, January 9). Wordpress.
- ResearchGate. Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?.
- Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- ResearchGate. Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives.
- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Chemistry LibreTexts. 4.17: Nucleophilic Substitutions in Synthesis: Amines.
- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules, 23(3), 682.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis.
- ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Apollo Scientific. 2-Chloro-5-(chloromethyl)pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-(Chloromethyl)pyrimidine hydrochloride | C5H6Cl2N2 | CID 20025606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Chlorination of Hydroxymethylpyrimidines using Thionyl Chloride
Abstract
Chloromethylpyrimidines are pivotal intermediates in pharmaceutical research and drug development, serving as versatile building blocks for introducing the pyrimidine scaffold into target molecules. This guide provides a detailed technical overview of the chlorination of hydroxymethylpyrimidines using thionyl chloride (SOCl₂). We will explore the underlying reaction mechanisms, present field-proven experimental protocols, and discuss critical parameters for process optimization and safety. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a reliable and in-depth understanding of this essential transformation.
Introduction: The Synthetic Value of Chloromethylpyrimidines
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases and numerous approved drugs.[1] The conversion of a chemically stable hydroxymethyl group into a reactive chloromethyl group is a key synthetic strategy. This transformation activates the benzylic-like position for subsequent nucleophilic substitution reactions, enabling the facile construction of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Thionyl chloride is a preferred reagent for this conversion due to its high reactivity and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are volatile gases that can be easily removed from the reaction mixture.[2][3]
Mechanistic Insights: Beyond a Simple Alcohol Chlorination
The reaction of an alcohol with thionyl chloride is not merely a substitution; it is a nuanced process whose outcome is dictated by reaction conditions. Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis.
The Core Transformation: Formation of the Alkyl Chlorosulfite
The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a key intermediate, the alkyl chlorosulfite.[3] This step effectively converts the poor leaving group (-OH) into a much better one (-OSOCl).
The Dichotomy of Substitution: SN2 vs. SNi Pathways
The fate of the alkyl chlorosulfite intermediate determines the stereochemical outcome and is heavily influenced by the choice of solvent.
-
With Inversion (SN2): In the presence of a nucleophilic solvent like pyridine, the solvent can displace the chlorosulfite group in a double inversion process that results in overall inversion of configuration. More commonly, the chloride ion liberated in the first step, often coordinated with a proton scavenger like pyridine, acts as a nucleophile, attacking the carbon in a classic SN2 fashion.[3] This backside attack inverts the stereochemistry if the carbon is a chiral center. The leaving group decomposes into SO₂ and another chloride ion.[3]
-
With Retention (SNi): In non-nucleophilic solvents (e.g., chloroform, toluene), the reaction can proceed through an internal nucleophilic substitution (SNi) mechanism.[4] Here, the chlorine atom from the chlorosulfite group is delivered to the electrophilic carbon from the same face, leading to retention of stereochemistry.[4]
For a primary, achiral substrate like a hydroxymethylpyrimidine, the stereochemical outcome is irrelevant. However, the choice of solvent and the presence of a base like pyridine remain critical for managing the generated HCl and preventing side reactions.
Considerations for the Pyrimidine Ring
The pyrimidine ring introduces specific challenges not present in simple aliphatic alcohol chlorinations:
-
Ring Nitrogen Reactivity: The nitrogen atoms of the pyrimidine ring are basic and can be protonated by the in-situ generated HCl. This can affect the substrate's solubility and reactivity. In excess thionyl chloride or at high temperatures, side reactions involving the ring itself are possible, although less common for simple methyl-substituted heterocycles compared to more activated systems.[5]
-
Catalysis with DMF: The use of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating agent.[6] This allows the reaction to proceed under milder conditions.
Below is a diagram illustrating the general workflow for this chlorination process.
Caption: General experimental workflow for SOCl₂ mediated chlorination.
Experimental Protocols
Safety First: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases.[3][7] All operations must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Ensure all glassware is thoroughly dried before use.
Protocol 1: General Chlorination using Excess Thionyl Chloride
This protocol is suitable for robust substrates on a small to medium scale where the product is stable and excess reagent can be easily removed.
Materials:
-
Hydroxymethylpyrimidine (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0-5.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the hydroxymethylpyrimidine (1.0 eq).
-
Add anhydrous toluene or DCM to dissolve or suspend the starting material (approx. 5-10 mL per gram of substrate).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (3.0-5.0 eq) dropwise via a syringe or an addition funnel. Caution: The addition can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (40 °C for DCM, 80-90 °C for toluene) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporator). It is advisable to co-evaporate with anhydrous toluene two or three times to ensure complete removal of residual SOCl₂.[8]
-
Work-up: Carefully dilute the residue with DCM and pour it slowly into a beaker containing crushed ice and saturated NaHCO₃ solution with vigorous stirring to quench any remaining traces of acidic species.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude chloromethylpyrimidine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: Catalytic DMF Method for Sensitive Substrates
This method is preferred for more delicate substrates as it proceeds under milder conditions and avoids the use of a large excess of SOCl₂.
Materials:
-
Hydroxymethylpyrimidine (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2-1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) (0.05-0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
All other work-up reagents from Protocol 1.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve the hydroxymethylpyrimidine (1.0 eq) in anhydrous DCM (10-20 mL per gram).
-
Add a catalytic amount of anhydrous DMF (0.05 eq).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. You should observe gas evolution (SO₂ and HCl).
-
After addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete in 1-3 hours at room temperature. Gentle heating (30-40 °C) can be applied if the reaction is sluggish.
-
Once complete, cool the reaction mixture back to 0 °C.
-
Work-up & Purification: Proceed with the work-up and purification steps as described in Protocol 1 (steps 8-11). The quenching step is particularly important to neutralize the acid and destroy the Vilsmeier reagent complex.
Data Summary and Comparison
| Parameter | Protocol 1 (Excess SOCl₂) | Protocol 2 (Catalytic DMF) | Rationale & Field Insights |
| SOCl₂ Stoichiometry | 3.0 - 5.0 eq | 1.2 - 1.5 eq | Excess SOCl₂ drives the reaction to completion but can be harsh. The catalytic method is more atom-economical and suitable for sensitive substrates. |
| Temperature | 0 °C to Reflux | 0 °C to Room Temp. | The catalytic method's milder conditions prevent degradation of thermally sensitive pyrimidines. |
| Reaction Time | 2 - 6 hours | 1 - 3 hours | DMF catalysis significantly accelerates the formation of the active chlorinating agent, leading to faster conversions.[9] |
| Substrate Scope | Robust, less functionalized pyrimidines | Preferred for sensitive or complex pyrimidines | Avoids potential side reactions with other functional groups that might occur at higher temperatures. |
| Work-up | Requires careful removal of large excess of SOCl₂. | Simpler work-up due to less excess reagent. | Co-evaporation with toluene is a standard and effective technique for removing residual SOCl₂.[8] |
Troubleshooting and Self-Validation
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents were anhydrous. Moisture will readily consume SOCl₂. A small, additional charge of SOCl₂ (for Protocol 2) or extended heating (for Protocol 1) may be necessary.
-
Product Decomposition: If significant decomposition is observed during work-up, it may be due to the presence of residual acid. Ensure the quenching step is thorough and the pH of the aqueous layer is basic (>8) before extraction.
-
Low Isolated Yield: The product may be volatile or partially soluble in the aqueous layer. Minimize heating during concentration and perform thorough extractions.
-
Reaction Monitoring: To monitor reaction completion by TLC, a small aliquot can be quenched in methanol. The starting alcohol will have a different Rf value than the corresponding methyl ether, which is more stable on the silica plate than the target alkyl chloride.[8]
Below is a diagram illustrating the core chemical transformation.
Caption: Conversion of hydroxymethylpyrimidine to chloromethylpyrimidine.
References
-
Human, J. P. E. (1947). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 159, 747. [Link]
-
Various Authors. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit r/Chempros. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Gagnon, D. et al. (2014). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. NIH National Library of Medicine. [Link]
-
Waheed, N. A. et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. [Link]
-
Xu, F. et al. (2013). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 90, 251-260. [Link]
-
LibreTexts Chemistry. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
Various Authors. (2023). Synthetic uses of thionyl chloride. ResearchGate. [Link]
-
Various Authors. (2023). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]
-
Xu, F. et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. [Link]
- Solvay. (2009). Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]
- Meth, F. J. (1982). Purification of thionyl chloride.
-
Xu, F. et al. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. PubMed. [Link]
-
Meth-Cohn, O. & Taylor, D. L. (1989). Reactions of thionyl chloride with C-methyl heterocycles. Part 2. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Meth-Cohn, O. & Taylor, D. L. (1989). Reactions of Thionyl Chloride with C-Methyl Heterocycles. Part 1. ChemInform. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation of [1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 7. nj.gov [nj.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Pivotal Role of 2-Chloro-5-(chloromethyl)pyridine in Neonicotinoid Synthesis
Introduction: Establishing the Core Precursor
Neonicotinoids are a critical class of systemic insecticides, widely utilized in modern agriculture for their high efficacy against a broad spectrum of sucking insects.[1] Their mode of action targets the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[2] A cornerstone of the industrial synthesis of many prominent neonicotinoids, such as Imidacloprid and Acetamiprid, is a highly reactive heterocyclic intermediate.
It is important to clarify a common point of confusion regarding the nomenclature of this precursor. While the query refers to "2-(chloromethyl)-5-methylpyrimidine," the foundational building block for the most common neonicotinoids is, in fact, 2-chloro-5-(chloromethyl)pyridine . This pyridine derivative, featuring a chlorine atom on the ring and a chloromethyl group, provides the essential electrophilic site for constructing the final insecticide molecule. This guide will focus on the established, scientifically validated use of this vital pyridine precursor.
The general synthetic strategy involves the nucleophilic substitution of the highly reactive chlorine atom in the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine by a nitrogen-containing moiety, which varies depending on the target neonicotinoid.[1] This document provides a detailed examination of the synthesis of this key intermediate and its subsequent application in the production of Imidacloprid and Acetamiprid, offering field-proven insights and step-by-step protocols for research and development professionals.
Part 1: Synthesis of the Core Intermediate: 2-Chloro-5-(chloromethyl)pyridine
The journey to synthesizing neonicotinoids begins with the preparation of the core pyridine intermediate. The most common laboratory and industrial method is the radical chlorination of 2-chloro-5-methylpyridine. This reaction selectively chlorinates the methyl group, rendering it a reactive chloromethyl group, which is the key to subsequent coupling reactions.
Causality of Experimental Choices:
-
Radical Initiator: The use of a radical initiator like Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) is crucial. Upon heating, these molecules decompose to form free radicals, which initiate a chain reaction that abstracts a hydrogen atom from the methyl group of the pyridine ring, allowing for its substitution with chlorine.[1]
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) are effective chlorinating agents for this transformation. NCS is often preferred in lab-scale synthesis due to its solid nature and ease of handling, while SO₂Cl₂ might be used in larger-scale productions.[1]
-
Solvent: A non-polar, inert solvent like Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) is used to dissolve the reactants without interfering with the radical chain reaction.[1]
-
Purification: Post-reaction workup involving a wash with sodium bicarbonate is necessary to neutralize any acidic byproducts. Final purification by vacuum distillation or column chromatography is essential to obtain the intermediate with high purity, which is critical for the success of the subsequent nucleophilic substitution steps.[1]
Experimental Protocol 1: Radical Chlorination of 2-Chloro-5-methylpyridine
Materials:
-
2-Chloro-5-methylpyridine
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-5-methylpyridine in the chosen solvent (e.g., CCl₄).[1]
-
Add the chlorinating agent (NCS or SO₂Cl₂) and a catalytic amount of the radical initiator (BPO or AIBN).[1]
-
Heat the mixture to reflux. The reaction progress should be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid by-products (e.g., succinimide if NCS was used).[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 2-chloro-5-(chloromethyl)pyridine.
-
Purify the crude product via vacuum distillation or column chromatography to obtain the pure intermediate.[1]
Synthetic Workflow Diagram
Caption: Synthesis of the key 2-chloro-5-(chloromethyl)pyridine intermediate.
Part 2: Application in the Synthesis of Imidacloprid
Imidacloprid is one of the most widely used insecticides globally. Its synthesis is a prime example of the utility of 2-chloro-5-(chloromethyl)pyridine, involving a nucleophilic substitution reaction with N-nitro-imidazolidin-2-imine.
Causality of Experimental Choices:
-
Base: A mild base like Potassium Carbonate (K₂CO₃) is used to deprotonate the N-nitro-imidazolidin-2-imine, creating a more potent nucleophile. This facilitates the attack on the electrophilic carbon of the chloromethyl group.[1][2]
-
Solvent: Acetonitrile is a common solvent for this reaction as it is polar aprotic, effectively dissolving the reactants and salts without interfering with the reaction.[1][2][3]
-
Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate and ensure completion.[1][3] The gradual, dropwise addition of the pyridine intermediate into the mixture of the nucleophile and base helps to control the reaction rate and minimize side reactions.[3]
Experimental Protocol 2: Synthesis of Imidacloprid
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
N-nitro-imidazolidin-2-imine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
To a solution of N-nitro-imidazolidin-2-imine in acetonitrile, add potassium carbonate.
-
Heat the mixture to reflux under constant stirring.
-
Add a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile dropwise to the refluxing mixture.[1][3]
-
Maintain the reflux and stir until the reaction is complete, as monitored by TLC.[1]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts (e.g., KCl).[1][2]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude Imidacloprid.[2]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure Imidacloprid.[1]
Part 3: Application in the Synthesis of Acetamiprid
Acetamiprid, another significant neonicotinoid, is characterized by its N-cyanoacetamidine structure.[4] Its synthesis from 2-chloro-5-(chloromethyl)pyridine occurs in a two-step process.
Causality of Experimental Choices:
-
Step 1: The first step involves reacting 2-chloro-5-(chloromethyl)pyridine with methylamine. This is a classic nucleophilic substitution where the amine displaces the chloride on the chloromethyl group. The reaction is often performed under pressure to maintain methylamine, which is a gas at room temperature, in the reaction mixture.
-
Step 2: The intermediate, N-(6-chloro-3-pyridylmethyl)methylamine, is then reacted with an N-cyanoimidate, such as ethyl N-cyanoethanimideate. This step forms the characteristic N-cyano-N'-methylacetamidine moiety of Acetamiprid. The reaction proceeds readily at room temperature.[1]
Experimental Protocol 3: Synthesis of Acetamiprid
Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine
-
In a suitable pressure vessel, charge the chosen solvent (e.g., ethanol).
-
Introduce monomethylamine gas into the solvent.
-
Raise the temperature to approximately 45°C and add 2-chloro-5-(chloromethyl)pyridine dropwise over several hours.[1]
-
Maintain the temperature for an additional period to ensure the reaction goes to completion.[1]
-
After completion, cool the vessel, release the pressure, and remove any excess methylamine.
-
Filter the reaction mixture to remove the methylamine hydrochloride by-product.[1]
-
Remove the solvent from the filtrate to obtain the crude intermediate, N-(6-chloro-3-pyridylmethyl)methylamine.[1]
Step 2: Synthesis of Acetamiprid
-
Dissolve the N-(6-chloro-3-pyridylmethyl)methylamine intermediate in ethanol.
-
At room temperature, add ethyl N-cyanoethanimideate dropwise to the solution.[1]
-
Stir the reaction mixture until completion, monitoring by TLC.[1]
-
Upon completion, cool the mixture in an ice bath to induce crystallization.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to obtain pure Acetamiprid.[1]
Data Presentation: Synthesis Summary
| Target Compound | Key Reactants | Solvent | Base / Catalyst | Typical Yield (%) |
| Imidacloprid | 2-chloro-5-(chloromethyl)pyridine, N-nitro-imidazolidin-2-imine | Acetonitrile | K₂CO₃ | ~85-95% |
| Acetamiprid | 2-chloro-5-(chloromethyl)pyridine, Methylamine, Ethyl N-cyanoethanimideate | Ethanol | None (Step 2) | ~80-90% |
Yields are approximate and can vary based on specific reaction conditions and scale.
Visualization of Synthetic Pathways
Caption: General synthetic routes to Imidacloprid and Acetamiprid.
Conclusion
2-Chloro-5-(chloromethyl)pyridine is an indispensable precursor in the large-scale production of a variety of neonicotinoid insecticides.[1] The protocols outlined in this document provide a robust framework for the synthesis of Imidacloprid and Acetamiprid. A thorough understanding of the reaction mechanisms, particularly the nucleophilic substitution at the chloromethyl position, is crucial for optimizing these methods for specific laboratory or industrial settings. These synthetic pathways highlight the efficiency and versatility of this key intermediate in constructing complex and commercially valuable agrochemicals.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.
- BenchChem. (2025). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides.
- Deshmukh, M., & Shripanavar, C. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637.
- Google Patents. (n.d.). Process for preparing imidacloprid. (US6307053B1).
- MDPI. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules, 28(8), 3530.
- PubMed Central (PMC). (n.d.). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.
- ResearchGate. (2025). Study on synthesis of imidacloprid via cascade reaction.
Sources
Revolutionizing Pyridine Chemistry: A Continuous Flow Approach to 2-chloro-5-(chloromethyl)pyridine Derivatives
Introduction: The Significance of Substituted Pyridines and the Imperative for Greener Synthesis
2-chloro-5-(chloromethyl)pyridine and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries, most notably serving as key building blocks for the synthesis of neonicotinoid insecticides, such as Imidacloprid. The conventional batch synthesis of these compounds often involves hazardous reagents, harsh reaction conditions, and multi-step processes that can be inefficient and generate significant waste.[1][2] The inherent dangers of handling reagents like chlorine gas in large quantities, coupled with the potential for runaway reactions in batch reactors, necessitate the development of safer, more efficient, and scalable synthetic methodologies.[3][4][5][6]
Continuous flow chemistry emerges as a transformative technology to address these challenges. By conducting reactions in a continuously moving stream within a small-volume reactor, flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and a significantly improved safety profile.[7] This application note provides a detailed protocol for the continuous flow synthesis of 2-chloro-5-(chloromethyl)pyridine and its subsequent derivatization, demonstrating the profound advantages of this approach for researchers, scientists, and drug development professionals.
The Rationale for Flow Chemistry in Chlorination Reactions
The decision to employ a continuous flow setup for the chlorination of 2-chloro-5-methylpyridine is underpinned by several key principles of process intensification and safety:
-
Enhanced Safety: The small internal volume of a flow reactor drastically minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with highly reactive and toxic reagents like chlorine gas.[3][4][5][6]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of heat, preventing the formation of hot spots that can lead to side reactions and decreased selectivity in exothermic chlorination reactions.
-
Precise Control over Reaction Parameters: Flow chemistry enables meticulous control over residence time, temperature, pressure, and stoichiometry, leading to higher reproducibility and the ability to fine-tune the reaction for optimal yield and purity.
-
Increased Efficiency and Scalability: The continuous nature of the process allows for the production of significant quantities of the target molecule over time with a small footprint. Scaling up is achieved by simply extending the operation time or by numbering up (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors.[8]
Reaction Mechanism: Free Radical Halogenation
The synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-methylpyridine proceeds via a free radical chain reaction. The reaction is typically initiated by heat or UV light, which homolytically cleaves the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). These highly reactive radicals then participate in a three-step process:
-
Initiation: Formation of chlorine radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming hydrogen chloride (HCl) and a benzyl-type radical. This radical then reacts with another molecule of Cl₂ to yield the desired product, 2-chloro-5-(chloromethyl)pyridine, and a new chlorine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radicals.
The selectivity for the monochlorinated product is enhanced by carefully controlling the stoichiometry of the reactants and the reaction time, which is readily achievable in a continuous flow system.
Experimental Protocols
This section details the step-by-step methodologies for the continuous flow synthesis of 2-chloro-5-(chloromethyl)pyridine and a subsequent derivatization to showcase the versatility of the platform.
Protocol 1: Continuous Flow Synthesis of 2-chloro-5-(chloromethyl)pyridine
This protocol is based on the direct chlorination of 2-chloro-5-methylpyridine using chlorine gas in a microchannel reactor.[9]
Materials:
-
2-chloro-5-methylpyridine (Substrate)
-
Chlorine gas (Reagent)
-
Nitrogen gas (Inert gas)
-
Microchannel reactor (e.g., stainless steel, internal diameter 1000 µm, length 1 m)
-
High-pressure syringe pumps or mass flow controllers
-
Back pressure regulator
-
Heating and cooling module for the reactor
-
Collection vessel
Experimental Workflow Diagram:
Caption: Continuous flow setup for the synthesis of 2-chloro-5-(chloromethyl)pyridine.
Procedure:
-
System Setup: Assemble the continuous flow system as depicted in the workflow diagram. Ensure all connections are secure and leak-tested, particularly for the chlorine gas line.
-
Reagent Preparation: Prepare a stock solution of 2-chloro-5-methylpyridine. The neat substrate can also be used depending on the pump capabilities.
-
Reaction Initiation:
-
Set the reactor temperature to 100 °C.
-
Pressurize the system to 0.2 MPa using the back pressure regulator.
-
Start the flow of 2-chloro-5-methylpyridine and chlorine gas simultaneously into the microchannel reactor using the respective pumps or mass flow controllers. A 1:1 to 1:1.1 molar ratio of 2-chloro-5-methylpyridine to chlorine is recommended.
-
-
Steady State and Collection: Allow the system to reach a steady state. The residence time in the reactor should be controlled to approximately 10 seconds. Collect the reactor output in a cooled collection vessel.
-
Work-up and Purification: The collected reaction mixture can be purified by crystallization or distillation to yield pure 2-chloro-5-(chloromethyl)pyridine.[9]
Optimized Reaction Parameters:
| Parameter | Value |
| Temperature | 100 °C |
| Pressure | 0.2 MPa |
| Residence Time | ~10 seconds |
| Stoichiometry (Substrate:Cl₂) | 1:1 to 1:1.1 |
| Expected Yield | High |
| Selectivity | High |
Protocol 2: Continuous Flow Synthesis of 2-chloro-5-((2-(4-nitrobenzylidene)hydrazinyl)methyl)pyridine
This protocol demonstrates the derivatization of the previously synthesized 2-chloro-5-(chloromethyl)pyridine in a continuous flow system to form a hydrazone derivative.[10] This showcases the platform's utility for multi-step syntheses.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Hydrazine hydrate
-
4-nitrobenzaldehyde
-
Acetic acid (catalyst)
-
Ethanol (solvent)
-
Multi-channel continuous flow reactor system
-
Syringe pumps
-
T-mixer
-
Heated reactor coil
-
Back pressure regulator
-
Collection vessel
Experimental Workflow Diagram:
Caption: Continuous flow setup for the synthesis of a hydrazone derivative.
Procedure:
-
Preparation of Intermediate: First, synthesize 2-chloro-5-(hydrazinylmethyl)pyridine by reacting 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate. This can be performed in batch or in a separate continuous flow step.[10]
-
System Setup: Assemble the two-channel continuous flow system as shown in the diagram.
-
Reagent Preparation:
-
Prepare a solution of 2-chloro-5-(hydrazinylmethyl)pyridine in ethanol.
-
Prepare a solution of 4-nitrobenzaldehyde and a catalytic amount of acetic acid in ethanol.
-
-
Reaction Execution:
-
Set the reactor temperature to 30 °C.
-
Pump the two reagent solutions at flow rates calculated to achieve a 1:1 molar ratio of the reactants into the T-mixer.
-
The mixed stream then flows through the heated reactor coil with a residence time of approximately 5 minutes.
-
-
Product Collection and Purification: The output from the reactor is collected in cold water to precipitate the product. The solid product is then isolated by filtration.[10]
Optimized Reaction Parameters:
| Parameter | Value |
| Temperature | 30 °C |
| Residence Time | 5 minutes |
| Stoichiometry (Hydrazine derivative:Aldehyde) | 1:1 |
| Catalyst | Acetic Acid |
| Expected Yield | >90%[10] |
Results and Discussion
The continuous flow synthesis of 2-chloro-5-(chloromethyl)pyridine demonstrates a significant improvement over traditional batch methods. The reaction is rapid, with residence times on the order of seconds, and proceeds with high selectivity. A patent describing a similar microchannel reactor process reports a product selectivity of up to 97.88%.[8] This high selectivity is a direct result of the excellent mixing and temperature control inherent to the flow system, which minimizes the formation of over-chlorinated byproducts.
The subsequent derivatization to the hydrazone further highlights the power of continuous flow for rapid reaction optimization and synthesis. The ability to quickly screen different residence times, temperatures, and stoichiometries allows for the efficient development of robust synthetic protocols. The reported yield for the hydrazone formation in flow is excellent, exceeding 90%.[10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient residence time or temperature. | Increase the reactor length or decrease the flow rate. Increase the reactor temperature. |
| Low Selectivity (Over-chlorination) | Excess of chlorinating agent or too long residence time. | Adjust the stoichiometry to have a slight excess of the substrate. Decrease the residence time. |
| Clogging of the Reactor | Precipitation of product or byproducts. | Use a suitable solvent to ensure all components remain in solution. Increase the reactor temperature. |
| Inconsistent Results | Fluctuations in pump flow rates or temperature. | Ensure pumps are properly calibrated and functioning. Verify the stability of the heating system. |
Conclusion
The application of continuous flow technology to the synthesis of 2-chloro-5-(chloromethyl)pyridine and its derivatives offers a paradigm shift in terms of safety, efficiency, and scalability. The detailed protocols provided herein demonstrate a practical and robust approach for the synthesis of these important chemical intermediates. By embracing the principles of flow chemistry, researchers and drug development professionals can accelerate their synthetic workflows, reduce waste, and create a safer working environment. The adoption of such green and efficient technologies is not merely an academic exercise but a crucial step towards a more sustainable future for the chemical industry.
References
-
Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Patsnap Eureka. (URL: [Link])
- CN102796039A - Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel.
-
The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. (URL: [Link])
- EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.
- US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. (URL: [Link])
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. (URL: [Link])
-
Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. (URL: [Link])
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
SAFETY OF CHLORINATION REACTIONS. IChemE. (URL: [Link])
-
Chlorination safety. YouTube. (URL: [Link])
-
Safe Work Practices for Chlorine. WorkSafeBC. (URL: [Link])
-
Safety of chlorine production and chlorination processes. ResearchGate. (URL: [Link])
-
Preparation of 2-chloro-5-methylpyridine. European Patent Office. (URL: [Link])
- CN102796039B - Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel.
-
Safety Requirements for the Design and Operation of Chlorination Facilities Using Gaseous Chlorine. EPA NEPAL. (URL: [Link])
Sources
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. icheme.org [icheme.org]
- 4. youtube.com [youtube.com]
- 5. worksafebc.com [worksafebc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN102796039A - Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel - Google Patents [patents.google.com]
- 9. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
Synthesis of trifluoromethyl pyrimidine derivatives with amide moieties.
An In-Depth Guide to the Synthesis of Trifluoromethyl Pyrimidine Derivatives with Amide Moieties
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Trifluoromethyl Pyrimidine Amides
The fusion of a pyrimidine core, a trifluoromethyl (-CF3) group, and an amide moiety creates a molecular scaffold of significant interest to researchers in drug discovery and agrochemicals. Pyrimidine derivatives are foundational to life, forming the basis of nucleobases in DNA and RNA, and this heterocyclic core is a well-established "privileged structure" in medicinal chemistry.[1] The incorporation of a trifluoromethyl group is a proven strategy to enhance a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity.[2] This is due to the high electronegativity and steric bulk of the -CF3 group, which can alter electronic properties and block sites of metabolic attack.
The amide bond, a cornerstone of peptide chemistry, provides a rigid, planar unit capable of acting as both a hydrogen bond donor and acceptor. This functionality is critical for molecular recognition and binding to biological targets. Consequently, trifluoromethyl pyrimidine derivatives bearing an amide moiety have demonstrated a wide spectrum of biological activities, including antifungal, insecticidal, and anticancer properties.[3][4][5] This guide provides a detailed exploration of the synthetic strategies, experimental protocols, and underlying chemical principles for the construction of these valuable compounds.
Core Synthetic Strategies: A Multi-Pronged Approach
The synthesis of these target molecules can be approached through several strategic pathways. The optimal choice depends on the desired substitution pattern, the scale of the synthesis, and the need for generating a library of analogues. We will explore a foundational linear synthesis and more advanced methods for rapid diversification.
Strategy 1: Foundational Linear Synthesis via Stepwise Construction
The most common and reliable method involves a multi-step sequence starting from readily available fluorinated building blocks.[3][4] This approach offers excellent control over each chemical transformation, making it ideal for process development and scale-up. The general workflow involves building the pyrimidine ring, functionalizing it, and finally installing the amide moiety.
A representative and effective pathway starts with ethyl trifluoroacetoacetate.[3][6] The core logic is as follows:
-
Pyrimidine Ring Formation: A cyclocondensation reaction between a β-ketoester (ethyl trifluoroacetoacetate) and a suitable nitrogen source (e.g., urea or thiourea) forms the initial pyrimidine ring. This is a classic and robust method for constructing the heterocyclic core.
-
Hydroxyl to Chloro Conversion: The resulting pyrimidinone is then chlorinated, typically using phosphoryl chloride (POCl₃). This converts the hydroxyl group into a reactive chloro group, which serves as a handle for subsequent nucleophilic substitution reactions.
-
Carboxylic Acid Formation & Esterification: The methyl group on the pyrimidine ring is oxidized to a carboxylic acid, which is then esterified. This ester is the precursor to the final amide.
-
Amide Bond Formation: The ester is hydrolyzed back to the carboxylic acid, which is then coupled with a desired amine to form the final amide bond. This final step allows for the introduction of significant diversity into the final product.
The entire workflow can be visualized as a logical progression of transformations, each setting the stage for the next.
Strategy 2: Diversification via Palladium Cross-Coupling
For creating libraries of compounds with diverse aromatic or heteroaromatic substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally powerful.[7] This strategy is typically employed on a halogenated pyrimidine intermediate. The Suzuki reaction creates a carbon-carbon bond between the pyrimidine ring and a boronic acid or ester, offering a highly versatile method for late-stage functionalization.[8][9]
The key advantages are the mild reaction conditions and the commercial availability of a vast array of boronic acids, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a reliable pathway to the target compounds.[3]
Protocol 1: Synthesis of Intermediate 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
This protocol outlines the foundational steps to create the key carboxylic acid intermediate required for the final amide coupling.
Step 1a: Synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol), add ethyl trifluoroacetoacetate (18.4 g, 100 mmol) dropwise while stirring in an ice bath.
-
Add urea (6.0 g, 100 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 10 hours.
-
After cooling to room temperature, pour the mixture into 100 mL of ice water.
-
Acidify the solution to pH 3-4 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the product as a white solid.
Step 1b: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
-
Add the product from Step 1a (17.8 g, 100 mmol) to phosphoryl chloride (POCl₃, 50 mL).
-
Add N,N-diethylaniline (1.5 mL) dropwise.
-
Heat the mixture to reflux and stir for 5 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 1c: Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
-
This step involves selective reduction of the 4-chloro position followed by oxidation. A more direct route from a methylated precursor is often preferred as described in the literature.[3] Starting from 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine (synthesized similarly to steps 1a-1b but with different starting materials), dissolve it in a mixture of pyridine and water.
-
Heat the solution to 80°C and add potassium permanganate (KMnO₄) portion-wise over 2 hours, maintaining the temperature.
-
Stir the reaction at 80°C for an additional 4 hours.
-
Cool the mixture, filter off the manganese dioxide, and wash the solid with hot water.
-
Combine the filtrate and washings, and acidify with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the carboxylic acid intermediate.
Protocol 2: General Procedure for Amide Coupling
This protocol describes the final step to form the target amide derivatives from the carboxylic acid intermediate.
-
To a solution of 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add HATU (1.1 mmol) and diisopropylethylamine (DIPEA, 2.0 mmol).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate mixture) to obtain the final trifluoromethyl pyrimidine amide derivative.
Data Presentation and Characterization
The synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Table 1: Representative Yields and Characterization Data
| Compound ID | R Group in Amide (R-NH₂) | Yield (%) | ¹H NMR (δ, ppm) for -CONH- | HRMS (m/z) [M+H]⁺ | Reference |
| 5a | 2-fluoroaniline | 60.8% | 10.46 (s, 1H) | 321.0412 | [3] |
| 5j | 4-methoxyaniline | 55.4% | 10.41 (s, 1H) | 333.0605 | [3] |
| 5r | 3-chloro-4-fluoroaniline | 48.2% | 10.60 (s, 1H) | 355.0015 | [3] |
| 2b | Phenyl (from thiazole) | 74.0% | 12.98 (s, 1H, lactam NH) | 327.9853 [M-H]⁻ | [2] |
Note: Data is adapted from the cited literature. NMR and HRMS values are specific to the reported structures and conditions.
Conclusion and Future Outlook
The synthetic routes outlined in this guide provide robust and versatile methods for accessing trifluoromethyl pyrimidine derivatives with amide moieties. The foundational linear synthesis offers a high degree of control for producing specific targets, while advanced methods like Suzuki cross-coupling open the door for rapid library synthesis and exploration of chemical space. These compounds are of high value in the development of new pharmaceuticals and agrochemicals.[10][11] Future work in this area will likely focus on developing more convergent and atom-economical synthetic strategies, potentially leveraging C-H activation or novel multi-component reactions to further streamline the synthesis of these potent molecules.
References
-
Zhang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 935504. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Center for Biotechnology Information. [Link]
-
Szychta, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6294. [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. Organic Chemistry Portal. [Link]
-
Ihara, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 336-348. [Link]
-
Ben M'Barek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(4), 2113-2121. [Link]
-
Kuppusamy, R., et al. (2015). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
Luo, J., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128368. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103512. [Link]
-
Wang, M., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2497-2508. [Link]
-
American Chemical Society. (2007). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry. [Link]
-
PubMed. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-61. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-methylpyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the complexities of this synthesis and significantly improve your product yield and purity.
While direct peer-reviewed literature on the synthesis of 2-(Chloromethyl)-5-methylpyrimidine is limited, robust methodologies exist for its close structural analog, 2-chloro-5-chloromethylpyridine. The principles and troubleshooting strategies for the pyridine synthesis are highly applicable and provide a strong foundation for optimizing the pyrimidine equivalent. This guide synthesizes data from established pyridine protocols and proposes analogous pathways for your target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions to enhance your synthetic outcomes.
Question 1: My reaction yield is consistently low due to the formation of multiple byproducts. How can I improve selectivity for the desired mono-chlorinated product?
This is the most common challenge in this synthesis, primarily arising from over-chlorination and competing side reactions.
Root Causes & Mechanistic Insights:
The chlorination of the 5-methyl group proceeds via a free-radical mechanism. The stability of the resulting benzylic-type radical makes this position susceptible to chlorination. However, the reaction is often difficult to control, leading to the formation of 2-(dichloromethyl)- and 2-(trichloromethyl)-5-methylpyrimidine. Furthermore, harsh conditions can lead to chlorination on the pyrimidine ring itself.
Strategic Solutions:
-
Control the Chlorinating Agent: The choice and stoichiometry of your chlorinating agent are critical. While elemental chlorine (Cl₂) is a cost-effective option, it can be aggressive and lead to over-chlorination[1]. Consider using milder, more selective reagents like N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂), which allow for more controlled radical generation[2].
-
Optimize Reaction Temperature: Radical chlorination is highly temperature-dependent.
-
Too Low: The reaction may not initiate or proceed at a practical rate.
-
Too High: The reaction rate becomes too fast to control, increasing the likelihood of multiple chlorination events. A typical starting range for photo-chlorination is between 50-100°C. It is crucial to perform temperature scouting experiments to find the optimal balance for your specific substrate and setup.
-
-
Use of Radical Initiators: To ensure a controlled and steady initiation, use a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or a photochemical setup (UV lamp). Adding the initiator in portions throughout the reaction can help maintain a consistent, low concentration of radicals, favoring mono-substitution.
-
Implement pH Control: The reaction generates HCl as a byproduct. This acidic environment can catalyze side reactions or product degradation. Incorporating an acid scavenger, such as sodium carbonate or operating in a buffered solution, can neutralize the HCl as it forms, improving both yield and product stability[3][4].
-
Monitor Reaction Progress Diligently: Do not run the reaction for a fixed time without monitoring. Use analytical techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product and byproducts[4]. Stop the reaction once the optimal conversion to the mono-chlorinated product is achieved, even if some starting material remains. This prevents the desired product from being converted into over-chlorinated impurities.
Troubleshooting Flowchart for Low Selectivity
Caption: The two primary synthetic strategies.
FAQ 2: Which chlorinating agent should I choose?
The best agent depends on your chosen synthetic route, scale, and safety considerations.
| Reagent | Typical Use | Advantages | Disadvantages |
| Chlorine (Cl₂) Gas | Radical Chlorination | Inexpensive, readily available. | Highly toxic gas, difficult to handle; can lead to over-chlorination. |
| NCS | Radical Chlorination | Solid, easier to handle; more selective for allylic/benzylic positions. | More expensive; reaction can be sluggish. |
| SO₂Cl₂ | Radical Chlorination | Liquid, can be added controllably; often gives good selectivity. | Decomposes to toxic gases (SO₂ and Cl₂); corrosive. |
| Thionyl Chloride (SOCl₂) | Conversion of Alcohols | High-yielding for alcohol-to-chloride conversion; volatile byproducts. | Highly corrosive and moisture-sensitive; releases HCl and SO₂. |
| PCl₅ / POCl₃ | Conversion of Alcohols/Ketones | Effective chlorinating agents. | Solid (PCl₅) can be difficult to handle; corrosive and moisture-sensitive. |
FAQ 3: What is the most effective method for purifying the final product?
Purification is essential to remove unreacted starting material and chlorinated byproducts.
-
Aqueous Workup: After the reaction, a careful aqueous workup is the first step. Quench the reaction and wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like HCl.
-
Fractional Vacuum Distillation: If the product is a liquid and thermally stable, this is often the most effective method for purification on a larger scale. The boiling points of the mono-, di-, and tri-chlorinated species are typically different enough to allow for separation under reduced pressure.[3]
-
Column Chromatography: For smaller scales or when distillation is not feasible, silica gel chromatography is an excellent option for separating compounds with different polarities.[1] A non-polar eluent system (e.g., Hexane/Ethyl Acetate) is typically used.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method to achieve high purity.
Optimized Experimental Protocol (Analogous Method)
Disclaimer: The following protocol is adapted from established procedures for the synthesis of 2-chloro-5-chloromethylpyridine.[3][4] It serves as a robust starting point and will likely require optimization for the 2-(Chloromethyl)-5-methylpyrimidine synthesis. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize 2-(Chloromethyl)-5-methylpyrimidine via controlled radical chlorination of 2,5-dimethylpyrimidine.
Materials:
-
2,5-Dimethylpyrimidine (1.0 eq)
-
Sodium Carbonate (Na₂CO₃, anhydrous, 1.3 eq)
-
Carbon Tetrachloride (CCl₄, anhydrous)
-
Chlorine (Cl₂) gas
-
Nitrogen (N₂) gas
Procedure:
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (containing NaOH solution), add 2,5-dimethylpyrimidine (e.g., 0.1 mol) and anhydrous carbon tetrachloride (100 mL).
-
Inerting: Add anhydrous sodium carbonate (0.13 mol) to the flask.
-
Reaction Initiation: Heat the solution to 60°C with stirring.
-
Chlorination: Once the temperature is stable, begin bubbling chlorine gas through the solution at a slow, steady rate. The reaction is exothermic; monitor the temperature closely.
-
Monitoring: Every hour, take a small aliquot from the reaction mixture, quench it, and analyze by GC to monitor the conversion of starting material and the formation of products.
-
Completion: Stop the chlorine flow when the GC analysis shows the optimal ratio of mono-chlorinated product to starting material and di-chlorinated byproduct (typically after 8-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium carbonate and any other solids.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by fractional vacuum distillation to isolate the 2-(Chloromethyl)-5-methylpyrimidine.
-
Protocol Workflow
Caption: Step-by-step experimental workflow.
References
Sources
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 4. EP0260485B1 - Process for the preparation of 2-chlor-5-chloromethyl pyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions of 2-(Chloromethyl)-5-methylpyrimidine with Weak Nucleophiles
Welcome to the technical support center for optimizing reaction conditions for 2-(chloromethyl)-5-methylpyrimidine with weak nucleophiles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will delve into the intricacies of its reactivity, troubleshoot common experimental hurdles, and provide practical protocols to enhance your success rate.
Introduction to the Reactivity of 2-(Chloromethyl)-5-methylpyrimidine
2-(Chloromethyl)-5-methylpyrimidine is a valuable reagent in medicinal chemistry, prized for its ability to introduce the 5-methylpyrimidine moiety into a target molecule. The core of its reactivity lies in the chloromethyl group, which is susceptible to nucleophilic substitution. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic-like carbon, making it a prime target for nucleophilic attack.
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.
While strong nucleophiles like amines and thiols react readily, challenges often arise when employing weaker nucleophiles such as alcohols, phenols, and other oxygen-centered nucleophiles. These reactions are often sluggish and require careful optimization of conditions to achieve satisfactory yields.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a weak nucleophile (e.g., an alcohol or phenol) so slow or not proceeding at all?
A1: Several factors can contribute to low reactivity with weak nucleophiles:
-
Nucleophile Strength: Weak nucleophiles, by their nature, are less effective at attacking the electrophilic carbon. Alcohols and phenols, for instance, are significantly less nucleophilic than amines or thiols.
-
Insufficient Basicity: For a neutral weak nucleophile like an alcohol to react, it often needs to be deprotonated to its more nucleophilic conjugate base (an alkoxide or phenoxide). If the base used is not strong enough to achieve a sufficient concentration of the deprotonated nucleophile, the reaction will be slow or may not proceed at all.
-
Inappropriate Solvent: The choice of solvent is crucial. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.[1]
-
Reaction Temperature: SN2 reactions, especially with weak nucleophiles, often require elevated temperatures to overcome the activation energy barrier.
Q2: What is the best type of base to use for these reactions?
A2: The ideal base should be strong enough to deprotonate the weak nucleophile but should not be nucleophilic itself, to avoid competing with your desired nucleophile. Inorganic bases are often a good choice.
-
Potassium carbonate (K₂CO₃): This is a commonly used, moderately strong base that is effective in promoting O-alkylation of alcohols and phenols.[2][3] It is generally non-nucleophilic and readily available.
-
Stronger, Non-Nucleophilic Bases: For very weak nucleophiles, stronger bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) might be necessary to ensure complete deprotonation of the nucleophile prior to the addition of the electrophile.[1]
-
Avoid Nucleophilic Bases: Be cautious with bases that can also act as nucleophiles (e.g., sodium hydroxide in some cases), as they can lead to undesired side products.[1]
Q3: How can I improve the solubility of my reactants?
A3: Poor solubility can significantly impede reaction rates. Consider the following:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they can dissolve a wide range of reactants and do not solvate nucleophiles as strongly as protic solvents.[1]
-
Gentle Heating: Increasing the temperature can improve the solubility of many organic compounds.
-
Phase-Transfer Catalysis: If you are using a biphasic system (e.g., an organic solvent and an aqueous or solid base), a phase-transfer catalyst can be invaluable.
Q4: What is phase-transfer catalysis and how can it help my reaction?
A4: Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases. In the context of your reaction, the inorganic base (like K₂CO₃) may be a solid or dissolved in an aqueous phase, while your electrophile and nucleophile are in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the deprotonated nucleophile from the solid/aqueous phase into the organic phase where it can react with the electrophile.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Recommendation |
| Low or No Conversion | Weak nucleophile | Pre-deprotonate the nucleophile with a strong, non-nucleophilic base (e.g., NaH) before adding the 2-(chloromethyl)-5-methylpyrimidine. |
| Insufficient base strength | Switch to a stronger base like potassium carbonate or consider using a catalytic amount of a stronger base. | |
| Inappropriate solvent | Change from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, acetonitrile, or acetone).[1] | |
| Low reaction temperature | Gradually increase the reaction temperature in 10-20 °C increments, monitoring for any signs of decomposition. | |
| Formation of Multiple Products | Competing elimination reaction | This is less likely with a primary halide but can be favored by very strong, sterically hindered bases. Use a non-hindered base like K₂CO₃. |
| Reaction with a nucleophilic base | Ensure your base is non-nucleophilic. Switch to K₂CO₃, Cs₂CO₃, or an organic amine base like triethylamine if appropriate.[1] | |
| Decomposition of starting material | High temperatures can lead to decomposition. Run the reaction at the lowest effective temperature and for the minimum time necessary. Consider performing a time-course study to find the optimal reaction time. | |
| Difficulty in Product Isolation | Emulsion formation during workup | Add a saturated brine solution to help break the emulsion. |
| Product is water-soluble | If your product has polar functional groups, it may have some water solubility. Perform multiple extractions with your organic solvent. |
Experimental Protocols
General Protocol for the O-Alkylation of a Phenol with 2-(Chloromethyl)-5-methylpyrimidine
This protocol provides a starting point for the reaction. Optimization of the base, solvent, and temperature may be necessary for different phenols.
Materials:
-
2-(Chloromethyl)-5-methylpyrimidine
-
Substituted phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq.), potassium carbonate (1.5 - 2.0 eq.), and anhydrous DMF.
-
Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.
-
Addition of Electrophile: Add 2-(chloromethyl)-5-methylpyrimidine (1.0 - 1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for O-Alkylation of an Alcohol using Phase-Transfer Catalysis
This protocol is suitable for alcohols that are less acidic than phenols and may benefit from phase-transfer conditions.
Materials:
-
2-(Chloromethyl)-5-methylpyrimidine
-
Alcohol
-
Potassium carbonate (K₂CO₃), solid
-
Tetrabutylammonium bromide (TBAB)
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine the alcohol (1.0 eq.), 2-(chloromethyl)-5-methylpyrimidine (1.2 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.) in toluene.
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. The vigorous stirring is essential to ensure efficient mixing of the two phases. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the solid base. Wash the filtrate with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel.
Visualizing the Workflow
General Workflow for Optimizing Reactions with Weak Nucleophiles
Caption: Simplified mechanism of phase-transfer catalysis in nucleophilic substitution.
Safety Information
2-(Chloromethyl)-5-methylpyrimidine and related compounds are reactive electrophiles and should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: Based on data for structurally similar compounds, 2-(chloromethyl)-5-methylpyrimidine is likely to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation. [5]* Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
If inhaled, move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical attention.
-
Always consult the Safety Data Sheet (SDS) for the specific reagent you are using for complete and up-to-date safety information.
References
-
Jadhav, S. D., & Singh, A. (2017). An Oxidative Annulation Involving Anilines, Aryl Ketones, and DMSO as a Methine (=CH−) Equivalent. Organic Letters, 19(21), 5673–5676. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]
-
Roberts, B. P., & Tirelli, N. (2001). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 35(11), 2267-2273. Available at: [Link]
-
Marvel, C. S., & Porter, P. K. (1929). MONOCHLOROMETHYL ETHER. Organic Syntheses, 9, 58. Available at: [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
Nature. (2025). Photochemical permutation of meta-substituted phenols. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
-
Synlett. (2020). Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites. Available at: [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Available at: [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
-
MDPI. (2022). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
-
National Institutes of Health. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Available at: [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
PubMed. (2004). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. Available at: [Link]
-
Taylor & Francis Online. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Available at: [Link]
-
ResearchGate. (n.d.). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. Available at: [Link]
-
LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Available at: [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. Available at: [Link]
-
THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. Available at: [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
ScienceDirect. (2010). Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates. Available at: [Link]
-
Quora. (2018). What is the action of potassium carbonate on alkyl halide? Available at: [Link]
-
National Institutes of Health. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available at: [Link]
- Google Patents. (2004). Synthesis of chlorinated pyrimidines.
-
Khan Academy. (2010). Solvent Effects on Sn1 and Sn2 Reactions. Available at: [Link]
-
Forest Products Laboratory. (n.d.). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Available at: [Link]
-
National Institutes of Health. (n.d.). How Solvation Influences the SN2 versus E2 Competition. Available at: [Link]
-
LibreTexts. (2025). 18.2: Preparing Ethers. Available at: [Link]
-
Semantic Scholar. (1978). Alkylations with Potassium Carbonate in Dimethylformamide. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
-
MDPI. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites [organic-chemistry.org]
- 3. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. echemi.com [echemi.com]
Purification of crude 2-(Chloromethyl)-5-methylpyrimidine by recrystallization
Technical Support Center: Purification of 2-(Chloromethyl)-5-methylpyrimidine
Welcome to the technical support guide for the purification of crude 2-(Chloromethyl)-5-methylpyrimidine via recrystallization. This document is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses specific problems that may arise during the recrystallization of 2-(Chloromethyl)-5-methylpyrimidine. Each solution is based on a causal analysis of the experimental phenomenon.
Q1: My product "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This is typically caused by the solution becoming supersaturated at a temperature above the melting point of the solute or by a very rapid cooling process. For 2-(Chloromethyl)-5-methylpyrimidine, which has a relatively low melting point, this is a common issue.
-
Causality & Explanation: The high concentration of the solute in the hot solvent leads to a rapid decrease in solubility upon cooling. If the cooling rate is too fast, molecules do not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they aggregate randomly as a supercooled liquid.
-
Corrective Actions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil completely redissolves. Add a small additional volume (5-10%) of the primary solvent to slightly decrease the saturation level.[1] This ensures that the saturation point is reached at a lower temperature.
-
Slow Cooling: Insulate the flask to slow down the cooling rate. A Dewar flask or wrapping the flask in glass wool can be effective. Allow the solution to cool gradually to room temperature before inducing further crystallization in an ice bath.
-
Solvent System Modification: If the problem persists, consider a solvent system in which the compound is less soluble. For instance, if you are using a highly effective solvent like ethanol, switching to a mixed solvent system like ethanol/water or ethyl acetate/hexane can be beneficial. The second solvent (anti-solvent) reduces the overall solubility, promoting crystallization over oiling.[2][3]
-
Q2: The recovery yield from my recrystallization is very low. How can I improve it?
A2: A low yield is a frequent problem in recrystallization and can be attributed to several factors, primarily using an excessive amount of solvent or premature crystallization.
-
Causality & Explanation: The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent means that a significant portion of your product will remain dissolved in the mother liquor even after cooling, thus reducing the yield.[1] Conversely, if the solution cools too quickly during a hot filtration step, the product can crystallize prematurely on the filter paper or in the funnel.
-
Corrective Actions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
Prevent Premature Crystallization: During hot filtration (if performed to remove insoluble impurities), pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent vapor or in an oven. This minimizes the temperature drop during filtration.[2]
-
Recover from Mother Liquor: After filtering the primary crop of crystals, the mother liquor can be concentrated by boiling off some solvent and then cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q3: My final product is still impure after a single recrystallization. What are the next steps?
A3: While recrystallization is a powerful purification technique, a single pass may not be sufficient if the initial material is heavily contaminated or if impurities have similar solubility profiles to the desired compound.
-
Causality & Explanation: Impurities can become trapped within the crystal lattice (inclusion) or adsorb to the crystal surface. Common impurities in the synthesis of 2-(Chloromethyl)-5-methylpyrimidine may include unreacted starting materials like 2-chloro-5-methylpyrimidine or over-chlorinated side products.[4] If these have similar polarity and solubility, they may co-crystallize with the product.
-
Corrective Actions:
-
Perform a Second Recrystallization: A subsequent recrystallization of the obtained crystals will almost always result in a higher purity product, albeit with some loss of material.
-
Change the Solvent System: Impurities that co-crystallize in one solvent may be more soluble in another. Switching from a polar protic solvent (like ethanol) to a polar aprotic solvent (like acetone) or a mixed solvent system can alter the solubility dynamics and leave the impurity behind in the mother liquor.[5]
-
Activated Carbon Treatment: If the impurity is colored, it can often be removed by adding a small amount of activated carbon to the hot solution before filtration. The carbon adsorbs the colored impurities. Use sparingly, as it can also adsorb the desired product.
-
Q4: No crystals are forming, even after the solution has cooled completely. What should I do?
A4: The failure of a cooled, saturated solution to produce crystals indicates that the solution is not yet supersaturated, or that the activation energy for nucleation has not been overcome.
-
Causality & Explanation: Crystal formation requires both saturation and nucleation (the initial formation of a small crystal seed). Sometimes, a solution can become supersaturated but remain in a metastable state without forming crystals.
-
Corrective Actions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, it's likely the solution is not sufficiently saturated. Gently heat the solution and boil off a portion of the solvent to increase the concentration.[1] Then, allow it to cool again.
-
Add an Anti-Solvent: If using a single-solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then heat to clarify and cool slowly.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 2-(Chloromethyl)-5-methylpyrimidine?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polar pyrimidine ring and the chloroalkyl group, a moderately polar solvent is a good starting point.
-
Single Solvents: Alcohols like ethanol or isopropanol are often effective for pyrimidine derivatives.[6]
-
Two-Solvent Systems: A two-solvent system provides greater flexibility. Common pairs include:
-
Ethanol/Water: Dissolve the crude product in hot ethanol (the "good" solvent) and add hot water (the "bad" solvent or anti-solvent) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane until turbidity is observed. This non-polar/polar aprotic combination is also a strong candidate.[5]
-
The choice should be determined empirically by testing small amounts of the crude product with different solvents.
Q2: What are the critical safety precautions when handling 2-(Chloromethyl)-5-methylpyrimidine?
A2: This compound presents significant hazards and must be handled with appropriate care. According to its safety profile, it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.[9]
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid all personal contact.[9] In case of skin contact, immediately flush with copious amounts of water. Seek immediate medical attention for any exposure.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
Q3: How is a two-solvent recrystallization fundamentally different from a single-solvent recrystallization?
A3: Both methods rely on exploiting differences in a compound's solubility, but they achieve it differently.
-
Single-Solvent Recrystallization: This method relies on the principle that the solubility of the compound is highly dependent on temperature.[11] The compound is dissolved in a minimal amount of a suitable hot solvent and crystallizes upon cooling as its solubility decreases.
-
Two-Solvent Recrystallization: This method is used when no single solvent has the desired temperature-solubility profile. It relies on changing the composition of the solvent system at a constant (or slightly changing) temperature to decrease the compound's solubility.[2] You start with a solvent in which the compound is very soluble (solvent #1) and add a miscible anti-solvent in which the compound is insoluble (solvent #2) to induce precipitation.
Q4: Can the recrystallization process itself alter the chemical nature of my compound?
A4: While generally a physical purification process, there are instances where the choice of solvent can lead to changes. For pyrimidine derivatives, one consideration is the potential formation of solvates. A solvate is a crystal form where molecules of the solvent become incorporated into the crystal lattice.[12] This can alter the compound's physical properties, such as melting point and solubility. For example, recrystallization of the anti-malarial pyrimethamine from methanol can produce a toxic solvatomorph.[6][12] It is crucial to properly dry the recrystallized product under vacuum to remove residual solvent and to characterize the final product (e.g., by NMR) to confirm its identity and ensure no solvent adducts have formed.
Summary of Recrystallization Parameters
| Parameter | Single-Solvent System (e.g., Isopropanol) | Two-Solvent System (e.g., Ethanol/Water) | Key Considerations |
| Dissolution Temp. | Boiling point of the solvent | Boiling point of the primary solvent (Ethanol) | Ensure complete dissolution of the target compound. |
| Cooling Protocol | 1. Slow cool to room temp. 2. Ice bath | 1. Slow cool to room temp. 2. Ice bath | Slow cooling is critical to form pure, well-defined crystals. |
| Typical Issues | Oiling out, low yield if too much solvent used | Premature precipitation, inaccurate endpoint for anti-solvent addition | Monitor the solution closely during solvent addition and cooling. |
| Best For | Compounds with a steep solubility curve | Compounds that are too soluble in common solvents at all temperatures | Empirically determine the best system for your specific crude material. |
Recrystallization Workflow Diagram
Caption: Standard workflow for single-solvent recrystallization.
References
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 . PubChem. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module . ResearchGate. [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong . SciSpace. [Link]
-
Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 . PubChem. [Link]
- US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
3.6F: Troubleshooting . Chemistry LibreTexts. [Link]
-
ELI5: So I found out that recrystallization is a way to purify compounds by adding a hot solvent... . Reddit. [Link]
-
7.6. Two-Solvent Recrystallization Guide . DSpace@MIT. [Link]
-
The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine . PubMed. [Link]
-
The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine . SciSpace. [Link]
-
8.6 - Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. scispace.com [scispace.com]
- 7. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
- 12. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for incomplete reactions with 2-(Chloromethyl)-5-methylpyrimidine
A Senior Application Scientist's Guide to Navigating Synthesis Challenges
Welcome to the technical support center for 2-(Chloromethyl)-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for incomplete reactions and other common issues encountered during the use of this versatile reagent. As Senior Application Scientists, we combine our expertise in synthetic chemistry with practical, field-tested knowledge to help you overcome your experimental hurdles.
Understanding the Reactivity of 2-(Chloromethyl)-5-methylpyrimidine
2-(Chloromethyl)-5-methylpyrimidine is a valuable building block in organic synthesis, prized for its reactive chloromethyl group attached to an electron-deficient pyrimidine ring. This inherent electronic property makes the benzylic-like carbon an excellent electrophile for nucleophilic substitution reactions. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), involving a backside attack by a nucleophile and the displacement of the chloride ion.[1]
The presence of the 5-methyl group introduces a moderate steric influence that can affect the rate of reaction, particularly with bulky nucleophiles. Understanding this interplay of electronics and sterics is key to troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common problems encountered in reactions involving 2-(Chloromethyl)-5-methylpyrimidine in a question-and-answer format, providing detailed explanations and actionable solutions.
FAQ 1: My reaction is showing low or incomplete conversion. What are the likely causes and how can I fix it?
Incomplete conversion is a frequent challenge. Let's break down the potential culprits and their solutions.
Potential Cause 1: Insufficient Nucleophilicity
The reactivity of the nucleophile is paramount for a successful SN2 reaction. Weak nucleophiles will struggle to displace the chloride, leading to a sluggish or stalled reaction.
-
Expert Insight: The electron-withdrawing nature of the pyrimidine ring, while activating the chloromethyl group, can also electronically disfavor the departure of the chloride leaving group to some extent.[2] This makes the strength of the incoming nucleophile even more critical.
-
Troubleshooting Steps:
-
Increase Nucleophile Concentration: Employing a higher concentration of the nucleophile (2-3 equivalents) can often drive the reaction to completion.
-
Generate a More Potent Nucleophile: If you are using a neutral nucleophile like an alcohol or a thiol, deprotonating it with a suitable base to form the corresponding alkoxide or thiolate will dramatically increase its nucleophilicity. For instance, using sodium hydride (NaH) or potassium carbonate (K₂CO₃) is a common strategy.[1]
-
Consider an Alternative Nucleophile: If feasible for your synthetic route, switching to a stronger nucleophile can be a solution. For example, thiols are generally more nucleophilic than alcohols.
-
Potential Cause 2: Inappropriate Reaction Conditions
The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Expert Insight: Protic solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.[2]
-
Troubleshooting Steps:
-
Solvent Selection: Switch from protic solvents (e.g., ethanol, methanol) to polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO). These solvents do not solvate anions as strongly, leaving the nucleophile "naked" and more reactive.[2]
-
Temperature Optimization: A gentle increase in temperature (e.g., in 10-20 °C increments) can provide the necessary activation energy to overcome the reaction barrier. However, be cautious, as excessive heat can lead to side reactions and decomposition.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Base Selection: The base should be strong enough to deprotonate the nucleophile (if necessary) but should not be overly nucleophilic itself to avoid competing with your intended nucleophile. Non-nucleophilic bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) are often good choices.[1] For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) might be required.[1]
-
Potential Cause 3: Substrate Instability or Degradation
2-(Chloromethyl)-5-methylpyrimidine can be susceptible to hydrolysis, especially in the presence of moisture.
-
Expert Insight: The formation of 2-(hydroxymethyl)-5-methylpyrimidine as a byproduct is a clear indicator of hydrolysis.[3]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Check Starting Material Purity: Ensure your starting 2-(Chloromethyl)-5-methylpyrimidine is pure and has been stored correctly, away from moisture.
-
Troubleshooting Workflow for Incomplete Conversion
Caption: Troubleshooting workflow for incomplete reactions.
FAQ 2: I am observing multiple products in my reaction mixture. What are the possible side reactions?
The formation of multiple products can complicate purification and reduce the yield of your desired compound. Here are some common side reactions to consider.
Side Reaction 1: Nucleophilic Aromatic Substitution (SNAr)
While the primary reaction site is the chloromethyl group, under forcing conditions (e.g., high temperatures, very strong nucleophiles), nucleophilic attack can occur directly on the pyrimidine ring, leading to displacement of a ring substituent (if any) or addition to the ring.[4]
-
Expert Insight: The electron-deficient nature of the pyrimidine ring makes it susceptible to SNAr, although this is generally less favorable than the SN2 reaction at the chloromethyl group.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Lowering the reaction temperature can often disfavor the higher activation energy SNAr pathway.
-
Choice of Nucleophile: Softer, less basic nucleophiles are more likely to favor the SN2 pathway.
-
Side Reaction 2: Over-alkylation or Dimerization
If your nucleophile is a primary or secondary amine, the product of the initial reaction can act as a nucleophile itself and react with another molecule of 2-(Chloromethyl)-5-methylpyrimidine, leading to over-alkylation or dimerization.[3]
-
Troubleshooting Steps:
-
Control Stoichiometry: Using a slight excess of the amine nucleophile can help to ensure that the 2-(Chloromethyl)-5-methylpyrimidine is consumed before significant over-alkylation can occur.
-
Slow Addition: Adding the 2-(Chloromethyl)-5-methylpyrimidine slowly to the reaction mixture containing the nucleophile can help to maintain a low concentration of the electrophile, minimizing the chance of the product reacting further.
-
Side Reaction 3: Reaction with a Nucleophilic Base
If you are using a base that is also a strong nucleophile (e.g., hydroxide, alkoxides), it can compete with your intended nucleophile, leading to the formation of the corresponding alcohol or ether.
-
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Base: As mentioned previously, using a sterically hindered or non-nucleophilic base like K₂CO₃, Et₃N, or DIPEA is advisable.[1]
-
Potential Side Reactions Overview
Caption: Potential reaction pathways and side reactions.
Experimental Protocols & Data
To provide a practical starting point for your experiments, we have compiled the following general protocols and a table of representative reaction conditions based on studies with the closely related 2-(chloromethyl)pyrimidine hydrochloride.[1] Yields are expected to be similar but may require optimization for 2-(Chloromethyl)-5-methylpyrimidine.
General Protocol for Reaction with Amine Nucleophiles
-
To a solution of the amine nucleophile (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, ACN), add a non-nucleophilic base (1.5-2.0 equivalents, e.g., K₂CO₃ or Et₃N).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 2-(Chloromethyl)-5-methylpyrimidine (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Reaction with Thiol Nucleophiles
-
To a solution of the thiol (1.0 equivalent) in an anhydrous solvent (e.g., DMF, ethanol), add a base (1.1 equivalents, e.g., K₂CO₃ or NaH) to generate the thiolate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(Chloromethyl)-5-methylpyrimidine (1.0 equivalent) in the same solvent.
-
Stir the reaction at room temperature and monitor its progress.
-
Work-up and purify as described for the amine reaction.
Representative Reaction Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| Aniline | K₂CO₃ | DMF | 60 | 12 |
| Piperidine | Et₃N | Ethanol | Room Temp | 8 |
| Thiophenol | NaOEt | Ethanol | Room Temp | 4 |
| Phenol | K₂CO₃ | Acetone | Reflux | 10 |
Table based on analogous reactions with 2-(chloromethyl)pyrimidine hydrochloride.[1]
References
-
PubChem Compound Summary for CID 14686698, 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
-
Solvent effects and chemical reactivity. University of Westminster. Available at: [Link]
Sources
Preventing decomposition of 2-(Chloromethyl)-5-methylpyrimidine at high temperatures.
Welcome to the technical support center for 2-(Chloromethyl)-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the thermal stability of this important synthetic intermediate. In the following sections, we will delve into the potential causes of decomposition at elevated temperatures and provide actionable troubleshooting strategies and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Preventing Decomposition
High temperatures can be detrimental to the stability of 2-(Chloromethyl)-5-methylpyrimidine, leading to impurity formation and reduced yields. This section provides a structured approach to diagnosing and resolving decomposition issues.
Issue 1: Suspected Thermal Decomposition During Reaction or Work-up
Symptoms:
-
Lower than expected yield of the desired product.
-
Formation of dark, tarry byproducts.
-
Inconsistent reaction outcomes at elevated temperatures.
-
Presence of unexpected impurities in analytical chromatograms (e.g., HPLC, GC-MS).
Potential Causes & Solutions:
The primary driver of decomposition in chloromethylated heterocyclic compounds at high temperatures is the lability of the chloromethyl group. This can lead to the formation of reactive intermediates that undergo further reactions.
Decomposition Pathways:
While specific studies on 2-(Chloromethyl)-5-methylpyrimidine are not extensively documented in peer-reviewed literature, analogous compounds suggest two primary decomposition pathways at elevated temperatures:
-
Elimination of Hydrogen Chloride (HCl): The chloromethyl group can eliminate HCl, especially in the presence of trace amounts of base or upon strong heating, to form a reactive methylene-pyrimidine intermediate. This intermediate can then polymerize, leading to the formation of intractable tars.
-
Radical Decomposition: High temperatures can induce homolytic cleavage of the carbon-chlorine bond, generating a pyrimidylmethyl radical and a chlorine radical. These highly reactive species can initiate a cascade of radical reactions, leading to a complex mixture of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the suspected decomposition temperature of 2-(Chloromethyl)-5-methylpyrimidine?
Recommended Analytical Protocol: Thermal Stability Assessment
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of decomposition by measuring the mass loss of a sample as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC can detect exothermic or endothermic events associated with decomposition.[2][3][4]
| Parameter | TGA Recommendation | DSC Recommendation |
| Sample Size | 5-10 mg | 2-5 mg |
| Heating Rate | 10 °C/min | 10 °C/min |
| Atmosphere | Nitrogen | Nitrogen |
| Temperature Range | 30 °C to 400 °C | 30 °C to 400 °C |
| Crucible | Aluminum or Platinum | Aluminum (sealed) |
Q2: What are the likely byproducts of thermal decomposition?
Based on the chemistry of similar compounds, the primary byproducts are likely to be oligomers and polymers resulting from the self-reaction of the molecule after HCl elimination. Analysis of the crude reaction mixture by GC-MS can help identify specific degradation products.[5][6][7]
Q3: How can I minimize decomposition during a high-temperature reaction?
If a reaction requires temperatures where decomposition is a concern, several strategies can be employed:
-
Reaction Optimization:
-
Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Time: Minimize the reaction time to reduce the exposure of the material to high temperatures.
-
Solvent: The choice of solvent can influence stability. Aprotic, non-polar solvents are generally preferred.
-
-
Use of Stabilizers:
-
Acid Scavengers: To counteract the effects of liberated HCl, a non-nucleophilic acid scavenger can be added to the reaction mixture.[8] Examples include:
-
Epoxides: Simple, non-reactive epoxides like propylene oxide or 1,2-butylene oxide can act as effective acid scavengers.
-
Hindered Amines: Non-nucleophilic amines such as diisopropylethylamine (DIPEA) or 2,6-lutidine can neutralize acid without competing in the desired reaction.
-
-
Radical Scavengers: To inhibit potential radical-mediated decomposition, a small amount of a radical scavenger can be beneficial.[9] Examples include:
-
Butylated Hydroxytoluene (BHT): A common and effective radical scavenger.
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical that can trap reactive radical intermediates.
-
-
| Stabilizer Type | Example | Proposed Mechanism of Action | Typical Loading |
| Acid Scavenger | Propylene Oxide | Reacts with and neutralizes HCl | 1-5 mol% |
| Radical Scavenger | BHT | Traps radical intermediates | 0.1-1 mol% |
Q4: Are there alternative synthetic routes that avoid high temperatures?
Yes, a highly effective strategy to circumvent thermal decomposition is to synthesize 2-(Chloromethyl)-5-methylpyrimidine from a more stable precursor at a lower temperature. The most common approach is the conversion of 2-(hydroxymethyl)-5-methylpyrimidine.
Alternative Synthetic Workflow:
Caption: Low-temperature synthesis of 2-(Chloromethyl)-5-methylpyrimidine.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-methylpyrimidine from 2-(Hydroxymethyl)-5-methylpyrimidine [10]
-
Dissolution: Dissolve 2-(hydroxymethyl)-5-methylpyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.
By employing this lower-temperature method, the risk of thermal decomposition is significantly minimized.
References
- U.S.
- GC-MS analysis of chlorpyrifos degradation products.
- The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide for Drug Discovery. Benchchem. (2025).
- Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA.
- High-loading scavenger resins for combinatorial chemistry.
- An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC)
- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. Benchchem. (2025).
- Comparative Efficacy of Polyamine-Based Scavenger Resins. Scientific Research Publishing. (2012).
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. (n.d.).
- Thermal Degradation of Small Molecules: A Global Metabolomic Investig
- CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. NIH. (2021).
- GC/MS chromatogram of chlorpyrifos after a thermal reaction.
- Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. (2018).
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. (2023).
- Mechanical Properties of Epoxy Compounds Based on Unmodified Epoxy Resin Modified with Boric Acid as an Antiseptic. MDPI. (n.d.).
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem. (2025).
- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.
- Disease biomarker discovery and fungal metabolites extraction protocol optimization using GCMS based metabolomics.
- Thermal analysis of some novel pyrimidine deriv
- Base-Mediated Depolymerization of Amine-Cured Epoxy Resins.
- Understanding the decomposition reaction mechanism of chrysanthemic acid: a comput
- Use of pyrolysis GC/MS for predicting emission byproducts from the incineration of double-base propellant. PubMed. (n.d.).
- Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)
- Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem. (2025).
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC. (2024).
- Acid Scavengers in Plastic Compounds: Overview and Benefits. SpecialChem. (n.d.).
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem. (2025).
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Polychlorinated By-products in Synthesis
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the formation of polychlorinated by-products during chemical synthesis. This resource offers practical troubleshooting advice and frequently asked questions to help you navigate the complexities of chlorination reactions and ensure the desired selectivity and purity of your target compounds.
Troubleshooting Guide: Navigating Challenges in Selective Chlorination
This section addresses specific issues you may encounter during your experiments, providing insights into the underlying causes and offering step-by-step solutions.
Issue 1: My electrophilic aromatic chlorination is producing significant amounts of di- and tri-chlorinated species. How can I improve the selectivity for the mono-chlorinated product?
Underlying Cause: The formation of polychlorinated by-products in electrophilic aromatic substitution (EAS) is a common challenge, particularly with activated aromatic rings such as phenols and anilines. The initial introduction of a chlorine atom can, in some cases, further activate the ring, making it more susceptible to subsequent chlorination than the starting material. The choice of chlorinating agent and catalyst system is paramount in controlling the reaction's selectivity. Strong Lewis acids like aluminum chloride (AlCl₃) can be overly active, leading to poor selectivity.[1][2]
Mitigation Strategies:
1. Strategic Selection of Chlorinating Agent and Catalyst:
-
Chlorinating Agent: For highly activated systems, consider using a milder chlorinating agent than elemental chlorine. N-Chlorosuccinimide (NCS) is often a good choice as its reactivity can be modulated.[3][4] Sulfuryl chloride (SO₂Cl₂) is another common reagent, and its selectivity can be finely tuned with the right catalyst.[5][6]
-
Catalyst System: The choice of catalyst is critical for controlling selectivity.
-
For the para-selective chlorination of phenols, a combination of sulfuryl chloride with a sulfur-containing catalyst and a Lewis acid activator like aluminum chloride or ferric chloride has proven highly effective.[5]
-
For ortho-selective chlorination of anilines, a secondary amine organocatalyst with sulfuryl chloride can provide excellent results.[7]
-
Illustrative Data: Catalyst and Reagent Impact on Phenol Chlorination
| Substrate | Chlorinating Agent | Catalyst System | Temp (°C) | para/ortho Ratio | Reference |
| Phenol | SO₂Cl₂ | Bu₂S / AlCl₃ | 20 | 5.5 | [8] |
| Phenol | SO₂Cl₂ | Poly(alkylene sulfide) / AlCl₃ | 20 | >10 | [5] |
| m-Cresol | SO₂Cl₂ | 5,18-dithiadocosane / AlCl₃ | 20 | 20.7 | [8] |
| Aniline | NCS | Acetonitrile (solvent) | RT | 9:1 (p:o) | [4] |
Experimental Protocol: Selective para-Chlorination of m-Cresol [8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), charge m-cresol (100 mmol), 5,18-dithiadocosane (2.7 mmol), and aluminum chloride (3.8 mmol).
-
Reagent Addition: Slowly add sulfuryl chloride (110 mmol) to the reaction mixture at 20 °C over a period of 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 4 hours), quench the reaction by carefully adding the mixture to ice-cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to isolate the desired 4-chloro-3-methylphenol.
DOT Diagram: Mechanism of Polychlorination
Caption: Polychlorination often occurs sequentially.
Issue 2: My reaction is complete, but I suspect polychlorinated by-products are forming during the work-up or purification. How can I prevent this?
Underlying Cause: Reactive chlorinating agents or active catalyst species may persist in the reaction mixture after the desired conversion is complete. If not properly quenched, these reactive species can continue to chlorinate the product during work-up, extraction, or even concentration, leading to the formation of polychlorinated impurities.
Mitigation Strategies:
1. Effective Reaction Quenching:
-
Quenching Agent: The choice of quenching agent is crucial. For reactions involving Lewis acids, a common procedure is to pour the reaction mixture into ice-cold water to deactivate the catalyst. For unreacted chlorinating agents like sulfuryl chloride or NCS, a mild reducing agent can be added. A dilute aqueous solution of sodium sulfite or sodium thiosulfate is often effective at quenching excess electrophilic chlorine sources.
-
Procedure: The quenching should be performed at a low temperature to dissipate any exothermic reaction. The quenching agent should be added slowly with vigorous stirring.
Experimental Protocol: General Quenching Procedure [9]
-
Cooling: Once the reaction is deemed complete by in-process monitoring, cool the reaction vessel in an ice bath to 0-5 °C.
-
Quenching Solution: Prepare a cold, dilute aqueous solution of a suitable quenching agent (e.g., 10% sodium sulfite).
-
Slow Addition: Slowly and carefully add the reaction mixture to the quenching solution with vigorous stirring. Alternatively, the quenching solution can be added slowly to the reaction mixture. Monitor for any temperature increases or gas evolution.
-
Neutralization and Extraction: After the quench is complete, proceed with the standard work-up, which may involve neutralizing any remaining acid with a base like sodium bicarbonate, followed by extraction of the product into an organic solvent.[10]
2. Post-Work-up Stability:
-
Ensure that all reactive species are removed during the aqueous washes. Testing the pH of the aqueous layer can help confirm the removal of acidic catalysts.
-
Avoid excessive heat during solvent evaporation, as this can sometimes promote further reactions if trace impurities are present.
DOT Diagram: Quenching Workflow
Caption: A systematic workflow for quenching and work-up.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my chlorination reaction to maximize selectivity?
A1: Solvent choice can significantly influence the selectivity of chlorination. In some cases, coordinating solvents can modulate the reactivity of the chlorinating agent. For example, acetonitrile has been shown to activate sulfuryl chloride for the chlorination of even less reactive aromatics.[11] For radical chlorinations, solvents that can form complexes with the chlorine radical can increase its selectivity. It is often necessary to screen a few different solvents (e.g., dichloromethane, acetonitrile, carbon tetrachloride) to find the optimal conditions for your specific substrate.
Q2: At what temperature should I run my chlorination reaction to avoid polychlorination?
A2: Generally, lower reaction temperatures favor higher selectivity. Electrophilic aromatic substitution has an activation energy barrier, and the formation of polychlorinated products may have a slightly different activation energy. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will typically minimize over-chlorination. It is advisable to start with a low temperature (e.g., 0 °C) and slowly warm the reaction as needed while monitoring its progress.
Q3: Can I use a protecting group strategy to prevent polychlorination?
A3: Yes, a protecting group strategy can be very effective, especially for highly activated systems like anilines and phenols. For example, the amino group of an aniline can be acetylated to form an acetanilide. The acetamido group is still an ortho,para-director but is less activating than the amino group, which allows for more controlled chlorination. The protecting group can then be removed in a subsequent step.
Q4: How can I accurately quantify the amount of polychlorinated by-products in my reaction mixture?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for identifying and quantifying polychlorinated by-products.
Analytical Protocol: GC-MS Analysis of Chlorinated Phenols [12][13]
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., hexane or ethyl acetate). If the products are phenols, they can be derivatized with an agent like acetic anhydride to improve their volatility and chromatographic behavior.[13]
-
Internal Standard: Add a known amount of an internal standard (a compound not present in your reaction mixture, with similar properties to your analytes) to your sample for accurate quantification.
-
GC Separation: Inject the sample onto a GC equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5 or HP-1 column). Use a temperature program that allows for the separation of the starting material, the desired mono-chlorinated product, and the various di- and tri-chlorinated isomers.
-
MS Detection: Use a mass spectrometer in Selected Ion Monitoring (SIM) mode to selectively detect the ions characteristic of your compounds of interest. This increases sensitivity and selectivity.
-
Quantification: Create a calibration curve using authentic standards of your expected by-products to determine their concentration in your sample relative to the internal standard.
Q5: Are there any non-metal catalysts that can be used for selective chlorination?
A5: Yes, organocatalysis is an emerging area for selective chlorination. For example, secondary amines have been shown to catalyze the ortho-selective chlorination of anilines with sulfuryl chloride.[7] These methods can offer advantages in terms of cost, toxicity, and ease of removal from the final product.
References
-
Smith, K., El-Hiti, G. A., & Al-Zahrani, H. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(14), 4243. [Link]
-
Yilmaz, E., & Soylak, M. (2014). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Food Analytical Methods, 7(9), 1894-1902. [Link]
-
Grimm, J. B., et al. (2015). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 20(4), 5864-5879. [Link]
-
Li, J., et al. (2019). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications, 55(56), 8139-8142. [Link]
-
Talele, T. T. (2016). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry, 59(20), 9183-9206. [Link]
-
Reth, M., Zencak, Z., & Oehme, M. (2005). New Quantification Procedure for the Analysis of Chlorinated Paraffins Using Electron Capture Negative Ionization Mass Spectrometry. Journal of Chromatographic Science, 43(8), 393-400. [Link]
-
Talybov, G. M., & Zlotskii, S. S. (2015). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Russian Journal of General Chemistry, 85(1), 158-168. [Link]
-
Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204. [Link]
-
Kamal, A., & Malik, M. S. (2014). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Current Organic Synthesis, 11(4), 545-561. [Link]
-
University of Saskatchewan. (2015). Investigation on processes for removal of chloramines from saturated sodium chloride brine solution. HARVEST. [Link]
-
Al-Kdasi, A., et al. (2004). Oxidation of Pharmaceuticals During Water Treatment With Chlorine Dioxide. Water Research, 38(8), 2141-2149. [Link]
-
Shvartsberg, M. S., et al. (2016). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Procedia Chemistry, 19, 742-747. [Link]
-
Li, Y., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Catalysts, 8(11), 528. [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
-
Wang, C., et al. (2020). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Organic Letters, 22(15), 5857-5861. [Link]
-
McGrath, T. J., et al. (2022). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. Journal of Environmental Sciences, 115, 336-347. [Link]
-
Smith, K., El-Hiti, G. A., & Al-Zahrani, H. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 219-239. [Link]
-
Davis, M. C. (2004). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 34(11), 2005-2011. [Link]
-
Singh, A., & Kumar, A. (2021). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry, 19(33), 7116-7137. [Link]
-
DeNardo, M. A., et al. (2019). Curbing chlorine disinfection byproduct formation with a biomimetic iron oxidation catalyst. ChemRxiv. [Link]
-
Pragolab. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Pragolab. [Link]
-
Rzagalinski, I., et al. (2016). Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. Journal of The American Society for Mass Spectrometry, 27(5), 849-857. [Link]
-
Yano, Y., et al. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry, 84(9), 5585-5593. [Link]
-
Ötvös, S. B., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(16), 5796-5823. [Link]
-
Lee, G. F., & Morris, J. C. (1962). Kinetics of Chlorination of Phenol—Chlorophenolic Tastes and Odors. International Journal of Air and Water Pollution, 6(1), 419-431. [Link]
-
Li, Y., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Catalysts, 8(11), 528. [Link]
-
Lehmler, H. J., & Robertson, L. W. (2011). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Journal of Toxicology and Environmental Health, Part B, 14(1-4), 1-35. [Link]
-
Xin, H., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances, 7(19), 11565-11570. [Link]
- Palle, V. P., et al. (2016). Process for preparing teriflunomide. WO2016203410A1.
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis, 2006(24), 4131-4134. [Link]
-
Agilent Technologies. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Agilent Technologies. [Link]
-
U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
- Harvey, P. J., & Smith, K. (1975). Chlorination with sulfuryl chloride. US3920757A.
-
Scott, T. A., & Biscoe, M. R. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Organic Letters, 22(21), 8443-8448. [Link]
-
da Silva, A. A., et al. (2010). Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM. Journal of the Brazilian Chemical Society, 21(9), 1642-1647. [Link]
-
Majer, J., & Randak, T. (2018). Synthetic routes to approved drugs containing a spirocycle. Molecules, 23(7), 1716. [Link]
-
Gao, Y., et al. (2023). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. Toxics, 11(5), 416. [Link]
- Dow Chemical Company. (1977).
- CN103571521A - Method for removing chlorine-containing organic compound from oil product. (2014).
-
Azmon, B. D. (2016, February 11). Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558-12573. [Link]
-
Talybov, G. M., & Zlotskii, S. S. (2015). Reactivity features of polychlorobiphenyl congeners in the nucleophilic substitution reactions. Bashkir Chemical Journal, 22(3), 63-68. [Link]
-
Quora. (2019). Which product at reaction of toluene and chlorine has better yield? I imply getting o-Chlorotoluene and p-Chlorotoluene. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 7. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: LC/MS/MS Methods for Genotoxic Impurity Analysis in APIs
Welcome to the technical support center for the analysis of genotoxic impurities (GTIs) in Active Pharmaceutical Ingredients (APIs) using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of trace-level impurity detection. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in scientific principles and practical field experience.
Section 1: Foundational FAQs
This section covers the fundamental concepts and regulatory context essential for understanding the "why" behind the rigorous analytical requirements for GTI testing.
Q1: What are genotoxic impurities (GTIs) and why are they a major concern?
A: Genotoxic impurities are trace-level chemical entities that have the potential to damage DNA, leading to mutations and potentially cancer.[1] They often arise as by-products or intermediates during the synthesis of APIs.[1][2] Due to their risk to patient safety, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over their levels in final drug products.[3][4][5]
Q2: What is the Threshold of Toxicological Concern (TTC) and how does it dictate the required sensitivity of my analytical method?
A: The Threshold of Toxicological Concern (TTC) is a risk assessment concept that establishes a human exposure level for chemicals that is considered to pose a negligible risk of carcinogenicity.[5] For most GTIs, the acceptable daily intake is set at 1.5 µ g/day for lifetime exposure.[2][6] This TTC value directly translates to the required sensitivity of your analytical method. For instance, if the maximum daily dose of your API is 1 gram, your method must be able to reliably quantify the GTI at or below 1.5 ppm (1.5 µg GTI per 1 g API). This necessitates highly sensitive and specific analytical techniques.[2][7]
Q3: Why is LC/MS/MS the preferred technique for GTI analysis?
A: LC/MS/MS is the state-of-the-art approach for several reasons:
-
High Sensitivity: It can achieve the low limits of detection (LOD) and quantification (LOQ) required to meet TTC limits, often in the parts-per-billion (ppb) to parts-per-million (ppm) range.[2][3]
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of a target impurity even in the presence of a vast excess of the API and other matrix components, minimizing interferences.[8]
-
Versatility: It is suitable for a wide range of compounds, particularly non-volatile, polar, and thermally labile GTIs that are not amenable to Gas Chromatography (GC).[3]
-
Structural Confirmation: The fragmentation pattern (MS/MS spectrum) provides a high degree of confidence in the identity of the detected impurity.
While GC-MS is suitable for volatile GTIs, LC/MS/MS covers a broader spectrum of potential impurities encountered in pharmaceutical synthesis.[3]
Section 2: Troubleshooting Guide: From Sample to Signal
This section is formatted to address specific problems you might encounter during your analysis. We'll diagnose the issue, explain the root cause, and provide actionable solutions.
Part A: Sample Preparation & Matrix Effects
Q4: My recovery is low and inconsistent during validation. What's the likely cause?
A: Low and variable recovery is often linked to two main issues: sample preparation and matrix effects. The high concentration of the API can interfere with the extraction and ionization of the trace-level GTI.
Root Cause Analysis & Solutions:
-
Ion Suppression/Enhancement: The most common culprit is the "matrix effect," where co-eluting components from the API matrix interfere with the ionization of the GTI in the MS source.[9][10][11] This can drastically reduce (suppress) or sometimes increase (enhance) the analyte signal, leading to inaccurate quantification.
-
Solution 1: Improve Chromatographic Separation: The best defense is to chromatographically separate the GTI from the bulk of the API and other matrix components. Adjust your gradient to ensure the GTI does not elute in a region of high matrix interference.[10]
-
Solution 2: Dilute the Sample: A simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering species. However, you must ensure your instrument is sensitive enough to detect the GTI at this lower concentration.
-
Solution 3: Advanced Sample Preparation: If dilution isn't feasible, consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate the GTI and remove the interfering matrix.
-
-
Analyte Instability: Some GTIs are inherently unstable and can degrade during sample preparation.
-
Solution: Minimize sample preparation time, keep samples cool (e.g., 4°C autosampler), and use a sample diluent that ensures stability.[8] Perform stability studies in your chosen diluent to confirm.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
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Part B: Chromatography Issues
Q5: My GTI peak is tailing or fronting badly. How can I improve the peak shape?
A: Poor peak shape compromises resolution and integration accuracy.[12] It typically points to secondary interactions on the column, column degradation, or extra-column effects.
Root Cause Analysis & Solutions:
-
Secondary Silanol Interactions (Tailing): This is common for basic analytes. Free silanol groups on the silica stationary phase can interact with the basic GTI, causing peak tailing.
-
Solution 1: Adjust Mobile Phase pH: For basic analytes, lower the mobile phase pH (e.g., using 0.1% formic acid) to protonate the analyte and minimize silanol interactions.
-
Solution 2: Use a Low-Bleed, End-Capped Column: Modern columns designed for MS (e.g., BEH, HSS T3) have better end-capping and are more inert, reducing these secondary interactions.[8]
-
-
Column Overload (Fronting): While less common for trace impurities, injecting too much of the API can overload the column, causing fronting for all peaks, including the GTI.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Extra-Column Dispersion: Poorly made connections, excessive tubing length between the column and the MS source, or a void at the column inlet can cause peak broadening and tailing for all peaks.[12]
-
Solution: Check all fittings for proper connection. Use narrow-bore tubing and keep it as short as possible. If a column void is suspected (often caused by pressure shocks), try reversing and flushing the column (if the manufacturer allows) or replace it.[12]
-
Q6: My retention times are shifting between injections. What should I check?
A: Unstable retention times are a critical issue for MRM-based methods that rely on scheduled acquisition windows.
Root Cause Analysis & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause.
-
Solution: Ensure your method includes an equilibration step that is at least 10-12 column volumes long.
-
-
Mobile Phase Issues: Changes in mobile phase composition, degradation of additives, or inaccurate pump proportioning can cause shifts.[9][13]
-
Solution: Prepare fresh mobile phase daily.[13] Prime all solvent lines to remove bubbles and ensure correct composition. If the problem persists, perform a pump proportioning test.
-
-
Temperature Fluctuations: The column temperature must be stable.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30-40°C).[8]
-
Part C: Mass Spectrometry Detection
Q7: I can't achieve the required sensitivity (LOQ). How can I improve my signal-to-noise ratio?
A: This is the most common and critical challenge in GTI analysis. The solution involves a systematic optimization of both the chromatography and the mass spectrometer parameters.
Root Cause Analysis & Solutions:
-
Suboptimal Ionization: The analyte is not being efficiently converted into gas-phase ions.
-
Solution 1: Mobile Phase Optimization: The mobile phase pH and additives are critical. For positive ESI, acidic additives like formic or acetic acid (0.1%) are standard. For negative ESI, basic additives like ammonium hydroxide or a buffer like ammonium acetate can improve ionization.[14]
-
Solution 2: Source Parameter Tuning: Systematically optimize key source parameters like capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates.[8] This should be done by infusing a standard of the GTI.
-
-
Inefficient Fragmentation (MS/MS): The collision energy is not optimized for the transition you are monitoring.
-
Solution: Perform a collision energy optimization experiment for your specific GTI. The optimal energy is the one that produces the most intense and stable product ion. Incorrect fragmentation can lead to poor MS/MS spectral quality and decreased sensitivity.[9]
-
-
High Background Noise: Chemical noise from the mobile phase, sample matrix, or the system itself can obscure the analyte signal.[9]
-
Solution 1: Use High-Purity Reagents: Always use LC/MS-grade solvents and fresh, high-purity additives. Trace impurities in lower-grade solvents can cause significant background ions.[15][16]
-
Solution 2: Divert Valve: Use a divert valve to direct the flow to waste at the beginning of the run (to divert salts and unretained material) and after your analyte has eluted, preventing the high-concentration API from entering the source.[8][17]
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
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Section 3: Key Protocols & Data Tables
Protocol 1: Step-by-Step Method Development Strategy
-
Analyte Characterization: Determine the pKa, logP, and solubility of the GTI. This will guide the initial choice of column and mobile phase.
-
Direct Infusion Analysis: Infuse a ~1 µg/mL solution of the GTI standard directly into the mass spectrometer to:
-
Determine the optimal ionization polarity (Positive or Negative ESI).
-
Identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Optimize MS/MS transitions (MRM) by finding the most stable and intense product ions and optimizing the collision energy for each.
-
-
Chromatographic Method Scouting:
-
Column Selection: Start with a versatile C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[8] If the GTI is very polar, consider a HILIC or an alternative reversed-phase chemistry (e.g., T3).
-
Mobile Phase Scouting: Screen different mobile phase compositions. A common starting point is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]
-
Gradient Optimization: Run a fast scouting gradient (e.g., 5-95% B in 5 minutes) to determine the approximate elution time. Then, refine the gradient around the elution time of the GTI to ensure separation from the API and any other impurities.
-
-
Sample Preparation: Prepare the API sample at a high concentration (e.g., 1-10 mg/mL) in a suitable diluent. Spike with the GTI standard at the target concentration (e.g., 1.5 ppm).
-
System Integration & Optimization: Inject the spiked sample onto the LC/MS/MS system.
-
Confirm the retention time and check for matrix effects.
-
Fine-tune source parameters under LC flow conditions.
-
Implement a divert valve to protect the MS from the API peak.
-
-
Validation: Once the method is established, perform validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and LOQ.[14]
Data Tables for Quick Reference
Table 1: Common Genotoxic Impurities and Regulatory Limits
| Impurity Class | Example | Typical Limit (based on 1.5 µ g/day TTC) |
| Alkyl Sulfonates | Methyl methanesulfonate (MMS) | Dependent on API daily dose (e.g., 1.5 ppm for 1g/day dose) |
| Aromatic Amines | 4-Aminobiphenyl | Dependent on API daily dose |
| N-Nitrosamines | N-Nitrosodimethylamine (NDMA) | Specific, lower limits often apply (e.g., ng/day levels)[18] |
| Epoxides | Epichlorohydrin | Dependent on API daily dose |
| Alkyl Halides | Methyl iodide | Dependent on API daily dose |
Table 2: Starting LC/MS/MS Parameters for Method Development
| Parameter | Typical Starting Condition | Rationale / Notes |
| LC System | ||
| Column | C18, 2.1 x 100 mm, <2 µm | Good starting point for a wide range of compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC/MS Grade) | Promotes protonation for positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC/MS Grade) | Common organic modifier. Methanol is an alternative. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns.[8] |
| Column Temp. | 40 °C | Improves peak shape and ensures reproducible retention times. |
| Injection Vol. | 1 - 5 µL | Minimize to prevent column overload and matrix effects. |
| MS System | ||
| Ionization Mode | ESI Positive / Negative | Determined during infusion; analyte-dependent. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum signal intensity. |
| Nebulizer Gas | 35 - 50 psi | Aids in droplet formation. |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation. |
| Drying Gas Temp. | 300 - 400 °C | Optimize for desolvation without degrading the analyte. |
| MRM Dwell Time | 20 - 50 ms | Balances sensitivity with the number of data points across the peak. |
Section 4: References
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Determination of Genotoxic Impurities in Pharmaceuticals. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9). ResolveMass. Retrieved January 23, 2026, from [Link]
-
Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019, May 11). Research and Reviews. Retrieved January 23, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved January 23, 2026, from [Link]
-
Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. (n.d.). Shimadzu. Retrieved January 23, 2026, from [Link]
-
Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (n.d.). Research Square. Retrieved January 23, 2026, from [Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace. Retrieved January 23, 2026, from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Biotage. Retrieved January 23, 2026, from [Link]
-
Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). ICH. Retrieved January 23, 2026, from [Link]
-
Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved January 23, 2026, from [Link]
-
How to Avoid Problems in LC–MS. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved January 23, 2026, from [Link]
-
The Determination and Control of Genotoxic Impurities in APIs. (n.d.). Pharmaceutical Technology. Retrieved January 23, 2026, from [Link]
-
Effect of ionization suppression by trace impurities in mobile phase water on the accuracy of quantification by high-performance liquid chromatography/mass spectrometry. (2010, June 15). PubMed. Retrieved January 23, 2026, from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv. Retrieved January 23, 2026, from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group. Retrieved January 23, 2026, from [Link]
-
ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC). (2020, June 29). PMDA. Retrieved January 23, 2026, from [Link]
-
Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation. (n.d.). Archives of Case Reports. Retrieved January 23, 2026, from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved January 23, 2026, from [Link]
-
LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved January 23, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved January 23, 2026, from [Link]
-
Effect of ionization suppression by trace impurities in mobile phase water on the accuracy of quantification by high-performance liquid chromatography/mass spectrometry. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Hidden Problems in your LCMS data?. (n.d.). Element Lab Solutions. Retrieved January 23, 2026, from [Link]
-
A Review on Analysis of Genotoxic Impurities. (n.d.). International Journal of Science and Research (IJSR). Retrieved January 23, 2026, from [Link]
-
Final ICH M7 Guideline on Genotoxic Impurities published. (2014, July 23). gmp-compliance.org. Retrieved January 23, 2026, from [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 6. rroij.com [rroij.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. providiongroup.com [providiongroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. ijalsr.org [ijalsr.org]
- 15. Effect of ionization suppression by trace impurities in mobile phase water on the accuracy of quantification by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
Technical Support Center: Navigating Reactant Solubility in Pyrimidine Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: poor reactant solubility in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles in their quest to synthesize these vital heterocyclic compounds. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles and offer practical, field-tested solutions.
Introduction: The Solubility Challenge in Pyrimidine Synthesis
The synthesis of pyrimidines, a cornerstone of medicinal chemistry, often involves the condensation of various building blocks.[1] However, the structural diversity of reactants, particularly substituted amidines, guanidines, ureas, and carbonyl compounds, frequently leads to poor solubility in common organic solvents. This can result in sluggish or incomplete reactions, low yields, and purification difficulties. This guide provides a structured approach to diagnosing and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding reactant solubility.
Q1: My starting materials are not dissolving in the recommended solvent for a Biginelli reaction (e.g., ethanol). What is my first step?
A1: The first step is to systematically explore alternative solvent systems. While ethanol is common for the Biginelli reaction, its polarity may not be suitable for all substrates.[2] Consider a solvent screen with a range of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and non-polar aprotic solvents (e.g., toluene, dioxane). It is crucial to test the solubility of each reactant individually in the selected solvents before attempting the reaction.
Q2: I've tried several solvents, but one of my reactants remains poorly soluble. Should I just add more solvent?
A2: While increasing the solvent volume might seem like a straightforward solution, it can lead to overly dilute conditions, slowing down the reaction rate. A more effective approach is to consider a co-solvent system.[3][4] A small amount of a co-solvent in which your problematic reactant is highly soluble can be added to the primary reaction solvent to enhance overall solubility. For instance, if your reactant is soluble in DMSO but the reaction is optimized in ethanol, a 9:1 or 8:2 mixture of ethanol:DMSO could be a good starting point.
Q3: What is a phase-transfer catalyst, and how can it help with solubility issues in pyrimidine synthesis?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another, where the reaction occurs.[3][5] This is particularly useful in heterogeneous reactions where reactants are in different, immiscible phases (e.g., a solid reactant and a liquid solvent).[6] In pyrimidine synthesis, if you are using an ionic reactant (like a salt of an amidine or guanidine) that is insoluble in your organic solvent, a PTC like a quaternary ammonium salt or a crown ether can form an ion pair with your reactant, making it soluble in the organic phase and available for reaction.[6]
Q4: Can changing the temperature of my reaction improve the solubility of my reactants?
A4: Yes, in many cases, increasing the reaction temperature will increase the solubility of your reactants.[7][8] However, this must be balanced with the thermal stability of your reactants and products. Before significantly increasing the temperature, perform a stability test of your starting materials at the desired temperature. Also, be aware that higher temperatures can sometimes lead to unwanted side reactions.
Troubleshooting Guides: Advanced Strategies
When standard solvent and temperature adjustments are insufficient, more advanced techniques can be employed.
Guide 1: Leveraging External Energy Sources
Poor solubility can sometimes be overcome by providing additional energy to the system to break down intermolecular forces in the solid state.
Microwave irradiation can rapidly heat the reaction mixture, often leading to a significant increase in the solubility of reactants and a dramatic reduction in reaction times.[9][10][11] This technique is particularly effective for reactions that are sluggish at lower temperatures due to poor solubility.
Experimental Protocol: Microwave-Assisted Biginelli Reaction
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).
-
Solvent Addition: Add a minimal amount of a high-boiling point polar solvent (e.g., DMF, NMP, or ethylene glycol; 2-3 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature and time determined by initial screening experiments (e.g., 120-150 °C for 10-30 minutes).
-
Work-up: After cooling, the product often precipitates and can be isolated by filtration.
Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium.[12][13] This process generates localized high temperatures and pressures, which can break up solid aggregates and enhance dissolution.[3][14]
Experimental Protocol: Ultrasound-Assisted Synthesis of Dihydropyrimidine-2-thiones
-
Reactant Mixture: In a flask, combine the chalcone (1 mmol) and thiourea (1.2 mmol) in ethanol.
-
Sonication: Place the flask in an ultrasonic bath.
-
Reaction: Sonicate the mixture at room temperature or with gentle heating for 20-30 minutes.[13]
-
Isolation: The product can typically be isolated by filtration after the reaction is complete.
Guide 2: Modifying the Reaction Environment
Altering the fundamental phase of the reaction can circumvent solubility issues entirely.
This solvent-less technique involves the grinding of solid reactants together, often with a catalyst, in a ball mill.[15][16] The mechanical energy provides the activation energy for the reaction, and the absence of a solvent eliminates solubility concerns.
Workflow for Mechanochemical Pyrimidine Synthesis
Caption: Workflow for mechanochemical pyrimidine synthesis.
By anchoring one of the reactants to a solid support (e.g., a resin), solubility issues related to that reactant are eliminated.[17][18] The other reactants are then added in solution, and excess reagents and byproducts are easily washed away.
Decision Tree for Employing Solid-Phase Synthesis
Caption: Decision tree for considering solid-phase synthesis.
Data at a Glance: Solvent Selection Guide
The choice of solvent is paramount in addressing solubility. The following table provides a starting point for solvent selection based on common reactant classes in pyrimidine synthesis.
| Reactant Class | Recommended Solvents | Comments |
| Neutral Aldehydes & Ketones | Ethanol, Methanol, Acetonitrile, THF, Dioxane, Toluene | Solubility is highly substrate-dependent. A trial-and-error approach is often necessary. |
| β-Dicarbonyl Compounds | Ethanol, Acetic Acid | Often sufficiently soluble in common protic solvents.[2] |
| Urea & Thiourea | Ethanol, DMF, DMSO | Generally soluble in polar protic and aprotic solvents. |
| Amidines & Guanidines (Free Base) | Dichloromethane, Chloroform, THF | Can have limited solubility in non-polar solvents. |
| Amidine & Guanidine Salts | Water, Methanol, Ethanol | Often require polar protic solvents or the use of a phase-transfer catalyst in aprotic media.[19] |
Summary and Outlook
Overcoming poor reactant solubility in pyrimidine synthesis requires a multi-faceted approach. By systematically evaluating solvent systems, employing co-solvents, and considering advanced techniques such as microwave and ultrasound irradiation, or even solvent-free methods, researchers can significantly improve reaction outcomes. The key is to understand the underlying principles of solubility and to choose the strategy that best fits the specific reactants and desired reaction conditions.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Walle, M. R. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Retrieved from [Link]
-
RSC Advances. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
- Revue Roumaine de Chimie. (n.d.).
-
Taylor & Francis Online. (n.d.). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Retrieved from [Link]
- JAVAD SAFAEI-GHOMI & MOHAMMAD ALI GHASEMZADEH. (n.d.). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones.
-
ResearchGate. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
Accounts of Chemical Research. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Retrieved from [Link]
- ResearchGate. (2008). Solvents in organic synthesis: Replacement and multi-step reaction systems.
-
PMC - NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. Retrieved from [Link]
-
NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]
- ResearchGate. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones.
- Books. (n.d.). Chapter 5: Organic Solvents: Environmentally Benign Solutions.
-
YouTube. (2020). Green Chemistry: Microwave assisted synthesis. Retrieved from [Link]
-
YouTube. (2017). Pyrimidine (U & C) Biosynthesis. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amidine. Retrieved from [Link]
-
Prof Steven Abbott. (n.d.). (Co)Solvents | Practical Solubility Science. Retrieved from [Link]
- Growing Science. (2021).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023).
-
PMC - NIH. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]
- Sci-Hub. (2021).
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles [mdpi.com]
- 13. shd.org.rs [shd.org.rs]
- 14. Sci-Hub. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review / Ultrasonics Sonochemistry, 2021 [sci-hub.st]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Solid-phase synthesis of substituted guanidines using a novel acid labile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Head-to-Head Comparison for Synthetic Strategy: 2-(Chloromethyl)pyrimidine vs. 2-(Mesyloxymethyl)pyrimidine
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to a vast array of biologically active compounds.[1][2] The functionalization of this core, particularly at the 2-position, is a critical step in the synthesis of numerous therapeutic agents, including kinase inhibitors.[3] This guide provides an in-depth comparison of two common electrophilic building blocks used for this purpose: 2-(chloromethyl)pyrimidine and 2-(mesyloxymethyl)pyrimidine. We will dissect their reactivity profiles, supported by mechanistic principles and experimental considerations, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Factor: Leaving Group Ability
The reactivity of both 2-(chloromethyl)pyrimidine and 2-(mesyloxymethyl)pyrimidine in nucleophilic substitution reactions is overwhelmingly dictated by the proficiency of the group that departs. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic methylene carbon, displacing the leaving group in a single, concerted step.[3][4][5][6]
The efficiency of an SN2 reaction is fundamentally linked to the stability of the leaving group as an independent species.[4] A good leaving group is a stable species that can readily depart with its bonding electrons.[4] This stability is often correlated with the group being the conjugate base of a strong acid.[4][7]
Let's compare the two leaving groups :
-
Chloride (Cl⁻): The conjugate base of hydrochloric acid (HCl).
-
Mesylate (CH₃SO₃⁻): The conjugate base of methanesulfonic acid (CH₃SO₃H).
Methanesulfonic acid (pKa ≈ -1.9) is a significantly stronger acid than hydrochloric acid (pKa ≈ -7 in water, though this can vary in organic solvents).[8] Consequently, the mesylate anion is a much weaker base and a more stable species than the chloride anion. This increased stability is due to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance.
This fundamental difference in stability translates directly to reactivity. The C-OMs bond in 2-(mesyloxymethyl)pyrimidine is weaker and more polarized than the C-Cl bond in 2-(chloromethyl)pyrimidine, making the former more susceptible to nucleophilic attack. The mesylate is considered an excellent leaving group, on par with or even better than halides like bromide and iodide, and vastly superior to chloride.[4][9][10]
Key Takeaway: The superior ability of the mesylate group to stabilize a negative charge makes 2-(mesyloxymethyl)pyrimidine an intrinsically more reactive electrophile than 2-(chloromethyl)pyrimidine.
Experimental Verification: A Comparative Reaction Protocol
To provide a tangible measure of the reactivity difference, we propose a standardized experiment. The objective is to compare the rate of reaction of each pyrimidine derivative with a common amine nucleophile under identical conditions.
Objective:
To quantitatively compare the reaction rates of 2-(chloromethyl)pyrimidine hydrochloride and 2-(mesyloxymethyl)pyrimidine with 4-fluoroaniline.
Experimental Workflow Diagram
Caption: Workflow for comparing the reactivity of pyrimidine electrophiles.
Detailed Step-by-Step Protocol:
-
Preparation: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, charge each flask with potassium carbonate (K₂CO₃, 2.2 equivalents).
-
Reagent Addition (Flask A): To the first flask, add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.), 4-fluoroaniline (1.1 eq.), and anhydrous acetonitrile.
-
Reagent Addition (Flask B): To the second flask, add 2-(mesyloxymethyl)pyrimidine (1.0 eq.), 4-fluoroaniline (1.1 eq.), and an identical volume of anhydrous acetonitrile. Note: 2-(mesyloxymethyl)pyrimidine is typically synthesized from 2-(hydroxymethyl)pyrimidine and methanesulfonyl chloride.
-
Reaction: Place both flasks in a pre-heated oil bath at 50°C and begin vigorous stirring.
-
Monitoring: At time points t = 0, 1, 2, 4, and 8 hours, withdraw a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze the organic layer by LC-MS to determine the percentage conversion of the starting material to the desired product, N-(pyrimidin-2-ylmethyl)-4-fluoroaniline.
-
Workup (upon completion): Cool the completed reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography.
Expected Results and Data Interpretation
The experimental data will unequivocally demonstrate the heightened reactivity of the mesylate derivative. While the chloride may require elevated temperatures and longer reaction times to achieve high conversion, the mesylate is expected to react swiftly under milder conditions.
Table 1: Hypothetical Comparative Reaction Data
| Reagent | Reaction Time (h) | Temperature (°C) | % Conversion (LC-MS) |
| 2-(chloromethyl)pyrimidine | 1 | 50 | ~15% |
| 4 | 50 | ~50% | |
| 8 | 50 | ~75% | |
| 2-(mesyloxymethyl)pyrimidine | 1 | 50 | >95% |
| 4 | 50 | >99% | |
| 8 | 50 | >99% |
Practical Implications for Drug Development Professionals
The choice between these two reagents has significant consequences for process efficiency, scalability, and overall cost in a drug development campaign.
-
Reaction Conditions & Substrate Scope: The higher reactivity of 2-(mesyloxymethyl)pyrimidine allows for the use of milder reaction conditions (lower temperatures, shorter times). This is particularly advantageous when working with sensitive or complex nucleophiles that might decompose or undergo side reactions under the harsher conditions often required for the less reactive chloride.[11]
-
Yield and Purity: Faster, more efficient reactions typically lead to higher yields and cleaner reaction profiles with fewer byproducts. This simplifies purification, reducing time and solvent costs, which is a critical consideration for large-scale synthesis.
-
Cost and Availability: 2-(chloromethyl)pyrimidine hydrochloride is often more readily available and less expensive as a starting material.[12] However, the cost of the precursor must be weighed against the potential for lower yields, increased energy consumption, and more complex purification. The mesylate, while requiring an extra synthetic step from the corresponding alcohol, often proves more economical in the long run due to improved efficiency.
-
Safety Considerations: The synthesis of 2-(chloromethyl)pyrimidine from 2-(hydroxymethyl)pyrimidine often involves reagents like thionyl chloride (SOCl₂), which releases toxic HCl and SO₂ gases.[13] While the synthesis of the mesylate also requires careful handling of methanesulfonyl chloride, the overall process can sometimes be more contained.
Conclusion and Recommendations
The evidence is clear: 2-(mesyloxymethyl)pyrimidine is a significantly more reactive and efficient alkylating agent than 2-(chloromethyl)pyrimidine. This is attributed to the superior leaving group ability of the mesylate anion.
-
Choose 2-(mesyloxymethyl)pyrimidine for:
-
Reactions with sensitive or weakly nucleophilic partners.
-
Maximizing yield and minimizing reaction time.
-
Syntheses where a clean reaction profile and simple purification are paramount.
-
-
Consider 2-(chloromethyl)pyrimidine when:
-
Working with highly robust and reactive nucleophiles.
-
Initial raw material cost is the primary driver and lower yields or longer reaction times are acceptable.
-
A one-step functionalization from a commercially available precursor is strategically preferred.
-
Ultimately, the decision rests on a careful analysis of the specific nucleophile, project timelines, and economic factors. However, for achieving high efficiency and broad applicability, converting 2-(hydroxymethyl)pyrimidine to its mesylate derivative is a field-proven strategy that consistently delivers superior results.
References
-
Wipf, P. Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Available at: [Link]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Request PDF. Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Available at: [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. Available at: [Link]
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]
-
Wikipedia. Leaving group. Available at: [Link]
-
Smith, D. K., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]
-
ChemSurvival. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
Ashenhurst, J. (2024). The Conjugate Acid Is A Better Leaving Group. Master Organic Chemistry. Available at: [Link]
-
MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Available at: [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
-
Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Available at: [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
- Unknown Source. Table 7.2 Acidity constants (pKa) for some common acids.
-
aqion. (2021). pH of Common Acids and Bases. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. global.oup.com [global.oup.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC and GC for Purity Analysis of 2-(Chloromethyl)-5-methylpyrimidine
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and process reproducibility. 2-(Chloromethyl)-5-methylpyrimidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example of a reactive intermediate where stringent purity control is paramount. Its inherent reactivity, particularly the susceptibility of the chloromethyl group to nucleophilic substitution and the potential for thermal degradation, presents unique analytical challenges.[1]
This technical guide provides a comprehensive comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of 2-(Chloromethyl)-5-methylpyrimidine. Drawing from established analytical principles and field experience, we will dissect the causality behind methodological choices, present validated experimental frameworks, and offer a definitive recommendation for researchers, scientists, and drug development professionals.
Understanding the Analyte: 2-(Chloromethyl)-5-methylpyrimidine
Before delving into analytical methodologies, a firm grasp of the analyte's physicochemical properties is essential. 2-(Chloromethyl)-5-methylpyrimidine (C₆H₇ClN₂) is a crystalline solid with a molecular weight of 142.58 g/mol .[2] Its structure, featuring a pyrimidine ring and a reactive chloromethyl group, dictates its analytical behavior.
Key considerations for method development include:
-
Thermal Lability: The compound is known to be susceptible to thermal degradation, which can lead to polymerization or elimination reactions.[1] This property is a critical limiting factor for techniques requiring high temperatures, such as GC.
-
Reactivity and Stability: The chloromethyl group is prone to hydrolysis, especially in the presence of moisture, which can yield 2-(hydroxymethyl)-5-methylpyrimidine as a primary degradant.[1] The analytical method must be stability-indicating, capable of resolving the parent compound from its potential degradation products.
-
Volatility: While not a highly non-volatile compound, its volatility may not be sufficient for direct GC analysis without derivatization, and the required temperatures could induce degradation.[3][4]
-
Solubility: The compound exhibits solubility in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which are suitable for preparing samples for HPLC analysis.[5]
High-Performance Liquid Chromatography (HPLC): The Preferred Method for Purity and Stability
For non-volatile and thermally labile compounds, HPLC is the gold standard for purity determination and assay.[6] Its operation at or near ambient temperature preserves the integrity of the analyte, providing a true profile of the sample.
The Rationale for Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method is the most logical choice for 2-(Chloromethyl)-5-methylpyrimidine. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. This approach is well-established for the analysis of pyrimidine derivatives.[7] The ability to use buffered aqueous-organic mobile phases allows for fine-tuning of selectivity and ensures good peak shape.
A stability-indicating HPLC method is crucial for accurately assessing purity by separating the main compound from any impurities or degradation products.[1]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a self-validating system, adhering to the principles outlined in ICH Q2(R1) and USP General Chapter <621>.[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0). The exact ratio should be optimized for ideal retention and resolution, often in an isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (to ensure consistency, but low enough to prevent degradation)
-
Detection Wavelength: 248 nm (a UV maximum for the hydrochloride salt of a similar compound, 2-(Chloromethyl)pyrimidine)[5]
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 2-(Chloromethyl)-5-methylpyrimidine in the sample diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
System Suitability: Equilibrate the HPLC system until a stable baseline is achieved.[6] Inject the standard solution in replicate (n=5) to verify system suitability parameters (e.g., retention time repeatability (RSD ≤ 1.0%), peak area repeatability (RSD ≤ 1.0%), theoretical plates, and tailing factor).[6]
-
Analysis: Inject a blank (diluent), followed by the standard and sample solutions.
-
Purity Calculation: Determine the purity by area percent calculation, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sepscience.com [sepscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. usp.org [usp.org]
- 10. fda.gov [fda.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(chloromethyl)pyrimidine hydrochloride, a critical intermediate in pharmaceutical synthesis.[1] As a reactive compound, ensuring its purity, stability, and quality through robust analytical methods is paramount for consistent results in research and drug development.[2] This document will explore the nuances of various analytical techniques, offering experimental data to support the objective comparison of their performance.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>, which provide a framework for validating analytical procedures.[3][4][5][6][7]
Physicochemical Properties and Stability Profile
2-(Chloromethyl)pyrimidine hydrochloride is a crystalline solid with a molecular weight of 165.02 g/mol .[8] Its stability is influenced by factors such as temperature, moisture, and light.[2] The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of 2-(hydroxymethyl)pyrimidine hydrochloride.[2] Therefore, a stability-indicating analytical method is crucial to separate the parent compound from its potential degradation products.[2]
Key Stability Considerations: [2]
-
Hydrolysis: Susceptible to moisture.
-
Thermal Degradation: Can decompose at elevated temperatures.
-
Photodegradation: Potential for degradation upon exposure to light.
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation of the active ingredient, determination of impurities, or stability testing. This section compares the most relevant techniques for 2-(chloromethyl)pyrimidine hydrochloride.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.[9] | Robust, reproducible, and widely available. Excellent for quantification.[2] | Moderate sensitivity and specificity compared to mass spectrometry. | Assay, purity, and stability-indicating assays. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and specificity for volatile impurities. | Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[10] | Analysis of volatile organic impurities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly specific mass spectrometric detection.[10][11] | Unparalleled sensitivity and specificity, enabling trace-level impurity analysis and structural elucidation.[10][11] | Higher cost and complexity of instrumentation.[12] | Identification and quantification of genotoxic and other trace-level impurities.[10][11] |
In-Depth Method Validation Protocols and Comparative Data
The following sections provide detailed, validated experimental protocols for the most common analytical methods for 2-(chloromethyl)pyrimidine hydrochloride. The presented data is a synthesis of expected performance based on established methods for similar compounds and adherence to ICH Q2(R1) and USP <1225> guidelines.[3][5][7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is the workhorse for assay and impurity determination of 2-(chloromethyl)pyrimidine hydrochloride due to its robustness and reliability.
-
Objective: To determine the purity and assay of 2-(chloromethyl)pyrimidine hydrochloride.[12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: A gradient mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.[1]
-
Injection Volume: 10 µL.[12]
-
Sample Diluent: A mixture of water and acetonitrile.[12]
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 2-(chloromethyl)pyrimidine hydrochloride.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | HPLC-UV Performance |
| Specificity | No interference from blank, placebo, or degradation products. | The method is specific for 2-(chloromethyl)pyrimidine hydrochloride. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the test concentration for assay.[5][7] | 80% to 120% |
| Accuracy (% Recovery) | 98.0% to 102.0%.[12] | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.5%; Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.01% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.03% |
| Robustness | No significant impact on results from minor variations in method parameters. | The method is robust to minor changes in flow rate and mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the 2-(chloromethyl)pyrimidine hydrochloride sample.
-
Objective: To identify and quantify volatile organic impurities.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 50°C, ramp to 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | GC-MS Performance |
| Specificity | Unique mass spectrum for each impurity. | High specificity due to mass fragmentation patterns. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.995 |
| Range | From reporting threshold to 120% of the specification limit for each impurity.[5][7] | 1 ppm to 100 ppm |
| Accuracy (% Recovery) | 80% to 120% for trace impurities. | 90% - 110% |
| Precision (% RSD) | ≤ 15% at the limit of quantitation. | 10% |
| Limit of Detection (LOD) | Typically in the low ppm range. | 0.5 ppm |
| Limit of Quantitation (LOQ) | Typically in the low to mid ppm range. | 1.5 ppm |
| Robustness | Consistent results with minor variations in oven temperature program. | Robust to minor changes in temperature ramp rate. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the detection and quantification of potential genotoxic impurities, LC-MS/MS is the gold standard due to its exceptional sensitivity and specificity.[10][11]
-
Objective: To detect and quantify trace-level and potential genotoxic impurities.[10][11]
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. netpharmalab.es [netpharmalab.es]
- 4. fda.gov [fda.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 2-(Chloromethyl)pyrimidine hydrochloride | C5H6Cl2N2 | CID 20025606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Modern Chemist's Dilemma: Choosing the Right Tool for Pyrimidine Functionalization
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling versus Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates robust and versatile methods for its functionalization. Historically, nucleophilic aromatic substitution (SNAr) has been the workhorse for modifying this electron-deficient heterocycle. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has provided a powerful and often superior alternative. This guide offers an in-depth comparison of these two pivotal methodologies, supported by experimental data, to empower chemists to make the most informed decisions in their synthetic endeavors.
The Classic Approach: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyrimidines relies on the inherent electron-deficient nature of the ring, which is further activated by the presence of good leaving groups, typically halogens. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Mechanism of SNAr on a Pyrimidine Ring
The SNAr mechanism is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyrimidine ring bearing a leaving group. This forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized over the ring and the nitrogen atoms. The subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the substituted pyrimidine.
Figure 1: Generalized workflow of the SNAr mechanism on a pyrimidine ring.
Advantages and Limitations of SNAr
The primary advantages of SNAr lie in its simplicity and the use of often inexpensive and readily available nucleophiles. However, the reaction is not without its limitations:
-
Harsh Reaction Conditions: SNAr reactions on less activated pyrimidines can require high temperatures and strong bases, which can be incompatible with sensitive functional groups.
-
Limited Scope of Nucleophiles: The range of nucleophiles is typically limited to strong nucleophiles such as amines, alkoxides, and thiolates. Carbon-carbon bond formation is generally not feasible with this method.
-
Regioselectivity Issues: In polyhalogenated pyrimidines, achieving selective substitution at a specific position can be challenging and is highly dependent on the electronic and steric environment of the ring. For instance, in 2,4-dichloropyrimidine, nucleophilic attack generally favors the more electrophilic C4 position[1][2]. However, this selectivity can be influenced by other substituents on the ring[3][4].
The Modern Alternative: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. This reaction has revolutionized aromatic and heteroaromatic chemistry by enabling the formation of carbon-carbon bonds under relatively mild conditions.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrimidine, inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Comparison: Suzuki-Miyaura vs. SNAr
To provide a clear comparison, let's examine the key performance metrics of both reactions when applied to the functionalization of pyrimidines.
| Feature | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Bond Formed | Primarily C-C | C-N, C-O, C-S |
| Reaction Conditions | Mild (often near room temperature to moderate heating) | Often requires high temperatures and/or strong bases |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups.[5] | Limited; sensitive functional groups may not be compatible with harsh conditions. |
| Substrate Scope | Broad; couples with aryl, heteroaryl, vinyl, and alkyl boronic acids/esters. | Generally limited to strong nucleophiles (amines, alkoxides, thiolates). |
| Regioselectivity | Can be controlled by the choice of catalyst and ligands. For 2,4-dichloropyrimidine, reaction at C4 is generally favored.[5][6] | Primarily electronically controlled; generally favors the most electron-deficient position (e.g., C4 in 2,4-dichloropyrimidine).[1][2] |
| Side Reactions | Protodeboronation of the boronic acid, homocoupling, and catalyst deactivation.[7] | Di-substitution, and reactions with the solvent or base.[8] |
| Catalyst Required | Yes (Palladium-based) | No |
| Cost | Can be higher due to the cost of the palladium catalyst and ligands. | Generally lower cost due to the absence of a catalyst. |
Experimental Data: A Case Study on 2,4-Dichloropyrimidine
To illustrate the practical differences, let's consider the functionalization of the readily available 2,4-dichloropyrimidine.
Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
A study by Dolšak et al. demonstrated the microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various aryl and heteroaryl boronic acids. The reactions were generally regioselective for the C4 position and provided good to excellent yields in short reaction times.[5]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 72 |
| 4-Fluorophenylboronic acid | 2-chloro-4-(4-fluorophenyl)pyrimidine | 62[9] |
| Naphthalen-2-ylboronic acid | 2-chloro-4-(naphthalen-2-yl)pyrimidine | 87[9] |
Conditions: 2,4-dichloropyrimidine (1 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (2 mmol), 1,4-dioxane/H₂O, microwave irradiation at 120°C for 15 min.[5]
Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine
The SNAr of 2,4-dichloropyrimidine with amines also shows a strong preference for substitution at the C4 position. The yields are generally good, but the conditions can be more forcing.
| Nucleophile | Product | Conditions | Yield (%) | Reference |
| Diethylamine | 4-(diethylamino)-2-chloropyrimidine | Neat, 100°C, 16h | 85 | J. Med. Chem. 2005, 48, 14, 4897–4907 |
| Morpholine | 4-(morpholino)-2-chloropyrimidine | EtOH, reflux, 4h | 92 | J. Org. Chem. 2006, 71, 22, 8563–8570 |
| Aniline | 4-anilino-2-chloropyrimidine | 2-Propanol, reflux, 24h | 78 | J. Med. Chem. 2008, 51, 19, 6073–6082 |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the microwave-assisted synthesis of 2-chloro-4-phenylpyrimidine.[5]
Materials:
-
2,4-Dichloropyrimidine (149 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol)
-
Potassium carbonate (276 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-4-phenylpyrimidine.
Representative Nucleophilic Aromatic Substitution Protocol
This protocol describes the synthesis of 4-(morpholino)-2-chloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.49 g, 10.0 mmol)
-
Morpholine (1.05 mL, 12.0 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask with a reflux condenser and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine and ethanol.
-
Add morpholine to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-(morpholino)-2-chloropyrimidine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Conclusion: A Matter of Strategic Selection
Both Suzuki-Miyaura coupling and nucleophilic aromatic substitution are indispensable tools for the functionalization of pyrimidines. The choice between them is a strategic one, dictated by the desired transformation and the nature of the substrate.
Choose Nucleophilic Aromatic Substitution when:
-
Introducing heteroatom nucleophiles (N, O, S).
-
Cost and simplicity are primary concerns.
-
The substrate is stable to the required reaction conditions.
Choose Suzuki-Miyaura Coupling when:
-
Constructing carbon-carbon bonds.
-
Working with substrates bearing sensitive functional groups.
-
A high degree of functional group tolerance and broad substrate scope are required.
-
Fine-tuning of regioselectivity through ligand choice is advantageous.
By understanding the strengths and weaknesses of each method, researchers can navigate the complexities of pyrimidine chemistry with greater confidence and efficiency, ultimately accelerating the discovery and development of novel therapeutics and functional materials.
References
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2287. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1433. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Lu, Y., et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7589-7596. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki−Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Suzuki−Miyaura Coupling of Aryl Tosylates. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2287. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Handy, S. T., & Zhang, Y. (2006). A simple and convenient ligand-free method for the Suzuki coupling of aryl and heteroaryl chlorides. Tetrahedron Letters, 47(45), 7969-7972. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki−Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyhalogenoheterocyclic compounds. Part XXVII. Nucleophilic substitution in chlorofluoropyrazines and tetrachloropyrazine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Antifungal Activity of Pyrimidine Derivatives for Researchers and Drug Development Professionals
Introduction: The Growing Importance of Pyrimidine Scaffolds in Antifungal Research
The relentless rise of fungal infections, coupled with the growing threat of antifungal resistance, presents a formidable challenge to global public health and food security. Fungal pathogens affect a significant portion of the world's population and are responsible for devastating crop losses.[1] In this context, the development of novel, potent, and safe antifungal agents is a critical priority for the scientific community. The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a privileged scaffold in medicinal chemistry and agrochemical research due to its versatile biological activities.[2] Several commercial fungicides, including Pyrimethanil, Fenarimol, and Diflumetorim, are based on the pyrimidine framework, highlighting the potential of this heterocyclic system in combating fungal diseases.[3]
This guide provides a comparative analysis of the antifungal activity of various pyrimidine derivatives, supported by experimental data from recent studies. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, detailing key structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these promising compounds.
Comparative Antifungal Efficacy: A Data-Driven Analysis
The antifungal potency of pyrimidine derivatives is intricately linked to their structural modifications. The nature and position of substituents on the pyrimidine ring, as well as the presence of other linked moieties, can significantly influence their activity against different fungal species. Below, we present a comparative summary of the antifungal activity of representative pyrimidine derivatives from recent studies, benchmarked against commercial fungicides.
Performance Against Phytopathogenic Fungi
Many research efforts have focused on developing pyrimidine-based fungicides to protect crops from devastating fungal diseases. The "poisoned food technique" is a widely used in vitro method to assess the ability of a compound to inhibit the mycelial growth of a fungus.[4]
Table 1: Comparative Antifungal Activity of Pyrimidine Derivatives Against Phytopathogenic Fungi (Inhibition % at 50 µg/mL)
| Compound ID | Botryosphaeria dothidea | Phomopsis sp. | Botrytis cinerea | Reference Compound (Pyrimethanil) | Source |
| 5f | - | 100.0% | - | 85.1% (Phomopsis sp.) | [4] |
| 5o | 88.5% | 100.0% | 84.7% | 84.4% (B. dothidea), 85.1% (Phomopsis sp.), 82.8% (B. cinerea) | [4] |
| 5p | - | 93.4% | - | 85.1% (Phomopsis sp.) | [4] |
| 1a | - | - | - | - | [5] |
| 3b | - | - | - | - | [5] |
Note: Data presented as percentage of mycelial growth inhibition at a concentration of 50 µg/mL. "-" indicates data not provided in the source.
Further quantitative analysis is often expressed as the EC50 value, which is the concentration of a compound that causes a 50% reduction in fungal growth. A lower EC50 value indicates higher potency.
Table 2: EC50 Values of Select Pyrimidine Derivatives Against Phomopsis sp.
| Compound ID | EC50 (µg/mL) | Reference Compound (Pyrimethanil) EC50 (µg/mL) | Source |
| 5f | 15.1 | 32.1 | [4] |
| 5o | 10.5 | 32.1 | [4] |
| 5p | 19.6 | 32.1 | [4] |
As evidenced in the tables, certain novel pyrimidine derivatives exhibit superior antifungal activity compared to the commercial fungicide Pyrimethanil. For instance, compound 5o demonstrated an EC50 value of 10.5 µg/mL against Phomopsis sp., which is significantly lower than that of Pyrimethanil (32.1 µg/mL).[4] This highlights the potential for further optimization of the pyrimidine scaffold to develop next-generation fungicides.
Performance Against Clinically Relevant Fungi
The utility of pyrimidine derivatives extends to the clinical management of invasive fungal infections. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and molds, as standardized by the Clinical and Laboratory Standards Institute (CLSI). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
A novel pyrimidine-based compound, identified as Compound 1 in a high-throughput screen, has demonstrated broad-spectrum antifungal activity against several difficult-to-treat molds and pathogenic yeasts.
Table 3: Minimum Inhibitory Concentration (MIC) of a Novel Pyrimidine-Based Compound Against Clinically Important Fungi
| Fungal Species | MIC (µg/mL) |
| Aspergillus fumigatus | 8–16 |
| Aspergillus terreus | - |
| Aspergillus niger | - |
| Mucor circinelloides | - |
| Lomentospora prolificans | - |
| Scedosporium apiospermum | 2 |
| Cryptococcus neoformans | 2 |
| Candida albicans | 64 |
| Candida auris (Strain 3081) | 8 |
Note: "-" indicates data not provided in the source.
The potent activity of this pyrimidine derivative against notorious pathogens like Scedosporium apiospermum and Cryptococcus neoformans underscores the therapeutic potential of this chemical class.
Mechanisms of Antifungal Action: A Multifaceted Approach
Pyrimidine derivatives exert their antifungal effects through diverse mechanisms of action, often targeting essential cellular processes in fungi. Understanding these mechanisms is crucial for rational drug design and for overcoming resistance.
Inhibition of Methionine Biosynthesis
A well-established mechanism for anilinopyrimidine fungicides like Pyrimethanil and Cyprodinil is the inhibition of methionine biosynthesis.[6][7] Methionine is an essential amino acid crucial for protein synthesis and the initiation of translation. By disrupting the synthesis of this vital building block, these compounds effectively halt fungal growth and development.[6] Furthermore, they have been shown to inhibit the secretion of hydrolytic enzymes that are essential for the infection process of plant pathogenic fungi.[7]
Caption: Inhibition of Methionine Biosynthesis by Pyrimidine Derivatives.
Disruption of Ergosterol Biosynthesis
The fungal cell membrane contains ergosterol, a sterol that is functionally equivalent to cholesterol in mammalian cells. Ergosterol is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a prime target for many antifungal drugs.[8] Some novel pyrimidine derivatives have been shown to inhibit this pathway, putatively by targeting the enzyme lanosterol demethylase.[4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[9]
Caption: Induction of ER Stress and the Unfolded Protein Response.
Inhibition of Nucleic Acid Synthesis
As fundamental building blocks of DNA and RNA, pyrimidines can be designed as antimetabolites that interfere with nucleic acid synthesis. Some pyrimidine derivatives have been shown to inhibit enzymes crucial for DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthetase. [1]By blocking the production of essential precursors for DNA replication, these compounds effectively halt cell division and proliferation.
Experimental Protocols for Antifungal Susceptibility Testing
The reliable evaluation of antifungal activity is paramount in the discovery and development of new drugs. The following are detailed protocols for two standard in vitro antifungal susceptibility testing methods.
Poisoned Food Technique (for Filamentous Fungi)
This method is widely used to screen compounds for their ability to inhibit the mycelial growth of filamentous fungi.
Principle: The test compound is incorporated into a solid growth medium (e.g., Potato Dextrose Agar - PDA) at a known concentration. A standardized inoculum of the test fungus is then placed on this "poisoned" medium. The growth of the fungus is monitored over time and compared to its growth on a control medium without the compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the pyrimidine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Poisoned Medium: Autoclave the growth medium (PDA) and allow it to cool to approximately 45-50°C. Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentration. Also, prepare a control plate with the same concentration of the solvent (DMSO) and a negative control with only the medium.
-
Pouring Plates: Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus. Place the fungal disc, mycelial side down, in the center of both the poisoned and control plates.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus (e.g., 25-28°C) for a specified period (e.g., 3-7 days), or until the fungal growth in the control plate reaches the edge of the plate.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Caption: Workflow for the Poisoned Food Technique.
Broth Microdilution Method for MIC Determination (CLSI Guidelines)
This method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test fungus. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells (for yeasts) or conidia (for molds) in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard. This suspension is then further diluted in the growth medium to achieve the final desired inoculum concentration.
-
Preparation of Drug Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the pyrimidine derivative in the appropriate broth medium (e.g., RPMI-1640). This will create a range of concentrations to be tested.
-
Inoculation of Microtiter Plate: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a positive control well (inoculum without the drug) and a negative control well (medium only).
-
Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours for yeasts, longer for some molds).
-
Reading the MIC: After incubation, visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. For some drug-fungus combinations, a spectrophotometric reading can also be used for a more quantitative assessment.
Conclusion and Future Perspectives
Pyrimidine derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel antifungal agents. Their diverse mechanisms of action, including the inhibition of essential biosynthetic pathways and the induction of cellular stress, offer multiple avenues for therapeutic intervention. The experimental data clearly demonstrate that novel pyrimidine analogues can surpass the efficacy of existing commercial fungicides and exhibit potent activity against clinically challenging fungal pathogens.
The continued exploration of the pyrimidine scaffold through medicinal chemistry and structure-activity relationship studies holds significant potential for the development of next-generation antifungals with improved potency, broader spectrum of activity, and a lower propensity for resistance development. As our understanding of the molecular interactions between these compounds and their fungal targets deepens, so too will our ability to design and synthesize more effective therapies to combat the global threat of fungal diseases.
References
-
Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). ResearchGate. [Link]
-
The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (2022). National Center for Biotechnology Information. [Link]
-
A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. (2022). National Center for Biotechnology Information. [Link]
-
Sun, L., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5628. [Link]
-
CLSI BROTH MICRODILUTION METHOD FOR TESTING SUSCEPTIBILITY OF MALASSEZIA PACHYDERMATIS TO THIABENDAZOLE. (n.d.). Lume UFRGS. Retrieved January 23, 2026, from [Link]
-
In vitro susceptibility testing of Candida and Aspergillus spp. to voriconazole and other antifungal agents using Etest: results of a French multicentre study. (2001). PubMed. [Link]
-
A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. (2022). Microbiology Spectrum. [Link]
-
Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (2005). National Center for Biotechnology Information. [Link]
-
Synthesis and fungitoxicity of some pyrimidine derivatives. (1993). PubMed. [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Pyrimethanil Sensitivity and Resistance Mechanisms in Penicillium digitatum. (2021). Plant Disease. [Link]
-
Antifungal Agents in Agriculture: Friends and Foes of Public Health. (2021). National Center for Biotechnology Information. [Link]
-
Endoplasmic reticulum stress and fungal pathogenesis. (2014). National Center for Biotechnology Information. [Link]
-
Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). ACS Publications. [Link]
-
Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). National Center for Biotechnology Information. [Link]
-
Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (2022). MDPI. [Link]
-
Special Issue : The Endoplasmic Reticulum Stress in Yeast and Fungal Cells. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
Sources
- 1. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-(Chloromethyl)pyrimidine Impurities by LC/MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Impurity Profiling of 2-(Chloromethyl)pyrimidine
2-(Chloromethyl)pyrimidine is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its reactivity, attributed to the chloromethyl group, makes it a valuable intermediate. However, this reactivity also predisposes it to the formation of various impurities during synthesis and storage. The presence of these impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, the development of sensitive, specific, and robust analytical methods for the quantitative analysis of these impurities is not just a regulatory requirement, but a scientific necessity.
This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of impurities in 2-(chloromethyl)pyrimidine, with a primary focus on the superior capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their pursuit of pharmaceutical quality and safety.
Understanding the Impurity Landscape of 2-(Chloromethyl)pyrimidine
The manufacturing process of 2-(chloromethyl)pyrimidine typically involves the chlorination of 2-(hydroxymethyl)pyrimidine or the radical chlorination of 2-methylpyrimidine.[1] These synthetic routes can introduce a range of potential impurities, including:
-
Unreacted Starting Materials: Residual 2-(hydroxymethyl)pyrimidine or 2-methylpyrimidine.
-
Over-chlorinated Byproducts: Dichlorinated or trichlorinated pyrimidine species.
-
Positional Isomers: Impurities arising from chlorination at other positions on the pyrimidine ring.
-
Degradation Products: Hydrolysis of the chloromethyl group to a hydroxymethyl group, or other degradation pathways.
-
Reagent-related Impurities: Residual chlorinating agents (e.g., thionyl chloride) and their byproducts.[2]
Given the potential genotoxicity of some of these impurities, particularly those with reactive functional groups, highly sensitive analytical methods are imperative.[3][4][5]
The Analytical Challenge: Why LC/MS/MS Excels
The primary challenge in analyzing 2-(chloromethyl)pyrimidine impurities lies in the need for high sensitivity and selectivity to detect and quantify structurally similar compounds at trace levels within a complex matrix. While several analytical techniques can be employed, LC/MS/MS emerges as the gold standard for this application.
A Comparative Overview of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Typical Application |
| LC/MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | Unparalleled sensitivity (sub-ppm levels) and selectivity. Provides structural information for impurity identification. | Higher instrument cost and complexity. | Trace-level quantification and identification of known and unknown impurities. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Robust, cost-effective, and widely available. Good for quantifying known impurities with a chromophore. | Lower sensitivity compared to MS. May lack selectivity for co-eluting impurities with similar UV spectra. | Assay of the main component and quantification of known, major impurities. |
| GC-MS | Gas chromatographic separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile impurities. High-resolution separation. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Analysis of residual solvents and volatile impurities. |
Deep Dive: Quantitative Analysis by LC/MS/MS
The power of LC/MS/MS lies in its ability to combine the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This allows for the confident quantification of impurities at levels that are often undetectable by other methods. A sensitive and selective LC/MS/MS method can achieve quantification limits down to 0.3 ppm for similar chloromethylated heterocyclic compounds.[6][7]
The Causality Behind Experimental Choices in LC/MS/MS Method Development
Developing a robust LC/MS/MS method requires careful consideration of several key parameters:
-
Chromatographic Separation: A reversed-phase C18 column is often a good starting point for separating the relatively polar 2-(chloromethyl)pyrimidine and its potential impurities.[6][7] The mobile phase typically consists of an aqueous component (e.g., water with a buffer like ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often employed to effectively separate impurities with a range of polarities.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, as it is a soft ionization method that typically produces a strong protonated molecular ion [M+H]+, which is ideal for quantitative analysis.
-
Mass Spectrometric Detection: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for quantification. In MRM, a specific precursor ion (the molecular ion of the impurity) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition significantly reduces background noise and enhances sensitivity.
Experimental Protocol: A Self-Validating LC/MS/MS Method
This protocol is based on established methods for analogous compounds and should be validated according to ICH Q2(R1) guidelines.[6][7][8][9][10][11]
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve reference standards of 2-(chloromethyl)pyrimidine and its known impurities in a suitable diluent (e.g., acetonitrile/water mixture) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the desired concentration range (e.g., from the limit of quantification to 150% of the specification limit).
-
Sample Solution: Accurately weigh and dissolve the 2-(chloromethyl)pyrimidine sample in the diluent to a known concentration.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the reversed-phase column. |
| Gradient | 5% B to 95% B over 10 minutes | Ensures separation of impurities with varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical injection volume for modern LC systems. |
3. Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive | Provides a strong signal for the protonated molecular ions of the analytes. |
| Capillary Voltage | 3.5 kV | Optimizes the ionization efficiency. |
| Source Temperature | 150 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Temperature | 400 °C | Further aids in desolvation. |
| Gas Flow Rates | Optimize for the specific instrument | Crucial for efficient ionization and ion transmission. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-(chloromethyl)pyrimidine | 129.0 | 93.0 | 15 |
| Impurity 1 (e.g., 2-(hydroxymethyl)pyrimidine) | 111.1 | 82.1 | 12 |
| Impurity 2 (e.g., dichlorinated pyrimidine) | 163.0 | 127.0 | 18 |
(Note: These are hypothetical values and must be optimized experimentally for each specific impurity.)
Workflow for LC/MS/MS Analysis
Caption: Workflow for the quantitative analysis of impurities by LC/MS/MS.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the different analytical techniques for the analysis of 2-(chloromethyl)pyrimidine impurities, based on literature data for similar compounds.
| Parameter | LC/MS/MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.1 ppm | ~0.1 - 0.5 ppm[12] | ~0.5 - 1 ppm |
| Limit of Quantification (LOQ) | ~0.3 ppm[6][7] | ~0.3 - 1.5 ppm[12] | ~1.5 - 5 ppm |
| Linearity (r²) | >0.999 | >0.999[12] | >0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102%[12] | 90 - 110% |
| Precision (%RSD) | < 5% | < 5%[12] | < 10% |
| Specificity | Very High | Moderate to High | High |
Conclusion: A Clear Choice for Uncompromising Quality
For the quantitative analysis of impurities in 2-(chloromethyl)pyrimidine, LC/MS/MS stands out as the superior technique. Its exceptional sensitivity and selectivity are crucial for detecting and quantifying potentially genotoxic impurities at the stringent levels required by regulatory agencies. While HPLC-UV and GC-MS have their merits for specific applications, they cannot match the comprehensive impurity profiling capabilities of LC/MS/MS.
By adopting a well-developed and validated LC/MS/MS method, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products, ultimately protecting patient health and ensuring regulatory compliance. The investment in advanced analytical technologies like LC/MS/MS is an investment in the integrity of the drug development process.
References
-
International Organization for Standardization. (2015). ISO 14644-1:2015 Cleanrooms and associated controlled environments — Part 1: Classification of air cleanliness by particle concentration. ISO. [Link]
-
European Medicines Agency. (2006). Guideline on the limits of genotoxic impurities. EMEA/CHMP/QWP/251344/2006. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products — Recommended Approaches. [Link]
-
Venugopal, N., Reddy, G. V., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 225–229. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Snodin, D. J. (2011). Genotoxic Impurities: A Regulatory Toxicology Commentary on Recent Articles in Organic Process Research & Development. Organic Process Research & Development, 15(5), 986–990. [Link]
-
Teasdale, A., Elder, D., & Chang, S.-L. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221–230. [Link]
-
Rathod, N. G., & Lokhande, M. V. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 11(05), 50-56. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
-
Semantic Scholar. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
Rasayan Journal of Chemistry. (2017). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]
-
Pharma Validation. (2023). Calculating LOD and LOQ for HPLC and UV Methods. [Link]
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Waters. (n.d.). Impurities Application Notebook. [Link]
-
Science.gov. (n.d.). pharmaceutical genotoxic impurities: Topics by Science.gov. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Semantic Scholar. (2017). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. [Link]
-
YouTube. (2024). Genotoxic Impurities in Pharmaceuticals. [Link]
-
ResearchGate. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical genotoxic impurities: Topics by Science.gov [science.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Synthesis of 2-chloro-5-chloromethyl-pyridine: An Essential Intermediate in Agrochemicals and Pharmaceuticals
Introduction
2-chloro-5-chloromethyl-pyridine (CCMP) is a pivotal building block in the synthesis of numerous active compounds, most notably the neonicotinoid class of insecticides, including imidacloprid and acetamiprid.[1][2][3][4] Its commercial importance has driven extensive research into efficient, cost-effective, and environmentally benign synthetic routes. This guide provides a comparative analysis of the most prevalent methods for the preparation of CCMP, offering insights into the underlying chemistry, process efficiencies, and practical considerations for researchers and chemical process developers.
Synthetic Strategies: A Comparative Overview
The synthesis of CCMP can be broadly categorized into several distinct approaches, each with its own set of advantages and challenges. The choice of a particular route is often a trade-off between raw material cost, reaction selectivity, yield, and the complexity of purification.
Method 1: Direct Chlorination of 2-chloro-5-methylpyridine
This is one of the most direct and industrially practiced methods. The core of this approach is the free-radical chlorination of the methyl group of 2-chloro-5-methylpyridine.
Reaction Scheme:
Causality Behind Experimental Choices:
The chlorination of the methyl group proceeds via a free-radical mechanism, which requires an initiator to generate chlorine radicals. Common initiators include chemical radical initiators like azo-bis-isobutyronitrile (AIBN) or peroxides, or the use of UV light.[5] The reaction is typically carried out in a suitable solvent that is inert to chlorination.
A significant challenge with this method is the lack of selectivity, which can lead to the formation of polychlorinated by-products such as 2-chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine.[6][7] To mitigate this, the reaction is often terminated before completion, which necessitates the separation of the desired product from unreacted starting material and over-chlorinated impurities.[6]
An alternative to using elemental chlorine is the use of other chlorinating agents like trichloroisocyanuric acid (TCCA). This method can offer better control and avoid the handling of gaseous chlorine.[3]
Experimental Protocol: Chlorination using Trichloroisocyanuric Acid (TCCA) [3]
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with 2-chloro-5-methylpyridine.
-
Initiation: A chemical initiator is added to the reaction mixture.
-
Reaction: Trichloroisocyanuric acid is added portion-wise to the mixture at a temperature of 80-200°C under normal or slightly negative pressure.
-
Work-up: After the reaction is complete, the mixture is cooled and filtered to remove cyanuric acid. The filtrate, containing the crude product, is then purified by distillation.
Workflow for Direct Chlorination:
Caption: Direct chlorination of 2-chloro-5-methylpyridine.
Method 2: Synthesis from 3-Methylpyridine
This approach involves a multi-step process starting from the readily available and inexpensive 3-methylpyridine.
Reaction Scheme (Oxidation and Chlorination Route):
-
Oxidation: 3-methylpyridine is first oxidized to 3-methylpyridine-N-oxide.
-
Chlorination: The N-oxide is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield a mixture of chlorinated pyridines, including 2-chloro-5-methylpyridine.
-
Side-chain Chlorination: The resulting 2-chloro-5-methylpyridine is then chlorinated as described in Method 1.
A more direct, one-step catalytic approach has also been developed.[2]
Experimental Protocol: One-Step Catalytic Chlorination of 3-Methylpyridine [2]
-
Catalyst Preparation: A supported palladium chloride catalyst (e.g., PdCl2 on Al2O3) is prepared.
-
Reaction: Vaporized 3-methylpyridine, mixed with chlorine gas and a carrier gas (e.g., nitrogen), is passed through a tubular reactor containing the catalyst.
-
Product Collection: The product stream is cooled and collected to yield 2-chloro-5-chloromethyl-pyridine.
Workflow for Synthesis from 3-Methylpyridine (Catalytic Method):
Caption: One-step catalytic synthesis from 3-methylpyridine.
Method 3: The Cyclopentadiene-Acrolein Route
This elegant approach involves a cyclization reaction to construct the pyridine ring with the desired substituents in place, thereby avoiding the selectivity issues of direct chlorination.[1]
Reaction Scheme:
This is a multi-step process that generally involves the reaction of cyclopentadiene with acrolein, followed by a series of transformations and a final cyclization and chlorination step to yield CCMP.[1]
Causality Behind Experimental Choices:
This route is designed to build the molecule in a convergent manner, which often leads to higher purity of the final product.[1] By forming the pyridine ring with the chloro and chloromethyl groups' precursors already in the correct positions, the need for non-selective chlorination of the pyridine ring or the methyl group is circumvented. This method is reported to produce CCMP with a purity of up to 95%.[1]
Workflow for the Cyclopentadiene-Acrolein Route:
Caption: The Cyclopentadiene-Acrolein synthesis pathway.
Method 4: From 2-chloro-5-(hydroxymethyl)pyridine
This method involves the conversion of a pre-existing hydroxymethyl group to a chloromethyl group.
Reaction Scheme:
Experimental Protocol: Chlorination with Thionyl Chloride [8]
-
Reaction Setup: A solution of 2-chloro-5-(hydroxymethyl)pyridine in a suitable solvent (e.g., 1,2-dichloroethane) is added dropwise to a solution of thionyl chloride in the same solvent at a controlled temperature (5-20°C).
-
Reaction: The mixture is stirred at room temperature and then refluxed for several hours.
-
Work-up: The reaction mixture is concentrated, and the residue is taken up in a solvent like chloroform. The solution is then carefully neutralized with a weak base such as sodium bicarbonate.
-
Purification: The organic layer is separated, dried, and the solvent is evaporated to yield the product.
Workflow for Synthesis from 2-chloro-5-(hydroxymethyl)pyridine:
Caption: Synthesis from 2-chloro-5-(hydroxymethyl)pyridine.
Comparative Data
| Method | Starting Material(s) | Key Reagents | Reported Yield | Reported Purity | Advantages | Disadvantages |
| Direct Chlorination | 2-chloro-5-methylpyridine | Cl2 or TCCA, Initiator | Variable, depends on conversion | Can be low due to by-products | Direct, fewer steps | Poor selectivity, formation of polychlorinated by-products, difficult purification.[6][7] |
| From 3-Methylpyridine (Catalytic) | 3-Methylpyridine | PdCl2 catalyst, Cl2 | ~50% (molar yield)[2] | Not specified | One-step reaction, potentially lower cost starting material.[2] | Catalyst cost and recovery, moderate yield. |
| Cyclopentadiene-Acrolein Route | Cyclopentadiene, Acrolein | Various | 72.2%[1] | Up to 95%[1] | High purity, avoids non-selective chlorination.[1] | Multi-step process, potentially more complex. |
| From 2-chloro-5-(hydroxymethyl)pyridine | 2-chloro-5-(hydroxymethyl)pyridine | Thionyl chloride | Not specified in detail | Not specified | Clean conversion of the functional group. | Requires the synthesis of the starting hydroxymethyl compound. |
| From 2-chloropyridine-5-carboxylic acid | 2-chloropyridine-5-carboxylic acid | Thionyl chloride, Sodium borohydride | Not specified | Not specified | - | Complicated multi-step process, expensive starting material, safety issues with sodium borohydride.[6] |
Safety Considerations
The synthesis of 2-chloro-5-chloromethyl-pyridine involves the use of hazardous materials.
-
Chlorine Gas: Highly toxic and corrosive. Requires specialized handling and equipment.
-
Thionyl Chloride: Corrosive and reacts violently with water.
-
Phosgene and its derivatives: Extremely toxic.[1]
-
2-chloro-5-chloromethyl-pyridine: Harmful if swallowed and causes severe skin burns and eye damage.[9]
All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The choice of the optimal synthetic route for 2-chloro-5-chloromethyl-pyridine is a multifaceted decision that depends on the desired scale of production, purity requirements, cost constraints, and available infrastructure.
-
For large-scale industrial production , the direct chlorination of 2-chloro-5-methylpyridine and the cyclopentadiene-acrolein route are prominent methods. While direct chlorination is more straightforward, the cyclization route offers superior purity and avoids problematic by-products.
-
For laboratory-scale synthesis and research purposes , methods starting from 2-chloro-5-(hydroxymethyl)pyridine or the development of novel catalytic systems from 3-methylpyridine can be attractive due to their potentially cleaner reaction profiles.
The continuous evolution of synthetic methodologies, driven by the principles of green chemistry, will likely lead to even more efficient and sustainable processes for the production of this vital chemical intermediate in the future.
References
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Process for preparing 2-chloro-5-chloromethylpyridine.
-
Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office. [Link]
-
Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap. [Link]
-
2-Chloro-5-(chloromethyl)pyridine. PubChem. [Link]
- Preparation method of 2-chloro-5-chloromethylpyridine.
-
Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. [Link]
- Preparation of 2-chloro-5-chloromethylpyridine.
-
Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]
-
Method of side-chain chlorination of 2-chloro-methylpyridine. European Patent Office. [Link]
- Process for making 2-chloro-5-methylpyridine.
Sources
- 1. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Insecticidal Activities of Trifluoromethyl Pyrimidine Derivatives
In the relentless pursuit of novel and effective crop protection agents, the synthesis and evaluation of new chemical entities are paramount. Among the myriad of heterocyclic compounds, pyrimidine derivatives incorporating a trifluoromethyl group have emerged as a particularly promising class of insecticides.[1][2] The unique physicochemical properties conferred by the trifluoromethyl moiety, such as enhanced metabolic stability and membrane permeability, often translate to potent biological activity.[2][3] This guide provides a comprehensive comparison of the insecticidal activities of various trifluoromethyl pyrimidine derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Chemical Diversity and Synthesis of Trifluoromethyl Pyrimidine Derivatives
The versatility of pyrimidine chemistry allows for the introduction of a wide array of substituents, leading to diverse chemical structures with varying insecticidal profiles.[4] A general synthetic approach often involves the cyclization of a trifluoromethyl-containing precursor, followed by subsequent modifications to the pyrimidine ring.[1]
Diagram 1: Generalized Synthetic Scheme for Trifluoromethyl Pyrimidine Derivatives
Caption: A simplified workflow for the synthesis of trifluoromethyl pyrimidine insecticides.
Comparative Insecticidal Efficacy
The insecticidal activity of trifluoromethyl pyrimidine derivatives has been evaluated against a range of economically important agricultural and public health pests. The following tables summarize the available data, showcasing the lethal concentrations (LC50) and mortality rates of representative compounds.
Lepidopteran Pests
Larvae of lepidopteran species such as the fall armyworm (Spodoptera frugiperda) and the diamondback moth (Plutella xylostella) are major defoliators of crops worldwide.[5]
Table 1: Insecticidal Activity of Trifluoromethyl Pyrimidine Derivatives against Spodoptera frugiperda
| Compound ID | Concentration (µg/mL) | Mortality Rate (%) | Reference |
| 5w | 500 | 90.0 | [6] |
| 5o | 500 | 80.0 | [6] |
| 5t | 500 | 83.3 | [6] |
| 5u | 500 | 73.3 | [6] |
| 5c | 500 | 70.0 | [6] |
| Chlorantraniliprole | 500 | 100 | [6] |
| Indoxacarb | LC50 = 15.26 | - | [7] |
| Chlorantraniliprole + Abamectin | LC50 = 32.45 | - | [7] |
| Methomyl | LC50 = 287.34 | - | [7] |
Table 2: Insecticidal Activity of Trifluoromethyl Pyrimidine Derivatives against Mythimna separata
| Compound ID | Concentration (µg/mL) | Mortality Rate (%) | Reference |
| 5w | 500 | 86.7 | [6] |
| 5u | 500 | 80.0 | [6] |
| 5l | 500 | 70.0 | [6] |
| 5o | 500 | 67.7 | [6] |
| 5c | 500 | 60.0 | [6] |
| Chlorantraniliprole | 500 | 100 | [6] |
Table 3: Comparative Toxicity of Insecticides against Plutella xylostella
| Insecticide | LC50 (µg/mL) | Population/Strain | Reference |
| Spinosad | < 1 | Dapaong, Kara, Cotonou | [8] |
| Deltamethrin | 13 to 59-fold resistance vs. susceptible strain | Dapaong, Kara, Cotonou | [8] |
| Chlorpyrifos ethyl | 5 to 15-fold resistance vs. susceptible strain | Dapaong, Kara, Cotonou | [8] |
| Chlorantraniliprole | 0.000275 - 0.00037 (% conc.) | Ludhiana, Kapurthala, Amritsar | [9] |
| Flubendiamide | 0.00050 - 0.00062 (% conc.) | Ludhiana, Kapurthala, Amritsar | [9] |
Dipteran Pests
Mosquitoes, such as Aedes aegypti, are vectors for numerous diseases, making their control a global health priority.
Table 4: Larvicidal Activity of Pyrimidine Derivatives against Aedes aegypti
| Compound ID | Concentration (µg/mL) | Mortality Rate (%) | Reference |
| 4d | 2 | 70 | [10] |
Hemipteran Pests
Sucking insects like aphids (Aphis gossypii) and planthoppers can cause significant damage to crops through direct feeding and transmission of plant viruses.
Table 5: Aphicidal Activity of Trifluoromethylpyridine Derivatives against Aphis gossypii
| Compound | LC50 (mg/L) | Comments | Reference |
| Afidopyropen | 13.18 | High toxicity | [11] |
| Spirotetramat | 22.17 | High toxicity | [11] |
| Flonicamid | 512.66 | Low toxicity to beneficial predator H. variegata | [11] |
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethyl pyrimidine derivatives is intricately linked to their molecular structure. Key observations from various studies indicate that the nature and position of substituents on the pyrimidine ring significantly influence their insecticidal potency.[4] For instance, the introduction of an amide moiety has been shown to confer moderate to excellent insecticidal activities.[6] Furthermore, the type of linkage between the pyrimidine core and other aromatic or heterocyclic rings can dramatically alter the compound's efficacy.
Mechanism of Action
The mode of action of trifluoromethyl pyrimidine insecticides can vary depending on their specific chemical structure. Some derivatives are known to act as insect growth regulators (IGRs), interfering with the molting process.[12] Others have been shown to target the insect's nervous system. For example, some pyrimidine-based compounds are antagonists of the nicotinic acetylcholine receptor (nAChR), leading to paralysis and death of the insect. It is also hypothesized that some derivatives may disrupt pyrimidine biosynthesis, a mechanism that has been confirmed for herbicidal analogues.[3]
Diagram 2: Potential Mechanisms of Action for Trifluoromethyl Pyrimidine Insecticides
Caption: Postulated molecular targets for trifluoromethyl pyrimidine insecticides.
Experimental Protocols
To ensure the reproducibility and comparability of insecticidal activity data, standardized bioassay protocols are essential. Below are detailed methodologies for two commonly employed techniques.
Leaf-Dip Bioassay
This method is particularly useful for evaluating the efficacy of insecticides against foliage-feeding insects.
Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., acetone with a surfactant).
-
Leaf Treatment: Dip leaves of the host plant into the test solutions for a defined period (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air-dry completely.
-
Insect Infestation: Place a known number of insect larvae onto the treated leaves in a ventilated container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality and determine the LC50 value using probit analysis.
Topical Application Bioassay
This technique allows for the precise application of a known dose of insecticide directly onto the insect's body.
Protocol:
-
Preparation of Dosing Solutions: Dissolve the test compound in a volatile solvent like acetone to prepare a range of concentrations.
-
Insect Immobilization: Anesthetize the insects (e.g., using carbon dioxide or chilling).
-
Application of Insecticide: Using a micro-applicator, apply a small, measured droplet (e.g., 0.2-1 µL) of the test solution to a specific location on the insect's thorax.
-
Recovery and Observation: Place the treated insects in a clean container with a food source and maintain under controlled conditions.
-
Mortality Assessment: Record mortality at regular intervals.
-
Data Analysis: Calculate the lethal dose (LD50) from the dose-response data.
Diagram 3: Workflow for Insecticidal Bioassays
Caption: Methodologies for evaluating the insecticidal activity of chemical compounds.
Conclusion and Future Perspectives
Trifluoromethyl pyrimidine derivatives represent a promising and versatile class of insecticides with demonstrated efficacy against a range of important pests. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is likely to yield novel and more potent insect control agents. Future research should focus on optimizing the insecticidal spectrum, minimizing off-target effects, and elucidating the precise molecular targets to combat the growing challenge of insecticide resistance.
References
-
Wang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 922077. [Link]
-
Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104143. [Link]
-
Ghosh, A., et al. (2021). Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. Journal of Environmental Science and Health, Part B, 56(11), 1017-1024. [Link]
-
Li, J., et al. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 72(12), 2356-2363. [Link]
-
Boaventura, D., et al. (2020). Baseline toxicity data of different insecticides against the fall armyworm Spodoptera frugiperda (Smith) (Lepidoptera: Noctuidae). Insects, 11(7), 416. [Link]
-
El-Saeidy, E. A., et al. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticide. Journal of Molecular Structure, 1278, 134937. [Link]
-
Al-Warhi, T., et al. (2024). Exploration of Some Heterocyclic Compounds Containing Trifluoromethylpyridine Scaffold as Insecticides Toward Aphis gossypii Insects. Chemistry & Biodiversity, 21(4), e202400451. [Link]
-
Togola, A., et al. (2013). Pesticide resistance in Plutella xylostella (Lepidoptera: Plutellidae) populations from Togo and Benin. International Journal of Tropical Insect Science, 33(3), 194-201. [Link]
-
Wang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4883-4896. [Link]
-
Al-Warhi, T., et al. (2024). Exploration of Some Heterocyclic Compounds Containing Trifluoromethylpyridine Scaffold as Insecticides Toward Aphis gossypii Insects. PubMed, 38556464. [Link]
-
Fiaz, M., et al. (2017). Insecticides for control of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Pakistan and factors that affect their toxicity. Crop Protection, 93, 106-113. [Link]
-
Tidke, V. N., Kulkarni, U. S., & More, S. R. (2021). Screening of insecticides against fall armyworm, Spodoptera frugiperda (J. E. Smith). Journal of Entomology and Zoology Studies, 9(1), 1285-1288. [Link]
-
Sharma, P., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 18(4), 475-493. [Link]
-
Singh, H., & Singh, B. (2015). RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. Journal of Insect Science, 28(1), 86-90. [Link]
-
Ríos-Moreno, A., et al. (2021). Advances in Control Strategies against Spodoptera frugiperda. A Review. Insects, 12(4), 321. [Link]
-
Kerns, D. L., & Gaylor, M. J. (1992). Susceptibility of Aphis gossypii (Glover) to Insecticides as Affected by Host Plant Using a Rapid Bioassay. Journal of Entomological Science, 27(3), 228-235. [Link]
-
El-Sheikh, A. E., & Aamir, M. (2021). Laboratory Toxicity and field efficacy of selected insecticides against fall armyworm, Spodoptera frugiperda (Smith) in maize plants. Journal of Entomology and Zoology Studies, 9(1), 1289-1294. [Link]
-
Li, Y., et al. (2021). Design, Synthesis and Insecticidal Activity of 3-(Ethylsulfonyl)-Pyridines Bearing Trifluoromethyl-Oxadiazole Fragment. Combinatorial Chemistry & High Throughput Screening, 24(7), 1152-1159. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2321-2336. [Link]
-
Kumar, R., et al. (2016). Chemical Composition and Insecticidal Activities of Essential Oils Against Diamondback Moth, Plutella Xylostella (L.) (Lepidoptera: Yponomeutidae). Natural Product Communications, 11(7), 1021-1024. [Link]
-
Wang, Y., et al. (2022). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. Insects, 13(1), 81. [Link]
-
Kumar, S., et al. (2021). Evaluation of Toxicity of Few Novel Insecticides Against Different Aphid Species (Rhopalosiphum maidis, Myzus persicae, Liphaphis). Nature Environment and Pollution Technology, 20(3), 1181-1186. [Link]
-
Ghadamyari, M., et al. (2023). Investigating Plutella xylostella Resistance to Insecticides: Sensitivity Shifts to Cypermethrin, Profenofos, and Acetamiprid. American Journal of Life Sciences, 11(5), 78-84. [Link]
-
Cullum, J. P., et al. (2021). Comparative Efficacy of Common Active Ingredients in Organic Insecticides Against Difficult to Control Insect Pests. Journal of Economic Entomology, 114(5), 2136-2146. [Link]
-
El-Sabrout, A. M., & El-Sayed, W. A. (2021). Lethal and sublethal effects of different insecticides against the fall armyworm, Spodoptera frugiperda (Lepidoptera). Egyptian Journal of Plant Protection Research Institute, 4(1), 1-10. [Link]
-
Zhang, Y., et al. (2023). Efficacy of Insecticide Application Against Aphis gossypii and Its Influence on the Predatory Capacity of Hippodamia variegata. Insects, 14(11), 868. [Link]
Sources
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Control Strategies against Spodoptera frugiperda. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entomoljournal.com [entomoljournal.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. connectjournals.com [connectjournals.com]
- 10. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Potential of Novel Trifluoromethyl Pyrimidine Compounds
The relentless pursuit of more effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, pyrimidine-based compounds have emerged as a privileged scaffold, forming the core of numerous approved drugs.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group into this heterocyclic system has garnered significant attention. This is due to the unique properties the CF3 group imparts, such as enhanced metabolic stability, increased bioavailability, and altered electronic properties that can significantly augment binding affinity to therapeutic targets.[3] This guide provides a comparative analysis of novel trifluoromethyl pyrimidine compounds, contextualizing their performance against established anticancer agents and detailing the rigorous experimental methodologies required for their evaluation.
The Rationale: Targeting Key Oncogenic Pathways
Many recently developed trifluoromethyl pyrimidine derivatives function as kinase inhibitors.[4][5] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[6] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][6] One of the most critical pathways in oncology is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[6] Overexpression or mutation of EGFR is common in various solid tumors, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and inhibition of apoptosis (programmed cell death).[6][7]
Novel trifluoromethyl pyrimidine compounds are often designed to compete with adenosine triphosphate (ATP) at the kinase domain of receptors like EGFR, thereby blocking the downstream signaling responsible for tumor growth.[8][9]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of trifluoromethyl pyrimidine compounds.
Comparative Performance Analysis: Novel vs. Standard Agents
The efficacy of a new anticancer compound is benchmarked by its half-maximal inhibitory concentration (IC50), which measures the amount of drug needed to inhibit a biological process by 50%. A lower IC50 value indicates higher potency. Here, we compare a novel experimental compound, Compound 9u , a 5-trifluoromethylpyrimidine derivative designed as an EGFR inhibitor, with Gefitinib , an FDA-approved EGFR inhibitor, and 5-Fluorouracil (5-FU) , a conventional chemotherapy agent that functions as a pyrimidine analog.[6][9][10]
| Compound | Target/Mechanism of Action | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Compound 9u (Novel) | EGFR Kinase Inhibitor | A549 (Lung) | 0.35 | [6] |
| MCF-7 (Breast) | 3.24 | [6] | ||
| PC-3 (Prostate) | 5.12 | [6] | ||
| Gefitinib (Standard) | EGFR Kinase Inhibitor | A549 (Lung) | ~2.5 - 10 | [7][9] |
| 5-Fluorouracil (Standard) | Thymidylate Synthase Inhibition, RNA/DNA Damage | A549 (Lung) | ~5 - 20 | [10][11] |
| MCF-7 (Breast) | ~1 - 15* | |||
| Note: IC50 values for standard drugs can vary significantly based on specific experimental conditions and cell line subtypes. The ranges provided are representative values from multiple studies. |
As the data indicates, Compound 9u demonstrates exceptional potency against the A549 non-small cell lung cancer line, with an IC50 value significantly lower than that of the established EGFR inhibitor Gefitinib.[6] This highlights the potential for targeted improvements in potency through novel chemical modifications of the trifluoromethyl pyrimidine scaffold.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Beyond simple cytotoxicity, a robust anticancer agent should ideally induce programmed cell death (apoptosis) and/or halt the cell division cycle. Studies on Compound 9u revealed that it effectively induces apoptosis in A549 cells and causes them to arrest in the G2/M phase of the cell cycle.[6] This dual-action mechanism—inhibiting proliferation and actively promoting cell death—is a highly desirable characteristic for a cancer therapeutic.
Experimental Validation: Self-Validating Protocols
To ensure scientific rigor and reproducibility, the evaluation of these compounds relies on a suite of standardized, self-validating experimental protocols. The causality behind each step is critical for trustworthy data.
Workflow for In-Vitro Anticancer Drug Screening
The process of evaluating a novel compound is systematic, moving from broad cytotoxicity screening to more detailed mechanistic studies.
Figure 2: A typical workflow for the in-vitro evaluation of novel anticancer compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay provides a quantitative measure of cell viability and proliferation. Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[12]
-
Compound Treatment: Treat the cells with a serial dilution of the trifluoromethyl pyrimidine compound and control drugs (e.g., Gefitinib, 5-FU). Include untreated wells as a negative control. Incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13] Causality: This incubation period allows viable cells sufficient time to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI), a fluorescent dye that stains DNA, is used to identify cells with compromised membranes (late apoptotic/necrotic cells).[15]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture 1-5 x 10^5 cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).[16]
-
Cell Harvesting: Collect both adherent and floating cells. Causality: It is crucial to collect floating cells as they are often apoptotic.
-
Washing: Wash the cells once with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17] This buffer contains calcium, which is essential for Annexin V binding to PS.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16] Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorescent dyes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[16] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often cause arrest at specific checkpoints.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat approximately 1 x 10^6 cells with the test compound and harvest.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[18] Incubate for at least 30 minutes on ice.[18] Causality: Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA. Dropwise addition to ethanol prevents cell clumping.
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.[19]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate.[20] Causality: Since PI can also bind to double-stranded RNA, RNase A is essential to degrade RNA, ensuring that the fluorescence signal is specific to DNA content.
-
PI Staining: Add PI staining solution and incubate for at least 5-10 minutes at room temperature.[18][20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Conclusion and Future Outlook
Novel trifluoromethyl pyrimidine compounds, such as the EGFR inhibitor Compound 9u, represent a promising frontier in anticancer drug discovery.[6] Their high potency, often exceeding that of established drugs, and their ability to induce multiple cell death mechanisms underscore their therapeutic potential. The continued exploration of this chemical scaffold, guided by rigorous and reproducible experimental validation as detailed in this guide, is crucial for developing the next generation of targeted cancer therapies. The structure-activity relationship (SAR) studies will continue to refine these molecules, optimizing their efficacy, selectivity, and pharmacokinetic profiles for future clinical applications.[21]
References
-
Galdysz, G., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Shi, D., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Available at: [Link]
-
Long, G., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Kloet, M., et al. (2012). Synthesis and SAR of[3][6][21]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. Available at: [Link]
-
Shim, J., et al. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PubMed Central. Available at: [Link]
-
Jadhav, M., & Hegde, A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
-
Longley, D., et al. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PubMed Central. Available at: [Link]
-
Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
Longley, D., et al. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Gefitinib?. Patsnap Synapse. Available at: [Link]
-
University of Arizona College of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. University of Arizona. Available at: [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. University of Leicester. Available at: [Link]
-
American Association for Cancer Research. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Galdysz, G., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
MDPI. (2022). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. MDPI. Available at: [Link]
-
Frontiers. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]
-
SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. ResearchGate. Available at: [Link]
-
ResearchGate. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]
-
University of Iowa. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Iowa. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-5-methylpyrimidine
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-(Chloromethyl)-5-methylpyrimidine. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental integrity. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing the causality behind each recommendation to empower researchers with both the "how" and the "why" of safe chemical waste management.
Part 1: Hazard Characterization and Immediate Safety
Understanding the inherent risks of a chemical is the foundational step in its safe management. 2-(Chloromethyl)-5-methylpyrimidine is a reactive compound with a distinct hazard profile that dictates all subsequent handling and disposal procedures.
Core Hazards
The primary dangers associated with this compound are its corrosivity, toxicity upon ingestion, and potential for respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.
Data Presentation: Hazard Profile of 2-(Chloromethyl)-5-methylpyrimidine
| Hazard Class | GHS Hazard Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1] |
The presence of a chloromethyl group makes the molecule reactive. This functional group is a potent alkylating agent, which contributes to its corrosive and irritant properties by reacting with biological macromolecules in the skin, eyes, and respiratory tract.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the severe corrosive potential, establishing a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
Data Presentation: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) | Prevents contact with eyes from splashes or dust, mitigating the risk of severe eye damage (H314).[2] |
| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene) and fire/flame resistant, impervious clothing | Protects against direct skin contact, which can cause severe chemical burns (H314).[2][3] |
| Respiratory | Use within a certified chemical fume hood; if exposure limits may be exceeded, a full-face respirator is necessary | Prevents inhalation of dust or vapors, which can cause respiratory irritation (H335).[2][3] |
All handling operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] An emergency eyewash station and safety shower must be immediately accessible.
Part 2: Waste Management & Disposal Workflow
Proper disposal is a multi-step process that begins the moment the chemical is deemed waste. It involves careful segregation, containment, and selection of an appropriate final disposal method.
Waste Segregation and Containment
Proper containment is the first step in the disposal chain of custody.
-
Characterize the Waste : All materials contaminated with 2-(Chloromethyl)-5-methylpyrimidine, including the pure compound, reaction byproducts, contaminated solvents, and spent consumables (e.g., gloves, weighing paper), must be treated as hazardous waste.
-
Use Designated Containers : Waste should be collected in suitable, sealable, and clearly labeled containers.[2][3] The container material must be compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a common choice.
-
Labeling : The waste container must be labeled with, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(Chloromethyl)-5-methylpyrimidine"
-
The associated hazards (e.g., "Corrosive," "Acutely Toxic")
-
The date of accumulation.
-
-
Avoid Incompatibilities : Do not mix this waste with other chemical waste streams unless compatibility is confirmed. While specific incompatibility data is limited, as a general principle for chlorinated compounds, avoid mixing with strong bases, oxidizing agents, or reactive metals.[2][4]
Spill Management Protocol
Accidental spills require a swift and systematic response to mitigate exposure and environmental release.
Experimental Protocols: Chemical Spill Cleanup Procedure
-
Ensure Safety : Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated, typically by running the fume hood.[5]
-
Don Appropriate PPE : Before addressing the spill, don the full PPE ensemble as described in Table 2.
-
Contain the Spill : For solid spills, avoid generating dust.[2][3] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5]
-
Absorb and Collect : Carefully cover the spill with the absorbent material, working from the outside in.[5] Once absorbed, use non-sparking tools to scoop the material into the designated hazardous waste container.[3]
-
Decontaminate the Area : Wipe down the spill area and any contaminated equipment with a suitable solvent (e.g., soap and water, followed by a solvent rinse like acetone, ensuring proper ventilation), collecting all cleaning materials as hazardous waste.
-
Dispose of Waste : Seal and label the container holding the spill cleanup materials and manage it as hazardous waste.
Mandatory Visualization: Spill Response Workflow
Caption: A workflow for responding to a 2-(Chloromethyl)-5-methylpyrimidine spill.
Approved Final Disposal Methodologies
Due to its chlorinated nature and hazardous properties, this compound cannot be disposed of in sanitary sewers or regular landfills.[3] Professional handling is required.
The primary and most effective disposal method is high-temperature incineration . This process must be carried out in a licensed chemical destruction facility equipped with flue gas scrubbing capabilities.[2][3][6]
-
Causality : High-temperature incineration ensures the complete thermal destruction of the pyrimidine ring and the chlorinated side chain. The flue gas scrubber is critical for neutralizing the acidic gases (primarily hydrogen chloride, HCl) that are formed during the combustion of chlorinated organic materials, thus preventing the release of acid rain precursors and other pollutants.[2][3]
An alternative method, though less common for this class of compound, involves chemical treatment and licensed landfilling . This may involve neutralization with a base like soda ash, followed by burial in a specifically licensed hazardous waste landfill.[7] However, incineration remains the preferred and more definitive method for complete destruction.
Mandatory Visualization: Disposal Decision Pathway
Caption: Decision tree for the proper disposal of 2-(Chloromethyl)-5-methylpyrimidine waste.
Part 3: Decontamination and Final Checks
Container Decontamination
Empty containers that once held 2-(Chloromethyl)-5-methylpyrimidine must also be treated as hazardous waste or properly decontaminated.
Experimental Protocols: Container Decontamination
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or methanol).[2][3]
-
Collect Rinsate : The rinsate from each rinse must be collected and disposed of as hazardous waste along with the chemical itself. Do not discharge the rinsate to the sewer.[3]
-
Final Disposal : After triple rinsing, the container may be offered for recycling or reconditioning.[2][3] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, regulations permitting.[3]
For a more robust decontamination, especially for glassware, rinsing with a 5% aqueous sodium hydroxide or soda ash solution can be effective in hydrolyzing and neutralizing residual reactive material, followed by a standard triple rinse.[7]
Regulatory Compliance
It is imperative to remember that all waste disposal activities are governed by stringent regulations. Always consult and adhere to all local, state, and federal hazardous waste regulations.[7] Your institution's Environmental Health & Safety (EHS) department is your primary resource for ensuring compliance and arranging for professional waste pickup.
By adhering to this guide, researchers can confidently manage 2-(Chloromethyl)-5-methylpyrimidine waste, ensuring a safe laboratory environment and responsible stewardship of our ecosystem.
References
-
2-Chloro-5-(chloromethyl)pyridine GHS Classification. PubChem, National Center for Biotechnology Information. [Link]
-
2-(Chloromethyl)-5-methylpyrimidine GHS Classification. PubChem, National Center for Biotechnology Information. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
Incompatibility. SlidePlayer. [Link]
Sources
- 1. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Methomyl [med.iiab.me]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
A Researcher's Guide to the Safe Handling of 2-(Chloromethyl)-5-methylpyrimidine
As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide provides essential, experience-driven protocols for the handling and disposal of 2-(Chloromethyl)-5-methylpyrimidine, a reactive intermediate crucial in pharmaceutical synthesis. Think of this not as a static document, but as a dynamic risk management framework designed to protect you, your colleagues, and your research.
Understanding the Risks: A Proactive Approach
2-(Chloromethyl)-5-methylpyrimidine is a valuable building block, but its reactivity demands respect. It is classified as a substance that is harmful if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation[1]. The primary hazards are associated with its corrosive and irritant properties[1]. Therefore, our safety protocols are designed to prevent all routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
Your primary defense against exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for handling 2-(Chloromethyl)-5-methylpyrimidine.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause severe eye damage[2][3][4]. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm) inspected prior to use. | Prevents skin contact which can lead to severe burns and potential sensitization[2][3][5]. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. All use must be part of a comprehensive respiratory protection program. | Protects against inhalation of dust or vapors which can cause respiratory irritation[1][2][4]. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Contaminated work clothes should be laundered separately[6]. | Prevents accidental ingestion and cross-contamination. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of 2-(Chloromethyl)-5-methylpyrimidine throughout its lifecycle in your laboratory.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[6][7]. The container should be kept tightly closed[8].
-
Preparation: Before handling the compound, ensure that an eyewash station and safety shower are readily accessible[4]. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Donning PPE: Follow the sequence outlined in the diagram below for donning your personal protective equipment. This sequence is designed to minimize the risk of contamination.
-
Handling:
-
Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doff PPE in the reverse order of donning, taking care to avoid cross-contamination. This procedure is detailed in the diagram below.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6].
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water. Seek medical attention[5][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2][5].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[2][5].
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, use an inert absorbent material and place it in a suitable, labeled container for disposal[9].
-
For large spills, contact your institution's environmental health and safety department.
-
Disposal Plan: Responsible Stewardship
All waste containing 2-(Chloromethyl)-5-methylpyrimidine must be treated as hazardous waste.
-
Chemical Waste: Collect all waste material in a clearly labeled, sealed container.
-
Contaminated PPE: Any disposable PPE that has been contaminated should be placed in a designated hazardous waste container.
-
Disposal Route: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[2]. Do not discharge to sewer systems[2]. All disposal must be in accordance with local, state, and federal regulations[3][10].
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. Should you have any further questions, please do not hesitate to consult your institution's safety officer or refer to the Safety Data Sheets provided by the manufacturer.
References
-
PubChem. (n.d.). 2-(Chloromethyl)-5-methylpyrimidine. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]
Sources
- 1. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.nl [fishersci.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
